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  • Product: 1-Phenylbut-2-yn-1-one
  • CAS: 6710-62-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 1-Phenylbut-2-yn-1-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Ynone Scaffold as a Versatile Tool in Synthesis 1-Phenylbut-2-yn-1-one (CAS No. 6710-62-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Ynone Scaffold as a Versatile Tool in Synthesis

1-Phenylbut-2-yn-1-one (CAS No. 6710-62-9) is an α,β-alkynyl ketone, a class of compounds commonly referred to as ynones. This molecule possesses a unique electronic structure, characterized by a conjugated system comprising a phenyl ring, a carbonyl group, and a carbon-carbon triple bond. This arrangement renders the molecule highly electrophilic at both the carbonyl carbon and the β-alkynyl carbon, making it a powerful and versatile building block in organic synthesis. For researchers in drug development, the ynone moiety serves as a valuable synthon for the construction of complex heterocyclic scaffolds, which are prevalent in a vast array of pharmacologically active agents. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and handling of 1-Phenylbut-2-yn-1-one, offering field-proven insights for its effective application in research and development.

I. Core Molecular and Physical Properties

1-Phenylbut-2-yn-1-one is a molecule with the chemical formula C₁₀H₈O. Its structure features a benzoyl group attached to a 1-butyne fragment. The inherent polarity and conjugated nature of the molecule dictate its physical and chemical characteristics.

PropertyValueSource
CAS Number 6710-62-9[1][2]
Molecular Formula C₁₀H₈O[1][2]
Molecular Weight 144.17 g/mol [1]
Canonical SMILES CC#CC(=O)C1=CC=CC=C1[2]
Synonyms 2-Butynophenone, Tetrolophenone, Butynophenone[2]
Solubility Very slightly soluble in water (0.19 g/L at 25 °C)[2]
Storage Sealed in a dry environment at 2-8°C[1]

II. Synthesis of 1-Phenylbut-2-yn-1-one: An Experimental Protocol

The most direct and common synthesis of 1-Phenylbut-2-yn-1-one involves the oxidation of its corresponding secondary propargyl alcohol, 1-phenylbut-2-yn-1-ol. This transformation is a cornerstone of ynone synthesis, selectively converting the alcohol to a ketone without affecting the sensitive alkyne moiety. Activated manganese dioxide (MnO₂) is a preferred oxidant for this purpose due to its high selectivity for allylic and propargylic alcohols, mild reaction conditions, and ease of removal from the reaction mixture.

The choice of MnO₂ is causal; harsher oxidants like chromates could lead to over-oxidation or degradation of the triple bond. The reaction is typically performed in an inert chlorinated solvent like dichloromethane (CH₂Cl₂) at or slightly below room temperature to maintain selectivity and prevent side reactions. The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC), observing the disappearance of the alcohol starting material and the appearance of the more nonpolar ynone product.

Experimental Protocol: Oxidation of 1-Phenylbut-2-yn-1-ol

This protocol is based on a well-established procedure for the selective oxidation of propargylic alcohols.[3]

Step 1: Precursor Synthesis (Optional but Recommended) The precursor, 1-phenylbut-2-yn-1-ol, can be synthesized via the nucleophilic addition of a propynyl Grignard or lithium reagent to benzaldehyde.[4]

Step 2: Oxidation Reaction Setup

  • To a round-bottomed flask charged with a magnetic stir bar, add activated manganese dioxide (MnO₂, ~10 equivalents) and dichloromethane (CH₂Cl₂).

  • Cool the resulting suspension to 0 °C in an ice bath under an inert atmosphere (e.g., Argon or Nitrogen). This initial cooling helps to manage any initial exotherm.

  • Dissolve 1-phenylbut-2-yn-1-ol (1.0 equivalent) in a minimal amount of CH₂Cl₂.

  • Add the solution of the alcohol dropwise to the stirred MnO₂ suspension over 15-20 minutes.

Step 3: Reaction Execution and Monitoring

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The ynone product will have a higher Rf value than the starting alcohol.

  • The reaction is typically complete within 4-6 hours, as indicated by the full consumption of the starting material.

Step 4: Work-up and Purification

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide solids.

  • Wash the filter cake thoroughly with additional dichloromethane to ensure complete recovery of the product.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by silica gel column chromatography to yield pure 1-Phenylbut-2-yn-1-one.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 1-Phenylbut-2-yn-1-ol D Stir at 0°C to RT (4-6 hours) A->D B Activated MnO₂ B->D C CH₂Cl₂ (Solvent) C->D E Filter through Celite® D->E Reaction Mixture F Concentrate E->F Filtrate G Silica Gel Chromatography F->G Crude Product H 1-Phenylbut-2-yn-1-one G->H

Workflow for the Synthesis of 1-Phenylbut-2-yn-1-one.

III. Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of 1-Phenylbut-2-yn-1-one. The following are the expected characteristic signals in various spectroscopic analyses.

Technique Characteristic Features
¹H NMR Phenyl Protons (H-Ar): Multiplets in the range of δ 7.5-8.2 ppm. Protons ortho to the carbonyl group are typically deshielded and appear further downfield. Methyl Protons (-CH₃): A singlet around δ 2.1 ppm.
¹³C NMR Carbonyl (C=O): A signal in the downfield region, typically around δ 175-180 ppm. Alkynyl Carbons (C≡C): Two distinct signals expected between δ 75-95 ppm. Phenyl Carbons (C-Ar): Multiple signals in the aromatic region of δ 128-136 ppm. Methyl Carbon (-CH₃): An upfield signal around δ 4-5 ppm.
Infrared (IR) C=O Stretch: A strong, sharp absorption band around 1640-1660 cm⁻¹. C≡C Stretch: A medium to weak absorption band around 2200-2230 cm⁻¹. The conjugation to the carbonyl group influences this frequency.
Mass Spec. (MS) Molecular Ion (M⁺): A peak at m/z = 144.17. Major Fragments: Expect fragmentation patterns corresponding to the loss of CO (m/z = 116) and the formation of the benzoyl cation (C₆H₅CO⁺, m/z = 105).

IV. Chemical Reactivity: A Hub for Molecular Diversity

The reactivity of 1-Phenylbut-2-yn-1-one is dominated by its electrophilic nature, providing two primary sites for nucleophilic attack. This dual reactivity is the foundation of its utility in constructing diverse molecular architectures.

Conjugate (Michael) Addition

The β-carbon of the alkyne is highly electrophilic due to conjugation with the carbonyl group. This makes the ynone an excellent Michael acceptor for a wide range of soft nucleophiles.

General scheme of Michael Addition to 1-Phenylbut-2-yn-1-one.
  • Mechanism Insight: The reaction proceeds via the attack of a nucleophile (Nu⁻) on the β-alkynyl carbon. The resulting enolate intermediate is then protonated to yield the β-substituted-α,β-unsaturated ketone. This reaction is highly valuable for forming new carbon-heteroatom or carbon-carbon bonds.

  • Applicable Nucleophiles: A broad range of nucleophiles can be employed, including amines, thiols, and stabilized carbanions (e.g., enolates). The choice of nucleophile directly dictates the functionality introduced into the product.[3][5]

  • Significance in Drug Development: The resulting enaminones (from amine addition) or thioenones (from thiol addition) are key intermediates for synthesizing a plethora of heterocyclic systems, such as pyrimidines, pyridines, and thiazoles, many of which exhibit significant biological activity.[6]

Cycloaddition Reactions

The activated triple bond of 1-Phenylbut-2-yn-1-one can participate as a dienophile or dipolarophile in various cycloaddition reactions, providing rapid access to cyclic and heterocyclic systems.

  • [3+2] Cycloadditions: With 1,3-dipoles such as azides or nitrile oxides, 1-phenylbut-2-yn-1-one can undergo Huisgen cycloadditions to form five-membered heterocycles like triazoles and isoxazoles. These scaffolds are considered "privileged structures" in medicinal chemistry due to their favorable drug-like properties.

  • Diels-Alder Type Reactions: While less common for alkynes compared to alkenes, ynones can react with electron-rich dienes under thermal or Lewis acid-catalyzed conditions to form six-membered rings.

The ability to rapidly construct complex ring systems from a relatively simple, linear precursor underscores the strategic importance of 1-Phenylbut-2-yn-1-one in synthetic campaigns targeting novel therapeutic agents.

V. Applications in the Synthesis of Bioactive Heterocycles

While direct biological activity data for 1-Phenylbut-2-yn-1-one is not widely reported, its true value lies in its role as a versatile intermediate. The reactivity patterns described above enable its use in the synthesis of compounds with potential therapeutic applications. For instance, the reaction of ynones with guanidine or amidines is a classical and powerful method for constructing substituted pyrimidine rings. The pyrimidine core is central to numerous FDA-approved drugs, including anticancer agents and antivirals.

VI. Safety and Handling

As a laboratory chemical, 1-Phenylbut-2-yn-1-one requires careful handling in a well-ventilated fume hood.

  • Hazards: The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage: It should be stored in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C to ensure long-term stability.[1]

VII. Conclusion

1-Phenylbut-2-yn-1-one is a powerful electrophilic building block with a rich and versatile chemical reactivity profile. Its ability to undergo conjugate additions and participate in cycloaddition reactions makes it an invaluable tool for synthetic chemists, particularly those in the field of drug discovery and development. A thorough understanding of its synthesis, characterization, and reactivity allows researchers to strategically leverage this ynone for the efficient construction of complex molecular architectures and novel heterocyclic libraries, paving the way for the discovery of new therapeutic agents.

References

  • Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journal of Organic Chemistry. [Link]

  • 1-phenyl-2-butyn-1-ol - C10H10O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • 1-Phenyl-2-butanone | C10H12O | CID 13879. PubChem. [Link]

  • (+/-)-1-phenyl-2-butyn-1-ol | CAS#:32398-66-6. Chemsrc. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • 1-Phenyl-2-butyn-1-ol | C10H10O | CID 11819186. PubChem. [Link]

  • (S)-1-Phenyl-but-2-yn-1-ol. LookChem. [Link]

  • Preparation of 1-Phenyl-2-propyne-1-one by oxidation of... ResearchGate. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Heterocycles, their Synthesis and Industrial Applications: A Review. ResearchGate. [Link]

  • 7.15: 7-1 Introduction to Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PubMed. [Link]

  • Michael Addition of Various Nitrogen and Oxygen Nucleophiles to 1,1-Diethoxybut-3-yn-2-one | Request PDF. ResearchGate. [Link]

  • 1-Phenyl-2-thiocyanatoethanone as Synthons in Heterocyclic Synthesis | Request PDF. ResearchGate. [Link]

  • (IUCr) Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. IUCr. [Link]

  • Michael addition example reactions. YouTube. [Link]

  • Synthesis, characterisation and biological activities of N-phenyl-ethan-1-one-2,4-dimethyl-1,3-butadiene-1,4-thiazin derivatives. ResearchGate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-Phenylbut-2-yn-1-one: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 1-phenylbut-2-yn-1-one, a versatile α,β-acetylenic ketone. The document delves into its fundamental properties, including its IUPAC nomenclature and CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-phenylbut-2-yn-1-one, a versatile α,β-acetylenic ketone. The document delves into its fundamental properties, including its IUPAC nomenclature and CAS registration, and offers detailed experimental protocols for its synthesis via oxidation of 1-phenyl-2-butyn-1-ol and Sonogashira coupling. The guide further explores the rich reactivity of this ynone, focusing on its utility as a building block in Michael additions and cycloaddition reactions for the construction of complex heterocyclic scaffolds. Finally, the potential applications of 1-phenylbut-2-yn-1-one in drug discovery are discussed, supported by an analysis of the cytotoxic effects of related compounds, highlighting its promise as a lead structure for the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important chemical entity.

Introduction: The Chemical Identity of 1-Phenylbut-2-yn-1-one

1-Phenylbut-2-yn-1-one, a member of the ynone family of organic compounds, is characterized by a carbonyl group conjugated with a carbon-carbon triple bond. This structural motif imparts unique reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Core Identification and Properties of 1-Phenylbut-2-yn-1-one

ParameterValue
IUPAC Name 1-Phenylbut-2-yn-1-one
CAS Number 6710-62-9
Molecular Formula C₁₀H₈O
Molecular Weight 144.17 g/mol
Synonyms 2-Butynophenone, Tetrolophenone
Canonical SMILES CC#CC(=O)C1=CC=CC=C1
InChI Key MBQRLNBFWRASNO-UHFFFAOYSA-N

Synthesis of 1-Phenylbut-2-yn-1-one: A Tale of Two Pathways

The synthesis of 1-phenylbut-2-yn-1-one can be effectively achieved through two primary methodologies: the oxidation of the corresponding propargyl alcohol and the palladium-catalyzed Sonogashira coupling. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method A: Oxidation of 1-Phenyl-2-butyn-1-ol

This approach represents a classical and reliable method for the preparation of ynones. The readily available 1-phenyl-2-butyn-1-ol is oxidized to the corresponding ketone. Various oxidizing agents can be employed, with Jones reagent (chromium trioxide in sulfuric acid and acetone) being a common choice.[1]

  • Reaction Setup: A solution of 1-phenyl-2-butyn-1-ol (1 equivalent) is prepared in acetone and cooled to 0 °C in an ice bath.

  • Addition of Oxidant: Jones reagent is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the addition of isopropanol to consume any excess oxidant.

  • Work-up: The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then dissolved in diethyl ether and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford 1-phenylbut-2-yn-1-one.

Method B: Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] In the context of 1-phenylbut-2-yn-1-one synthesis, this would involve the coupling of an activated benzoic acid derivative (such as benzoyl chloride) with propyne. This method offers a convergent and often milder alternative to oxidation.[4][5]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), palladium(II) catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added to a suitable solvent like anhydrous tetrahydrofuran (THF).

  • Addition of Reagents: A base, typically an amine such as triethylamine, is added, followed by benzoyl chloride (1 equivalent).

  • Introduction of Alkyne: Propyne gas is bubbled through the reaction mixture, or a solution of propyne in THF is added.

  • Reaction Conditions: The reaction is stirred at room temperature or with gentle heating, and its progress is monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is then subjected to an aqueous work-up and purified by column chromatography.

Sonogashira_Coupling cluster_Pd_Cycle Palladium Catalytic Cycle cluster_Cu_Cycle Copper Co-catalytic Cycle Aryl Halide (R-X) Aryl Halide (R-X) Oxidative Addition Oxidative Addition Terminal Alkyne (R'-C≡CH) Terminal Alkyne (R'-C≡CH) Alkyne Complexation Alkyne Complexation Pd(0) Catalyst Pd(0) Catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst Base Base Coupled Product (R-C≡C-R') Coupled Product (R-C≡C-R') Pd(0) Pd(0) Pd(0)->Oxidative Addition R-X Transmetalation Transmetalation Oxidative Addition->Transmetalation R-Pd(II)-X Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination R-Pd(II)-C≡C-R' Reductive Elimination->Pd(0) Product Cu(I)X Cu(I)X Cu(I)X->Alkyne Complexation R'-C≡CH Deprotonation Deprotonation Alkyne Complexation->Deprotonation Base Copper Acetylide Copper Acetylide Deprotonation->Copper Acetylide R'-C≡C-Cu Copper Acetylide->Transmetalation Michael_Addition Ynone (Michael Acceptor) Ynone (Michael Acceptor) Adduct Adduct Ynone (Michael Acceptor)->Adduct Nucleophile (Michael Donor) Nucleophile (Michael Donor) Nucleophile (Michael Donor)->Adduct Base (optional) Base (optional) Base (optional)->Adduct

Sources

Foundational

Molecular formula and weight of 1-Phenylbut-2-yn-1-one.

An In-depth Technical Guide to 1-Phenylbut-2-yn-1-one Abstract This technical guide provides a comprehensive overview of 1-Phenylbut-2-yn-1-one (CAS No: 6710-62-9), a key organic compound classified as an ynone. Ynones,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Phenylbut-2-yn-1-one

Abstract

This technical guide provides a comprehensive overview of 1-Phenylbut-2-yn-1-one (CAS No: 6710-62-9), a key organic compound classified as an ynone. Ynones, characterized by a carbon-carbon triple bond adjacent to a carbonyl group, are highly versatile intermediates in modern organic synthesis and hold significant potential in medicinal chemistry. This document details the physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, and potential applications of 1-Phenylbut-2-yn-1-one, with a focus on providing practical insights for researchers, scientists, and drug development professionals. All protocols and data are substantiated with references to authoritative sources to ensure scientific integrity.

Core Physicochemical Properties

1-Phenylbut-2-yn-1-one, also known by synonyms such as 2-Butynophenone and Tetrolophenone, is a solid organic compound whose utility is underpinned by its distinct structural and chemical properties.[1] A summary of its core attributes is presented below.

PropertyValueSource(s)
Molecular Formula C₁₀H₈O[2][3][4][5]
Molecular Weight 144.17 g/mol [2][3]
Monoisotopic Mass 144.057514874 g/mol [4]
CAS Number 6710-62-9[3][4]
Canonical SMILES CC#CC(=O)C1=CC=CC=C1[4][5]
Appearance Data not widely available; typically a solid
Solubility Very slightly soluble in water (0.19 g/L at 25 °C)[4]
Storage Conditions 2-8°C, dry environment[2]

Synthesis of 1-Phenylbut-2-yn-1-one: A Protocol Driven by Causality

The synthesis of ynones like 1-Phenylbut-2-yn-1-one is a cornerstone of many multi-step synthetic campaigns. The choice of synthetic route is dictated by factors such as starting material availability, scalability, and desired purity.

Recommended Synthetic Protocol: Friedel-Crafts Acylation

The most common and reliable method for preparing aryl ynones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is advantageous due to the high reactivity and the commercial availability of the necessary precursors, such as benzoyl chloride and propyne derivatives. An alternative approach involves the reaction of phenylacetylene with acetic anhydride, catalyzed by aluminum chloride, which yields high-purity products under controlled conditions.[5]

The causality behind this choice rests on the robust nature of the C-C bond formation between the aromatic ring and the acyl group, driven by a strong Lewis acid catalyst. The protocol below outlines a representative procedure.

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Reactants: A solution of benzoyl chloride (1.0 equivalent) and 1-butyne (1.1 equivalents) in anhydrous DCM is added dropwise to the cooled suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic phase.

  • Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic extracts are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

  • Final Product: The crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 1-Phenylbut-2-yn-1-one.

Synthesis_Workflow start Starting Materials (Benzoyl Chloride, 1-Butyne) reaction Reaction Vessel (0°C to RT) start->reaction catalyst Lewis Acid Catalyst (AlCl3 in DCM) catalyst->reaction quench Aqueous Workup (Ice / HCl) reaction->quench Hydrolysis extract Extraction & Washing (DCM) quench->extract purify Purification (Silica Chromatography) extract->purify Crude Product product Final Product (1-Phenylbut-2-yn-1-one) purify->product Pure Compound

Caption: Experimental workflow for the synthesis of 1-Phenylbut-2-yn-1-one.

Chemical Reactivity and Mechanistic Insights

The ynone functionality is a powerful electron-withdrawing group, rendering the alkyne susceptible to a wide range of nucleophilic attacks. This reactivity makes 1-Phenylbut-2-yn-1-one a valuable synthon for constructing complex molecular architectures, particularly heterocycles.

Michael Addition

The β-carbon of the alkyne is highly electrophilic and readily undergoes conjugate (Michael) addition with various nucleophiles, including amines, thiols, and carbanions. This reaction is fundamental to its utility in drug development, allowing for the covalent modification of biological targets or the synthesis of elaborate molecular scaffolds.

Cyclization Reactions

1-Phenylbut-2-yn-1-one and its derivatives are excellent precursors for transition-metal-catalyzed cyclization reactions. Gold-catalyzed reactions, for instance, can activate the alkyne towards intramolecular attack, leading to the formation of complex polycyclic systems, a strategy often employed in natural product synthesis.[6]

Reactivity_Mechanism Ynone 1-Phenylbut-2-yn-1-one Intermediate Vinylic Anion Intermediate Ynone->Intermediate Conjugate Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Adduct Product Intermediate->Product Protonation Protonation Proton Source (H⁺) Protonation->Product

Caption: Generalized mechanism of nucleophilic addition to the ynone system.

Applications in Research and Drug Development

The structural rigidity of the alkyne and the hydrogen-bonding capability of the carbonyl group make the ynone scaffold a compelling starting point for designing novel therapeutics.

  • Scaffold for Synthesis: It serves as a building block for a diverse range of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyridines, which are privileged structures in medicinal chemistry.

  • Covalent Inhibitors: The electrophilic nature of the ynone can be harnessed to design covalent inhibitors that form a permanent bond with a specific residue (e.g., cysteine) in a target protein. This can lead to drugs with high potency and prolonged duration of action.

  • Probe Development: The reactive handle allows for the straightforward attachment of fluorescent tags or biotin, enabling the creation of chemical probes to study biological pathways.

  • Lead Optimization: In the drug discovery process, the modification of lead compounds is crucial. The reactivity of the ynone allows for rapid library synthesis to explore structure-activity relationships (SAR) and improve properties like potency and metabolic stability, key phases in lead optimization.[7]

Safety and Handling

  • Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials such as strong oxidizing agents and bases.[2]

References

  • 1-Phenylbut-2-yn-1-one - ChemBK. [Link]

  • 1-Phenylbut-2-yn-1-one - LookChem. [Link]

  • Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations - ACS Publications. [Link]

  • Principles of early drug discovery - PMC. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Phenylbut-2-yn-1-one: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Phenylbut-2-yn-1-one, also known as phenyl propinyl ketone, is a polyfunctional molecule belonging to the class of ynones. These compounds ar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylbut-2-yn-1-one, also known as phenyl propinyl ketone, is a polyfunctional molecule belonging to the class of ynones. These compounds are characterized by a ketone conjugated with a carbon-carbon triple bond, a structural motif that imparts a unique and versatile reactivity profile. The presence of electrophilic and nucleophilic centers, coupled with the potential for diverse chemical transformations, makes 1-Phenylbut-2-yn-1-one a valuable building block in organic synthesis. Its utility spans the construction of complex carbocyclic and heterocyclic scaffolds, which are often privileged structures in medicinal chemistry and materials science. This guide provides a comprehensive overview of the structure, synthesis, spectroscopic characterization, and synthetic applications of 1-Phenylbut-2-yn-1-one, with a focus on practical insights for laboratory applications.

Chemical Structure and Properties

1-Phenylbut-2-yn-1-one possesses a molecular formula of C₁₀H₈O and a molecular weight of 144.17 g/mol .[1] The structure features a phenyl ring attached to a carbonyl group, which is in conjugation with a but-2-yne moiety. This arrangement of functional groups dictates its chemical behavior.

SMILES Notation: CC#CC(=O)C1=CC=CC=C1[2]

The Simplified Molecular Input Line Entry System (SMILES) notation provides a linear representation of the molecule's structure.

PropertyValueSource
Molecular Formula C₁₀H₈O[1]
Molecular Weight 144.17 g/mol [1]
CAS Number 6710-62-9[2]
Appearance Expected to be a liquid or low-melting solidInferred from related compounds
Solubility Soluble in common organic solvents like dichloromethane, diethyl ether, and acetoneInferred from related compounds

Synthesis of 1-Phenylbut-2-yn-1-one

The synthesis of 1-Phenylbut-2-yn-1-one is typically achieved through a two-step sequence: the synthesis of the corresponding propargyl alcohol, 1-phenyl-2-butyn-1-ol, followed by its oxidation to the desired ynone.

Step 1: Synthesis of 1-Phenyl-2-butyn-1-ol

This step involves the nucleophilic addition of a propynyl anion to benzaldehyde. The propynyl anion can be generated in situ from propyne using a strong base like n-butyllithium or a Grignard reagent.

Experimental Protocol: Synthesis of 1-Phenyl-2-butyn-1-ol [3]

  • Preparation of the Propynyl Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. Add a solution of ethyl bromide (1.2 eq) in anhydrous THF dropwise to form the Grignard reagent.

  • Formation of the Propynyl Anion: Bubble propyne gas through the solution of the Grignard reagent at 0 °C.

  • Reaction with Benzaldehyde: Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-phenyl-2-butyn-1-ol.

Synthesis_Step1 cluster_reactants Reactants cluster_product Product benzaldehyde Benzaldehyde reaction Nucleophilic Addition benzaldehyde->reaction propyne Propyne propyne->reaction base Strong Base (e.g., n-BuLi or EtMgBr) base->reaction alcohol 1-Phenyl-2-butyn-1-ol reaction->alcohol Formation of C-C bond

Diagram 1: Synthesis of 1-Phenyl-2-butyn-1-ol.
Step 2: Oxidation of 1-Phenyl-2-butyn-1-ol to 1-Phenylbut-2-yn-1-one

The oxidation of propargyl alcohols to the corresponding ynones can be achieved using various oxidizing agents. A mild and selective method involves the use of activated manganese dioxide (MnO₂).[4][5][6] This reagent is particularly useful as it selectively oxidizes allylic and benzylic alcohols without affecting other functional groups.

Experimental Protocol: Oxidation to 1-Phenylbut-2-yn-1-one [4][6]

  • Reaction Setup: In a round-bottom flask, dissolve 1-phenyl-2-butyn-1-ol (1.0 eq) in a suitable organic solvent such as dichloromethane or chloroform.

  • Addition of Oxidant: Add activated manganese dioxide (5-10 eq) portion-wise to the stirred solution at room temperature. The reaction is heterogeneous and requires vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol and the appearance of the more nonpolar ynone product.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 1-Phenylbut-2-yn-1-one can be purified by column chromatography on silica gel.

Synthesis_Step2 cluster_reactant Reactant cluster_product Product alcohol 1-Phenyl-2-butyn-1-ol ynone 1-Phenylbut-2-yn-1-one alcohol->ynone Selective Oxidation oxidant Activated MnO₂

Diagram 2: Oxidation to 1-Phenylbut-2-yn-1-one.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic regions.

  • Aromatic Protons: A multiplet in the range of δ 7.3-8.1 ppm corresponding to the protons of the phenyl ring. The protons ortho to the carbonyl group will be deshielded and appear further downfield.

  • Methyl Protons: A singlet at approximately δ 2.0 ppm corresponding to the three protons of the methyl group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 178-185 ppm.

  • Alkynyl Carbons: Two signals for the sp-hybridized carbons of the triple bond, expected in the range of δ 80-95 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 128-138 ppm).

  • Methyl Carbon: An upfield signal at approximately δ 4 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the key functional groups.

  • C=O Stretch: A strong absorption band around 1640-1660 cm⁻¹, characteristic of a conjugated ketone.

  • C≡C Stretch: A weak to medium absorption band in the region of 2200-2230 cm⁻¹.

  • C-H Aromatic Stretch: Bands above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Bands below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 144.

  • Major Fragments: A prominent peak at m/z = 105 corresponding to the benzoyl cation [C₆H₅CO]⁺, and a peak at m/z = 77 corresponding to the phenyl cation [C₆H₅]⁺.

Reactivity and Synthetic Applications

The dual electrophilicity of the carbonyl carbon and the β-alkynyl carbon, along with the potential for the alkyne to participate in various cycloaddition and transition-metal-catalyzed reactions, makes 1-Phenylbut-2-yn-1-one a versatile synthetic intermediate.

Michael Addition Reactions

The β-carbon of the ynone is susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed.

Synthesis of Heterocycles

1-Phenylbut-2-yn-1-one is an excellent precursor for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry.[7][8][9]

Application Example: Synthesis of Substituted Pyridines

1-Phenylbut-2-yn-1-one can undergo a [2+2+2] cycloaddition reaction with nitriles to form highly substituted pyridines, a common scaffold in pharmaceuticals.[10]

Heterocycle_Synthesis cluster_reactants Reactants cluster_product Product ynone 1-Phenylbut-2-yn-1-one reaction [2+2+2] Cycloaddition ynone->reaction nitrile Nitrile (R-C≡N) nitrile->reaction pyridine Substituted Pyridine reaction->pyridine Heterocycle Formation

Diagram 3: Synthesis of Substituted Pyridines.

Safety and Handling

As a laboratory chemical, 1-Phenylbut-2-yn-1-one should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following recommendations are based on the safety data of structurally similar compounds.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing and reducing agents.

  • First Aid:

    • Skin Contact: Wash the affected area with soap and water.

    • Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

1-Phenylbut-2-yn-1-one is a valuable and versatile building block in organic synthesis. Its unique structural features and reactivity allow for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal importance. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in research and development. This guide provides a foundational understanding for researchers and scientists working with this important chemical intermediate.

References

  • The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. [Link]

  • The Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Chemistry Stack Exchange. Synthesis of 1-phenyl-2-buten-1-one using an aldol condensation. [Link]

  • RSC Publishing. One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. [Link]

  • AUB ScholarWorks. oxidations with manganese dioxide. [Link]

  • ETH Zurich Research Collection. Synthesis of Saturated N- Heterocycles. [Link]

  • PubMed. The synthesis of some bridgehead N,O-heterocycles of biological interest. [Link]

  • National Center for Biotechnology Information. 1-Phenyl-2-butyn-1-ol. PubChem Compound Summary for CID 11819186. [Link]

  • Worldwidejournals.com. Chemistry ABSTRACT Active MnO2 As a Mild Oxidizing Reagent for the Controlled Oxidation of Benzylic and Allylic Alcohols REFEREN. [Link]

  • ResearchGate. Solvent free oxidation of alcohols with manganese dioxide. [Link]

  • National Institute of Standards and Technology. 1-Butanone, 1-phenyl-. [Link]

  • National Center for Biotechnology Information. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. [Link]

  • National Center for Biotechnology Information. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. [Link]

  • National Center for Biotechnology Information. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. [Link]

  • ACS Publications. An Apparent Stereochemical Effect in MnO2 Oxidation of Some Allylic Alcohols. [Link]

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Foundational

A Spectroscopic Guide to 1-Phenylbut-2-yn-1-one: Unveiling the Molecular Fingerprint

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Phenylbut-2-yn-1-one, a valuable building block in organic synthesis. Designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Phenylbut-2-yn-1-one, a valuable building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the compound's characteristic signatures in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere compilation of data, this guide delves into the rationale behind the observed spectral features, providing a framework for the structural elucidation and quality control of this important chemical entity.

Molecular Structure and Spectroscopic Overview

1-Phenylbut-2-yn-1-one (CAS No. 6710-62-9) is a conjugated ynone featuring a phenyl group attached to a butynone backbone. This arrangement of a carbonyl group, a carbon-carbon triple bond, and an aromatic ring gives rise to a unique and informative set of spectroscopic data. Understanding these spectral fingerprints is paramount for confirming the identity, purity, and structural integrity of the molecule in various research and development applications.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of 1-Phenylbut-2-yn-1-one provides distinct signals corresponding to the aromatic and methyl protons.

Experimental Data for ¹H NMR
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.14d, J = 7.6 Hz2HAromatic (ortho-protons)
7.65t, J = 7.4 Hz1HAromatic (para-proton)
7.51t, J = 7.6 Hz2HAromatic (meta-protons)
2.11s3HMethyl (-CH₃)

Note: The spectrum was referenced to an internal standard.

Interpretation of the ¹H NMR Spectrum

The downfield region of the spectrum (7.51-8.14 ppm) is characteristic of protons on a benzene ring. The deshielding of the ortho-protons (8.14 ppm) is attributed to the electron-withdrawing effect of the adjacent carbonyl group. The singlet at 2.11 ppm with an integration of 3H is unequivocally assigned to the methyl protons at the other end of the alkyne functionality. The sharp singlet nature of this peak indicates the absence of any neighboring protons to couple with.

Typical Experimental Protocol for ¹H NMR

A solution of 1-Phenylbut-2-yn-1-one is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The spectrum is then acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in 1-Phenylbut-2-yn-1-one gives rise to a distinct signal in the ¹³C NMR spectrum.

Experimental Data for ¹³C NMR
Chemical Shift (δ) ppmAssignment
178.9Carbonyl (C=O)
136.5Aromatic (ipso-C)
134.3Aromatic (para-C)
129.5Aromatic (ortho-C)
128.9Aromatic (meta-C)
91.9Alkyne (quaternary C)
80.8Alkyne (quaternary C)
4.6Methyl (-CH₃)
Interpretation of the ¹³C NMR Spectrum

The most downfield signal at 178.9 ppm is characteristic of a carbonyl carbon. The aromatic carbons appear in the typical range of 128-137 ppm. The two signals at 91.9 and 80.8 ppm are assigned to the sp-hybridized carbons of the alkyne group. The significant upfield shift of the methyl carbon to 4.6 ppm is a key indicator of its position on the butynone chain.

Typical Experimental Protocol for ¹³C NMR

The sample preparation for ¹³C NMR is similar to that for ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum by removing the carbon-proton couplings, resulting in a spectrum with single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-Phenylbut-2-yn-1-one shows characteristic absorption bands for the carbonyl group, the carbon-carbon triple bond, and the aromatic ring.

Experimental Data for IR
Wavenumber (cm⁻¹)IntensityAssignment
3061MediumAromatic C-H stretch
2237StrongAlkyne C≡C stretch
1641StrongCarbonyl C=O stretch
1597, 1449Medium-StrongAromatic C=C stretch
1298StrongC-C stretch
756, 687StrongAromatic C-H bend (out-of-plane)
Interpretation of the IR Spectrum

The strong absorption at 1641 cm⁻¹ is a clear indication of the conjugated carbonyl group. The conjugation with the alkyne and the phenyl ring lowers the stretching frequency from that of a typical saturated ketone. The sharp, strong band at 2237 cm⁻¹ is characteristic of the carbon-carbon triple bond stretch. The absorptions in the 1449-1597 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring. The bands at 3061 cm⁻¹ and the strong out-of-plane bending vibrations at 756 and 687 cm⁻¹ further confirm the presence of the phenyl group.

Typical Experimental Protocol for IR

A small amount of the neat liquid or a solution of 1-Phenylbut-2-yn-1-one in a suitable solvent (e.g., chloroform) is placed between two salt plates (e.g., NaCl or KBr). Alternatively, for a solid sample, a KBr pellet can be prepared. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum is typically recorded first and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Data for MS (Electron Ionization)
m/zRelative Intensity (%)Assignment
14445[M]⁺ (Molecular Ion)
115100[M - CHO]⁺
10580[C₆H₅CO]⁺ (Benzoyl cation)
7760[C₆H₅]⁺ (Phenyl cation)
5130[C₄H₃]⁺
Interpretation of the Mass Spectrum

The mass spectrum shows a molecular ion peak [M]⁺ at an m/z of 144, which corresponds to the molecular weight of 1-Phenylbut-2-yn-1-one (C₁₀H₈O). The base peak at m/z 115 is likely due to the loss of a formyl radical (CHO). A prominent peak at m/z 105 corresponds to the stable benzoyl cation, formed by cleavage of the bond between the carbonyl group and the alkyne. The peak at m/z 77 is characteristic of the phenyl cation.

Typical Experimental Protocol for MS

A dilute solution of 1-Phenylbut-2-yn-1-one is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). In electron ionization (EI) mode, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.

Visualizing the Molecular Framework and Fragmentation

To better understand the relationships between the structure of 1-Phenylbut-2-yn-1-one and its spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of 1-Phenylbut-2-yn-1-one.

Key Fragmentation Pathways in Mass Spectrometry M [M]⁺ m/z = 144 M_CHO [M - CHO]⁺ m/z = 115 M->M_CHO - CHO Benzoyl [C₆H₅CO]⁺ m/z = 105 M->Benzoyl - C₃H₃ Phenyl [C₆H₅]⁺ m/z = 77 Benzoyl->Phenyl - CO

Exploratory

An In-depth Technical Guide to the Solubility Characteristics of 1-Phenylbut-2-yn-1-one

This guide provides a comprehensive overview of the solubility properties of 1-phenylbut-2-yn-1-one, a compound of interest for researchers, scientists, and professionals in drug development. Understanding the solubility...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility properties of 1-phenylbut-2-yn-1-one, a compound of interest for researchers, scientists, and professionals in drug development. Understanding the solubility of this ynone in common laboratory solvents is fundamental for its application in synthesis, purification, and various analytical techniques. This document delves into the theoretical underpinnings of its solubility, provides practical guidance on its handling, and outlines experimental protocols for solubility determination.

Introduction to 1-Phenylbut-2-yn-1-one

1-Phenylbut-2-yn-1-one, with the chemical formula C₁₀H₈O and a molecular weight of 144.17 g/mol , is an aromatic ketone containing a conjugated system of a phenyl group, a carbonyl group, and a carbon-carbon triple bond. This unique structure imparts specific chemical reactivity and physical properties, including its solubility profile. The accurate assessment of its solubility is a critical first step in the design of any experimental work involving this compound.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 6710-62-9N/A
Molecular Formula C₁₀H₈ON/A
Molecular Weight 144.17 g/mol N/A
Water Solubility 0.19 g/L (25 °C)N/A

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The key to understanding the solubility of 1-phenylbut-2-yn-1-one lies in analyzing its molecular structure and the types of intermolecular forces it can engage in.

Molecular Structure and Intermolecular Forces:

1-Phenylbut-2-yn-1-one possesses several key structural features that dictate its solubility:

  • Aromatic Phenyl Group: This large, nonpolar moiety contributes to London dispersion forces and can participate in π-π stacking interactions. Its presence generally favors solubility in nonpolar, aromatic solvents.

  • Polar Carbonyl Group (C=O): The significant difference in electronegativity between the carbon and oxygen atoms creates a strong dipole moment. This allows for dipole-dipole interactions with polar solvent molecules. The oxygen atom, with its lone pairs of electrons, can also act as a hydrogen bond acceptor.

  • Alkyne Group (C≡C): The carbon-carbon triple bond is a region of high electron density, contributing to the molecule's overall polarizability and potential for dipole-induced dipole interactions.

The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics. The large nonpolar surface area of the phenyl ring and the butynyl chain will limit its solubility in highly polar protic solvents like water, as evidenced by its low water solubility of 0.19 g/L.[1] Conversely, the presence of the polar carbonyl group suggests that it will be more soluble in solvents that can engage in dipole-dipole interactions or act as hydrogen bond donors.

Predicted Solubility Profile

Based on the structural analysis and general principles of solubility for aromatic ketones, the following qualitative solubility profile for 1-phenylbut-2-yn-1-one in common laboratory solvents is predicted. It is important to note that these are predictions and should be confirmed experimentally.

Qualitative Solubility Table:

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe large nonpolar phenyl and alkyne groups outweigh the hydrogen bonding capability of the carbonyl group.
MethanolSolubleThe alkyl chain is short, and the hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen.
EthanolSolubleSimilar to methanol, with a slightly larger nonpolar character which may enhance solubility of the phenyl group.
Polar Aprotic AcetoneVery Soluble"Like dissolves like" principle; both are ketones and can engage in strong dipole-dipole interactions.
Ethyl AcetateVery SolubleThe ester group is polar and can interact with the carbonyl group, while the ethyl and acetyl groups can solvate the nonpolar parts of the molecule.
DichloromethaneSolubleA polar aprotic solvent that can effectively solvate the molecule through dipole-dipole interactions.
ChloroformSolubleSimilar to dichloromethane, it is a good solvent for many organic compounds.
Nonpolar TolueneSolubleThe aromatic ring of toluene can interact favorably with the phenyl group of the solute through π-π stacking.
HexaneSparingly SolubleThe polarity of the carbonyl group will limit solubility in a purely aliphatic, nonpolar solvent.
Diethyl EtherSolubleThe ether oxygen can act as a hydrogen bond acceptor, and the ethyl groups provide a nonpolar character that can solvate the hydrocarbon portions of the molecule.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. A qualitative assessment can be performed initially, followed by a more rigorous quantitative analysis if required.

Qualitative Solubility Determination

This simple, visual method provides a rapid assessment of solubility.

Protocol:

  • Preparation: Add approximately 10-20 mg of 1-phenylbut-2-yn-1-one to a clean, dry test tube.

  • Solvent Addition: Add the chosen solvent dropwise (e.g., 0.1 mL at a time) to the test tube.

  • Mixing: After each addition, vortex or agitate the test tube vigorously for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect the solution for the presence of undissolved solid.

  • Classification:

    • Soluble: If the solid completely dissolves after the addition of a small amount of solvent (e.g., up to 1 mL).

    • Sparingly Soluble: If a significant portion of the solid dissolves, but some remains even after the addition of a larger volume of solvent.

    • Insoluble: If the solid does not appear to dissolve to any significant extent.

G cluster_0 Qualitative Solubility Workflow A Weigh 10-20 mg of 1-Phenylbut-2-yn-1-one B Add 0.1 mL of Solvent A->B C Vortex/Agitate for 30-60 seconds B->C D Visually Inspect for Undissolved Solid C->D E Solid Dissolved? D->E F Classify as 'Soluble' E->F Yes G Add more solvent (up to 1 mL) E->G No G->C H Classify as 'Sparingly Soluble' or 'Insoluble' G->H G cluster_1 Quantitative Solubility (Gravimetric) A Prepare Saturated Solution (Excess Solute in Solvent) B Equilibrate at Constant Temperature (e.g., 24h at 25°C) A->B C Allow Undissolved Solid to Settle B->C D Withdraw Known Volume of Supernatant C->D E Evaporate Solvent from Aliquot D->E F Dry Residue to Constant Weight E->F G Weigh Dried Solute F->G H Calculate Solubility G->H

Caption: Workflow for quantitative solubility determination.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

  • Avoid Contact: Minimize contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

It is strongly recommended to perform a thorough risk assessment before handling this compound and to consult institutional safety guidelines.

Conclusion

The solubility of 1-phenylbut-2-yn-1-one is a key parameter for its effective use in research and development. This guide has provided a theoretical basis for its solubility characteristics, a predicted solubility profile in common laboratory solvents, and detailed protocols for its experimental determination. By understanding the interplay of its molecular structure and intermolecular forces, researchers can make informed decisions about solvent selection for various applications. Adherence to strict safety protocols is paramount when working with this or any chemical compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 283638, 1-Phenyl-2-butyn-1-one. Retrieved from [Link].

  • Properties of Aldehydes and Ketones. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). In NCERT. Retrieved from [Link]

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Foundational

Understanding the reactivity of the alkyne group in 1-Phenylbut-2-yn-1-one.

An In-Depth Technical Guide to the Reactivity of the Alkyne Group in 1-Phenylbut-2-yn-1-one Abstract 1-Phenylbut-2-yn-1-one, a prominent member of the α,β-acetylenic ketone (ynone) family, stands as a cornerstone in mode...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Alkyne Group in 1-Phenylbut-2-yn-1-one

Abstract

1-Phenylbut-2-yn-1-one, a prominent member of the α,β-acetylenic ketone (ynone) family, stands as a cornerstone in modern synthetic chemistry. Its unique molecular architecture, featuring a conjugated system of a phenyl ring, a carbonyl group, and a carbon-carbon triple bond, imparts a rich and versatile reactivity profile. This guide provides an in-depth exploration of the chemical behavior of the alkyne moiety within this framework. We will dissect the electronic factors governing its reactivity, delve into the mechanisms of its principal transformations—including nucleophilic conjugate additions, cycloadditions, and transition-metal-catalyzed reactions—and present field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic potential of this powerful building block.

Introduction: The Ynone Framework

For over a century, ynones have been recognized as valuable synthetic intermediates.[1] 1-Phenylbut-2-yn-1-one exemplifies the structural features that make this class of compounds so useful. The direct conjugation of an electron-withdrawing carbonyl group with the alkyne fundamentally alters the triple bond's electronic character, transforming it from a relatively nonpolar, nucleophilic moiety into a potent electrophilic site. This activation is the key to its diverse reactivity, enabling it to participate in a wide array of chemical transformations that are crucial for the construction of complex molecular architectures, including many found in bioactive molecules and pharmaceutical agents.[1][2]

Electronic Structure and Reactivity Rationale

The reactivity of 1-Phenylbut-2-yn-1-one is a direct consequence of its electronic structure. The powerful inductive and resonance electron-withdrawing effects of the benzoyl group render the entire butynone system electron-deficient. This polarization makes the β-carbon of the alkyne highly electrophilic and susceptible to attack by nucleophiles in a 1,4-conjugate (or Michael) addition fashion. While the carbonyl carbon is also an electrophilic site (for 1,2-addition), the activation of the alkyne often directs reactivity towards the β-position, particularly with soft nucleophiles.[3][4] Furthermore, the alkyne's π-system allows it to serve as an active partner in pericyclic reactions, most notably as a dipolarophile in [3+2] cycloadditions and a component in [2+2+1] cycloadditions.[5]

Figure 1: Key reactivity sites of 1-Phenylbut-2-yn-1-one.

Synthesis of 1-Phenylbut-2-yn-1-one

A reliable supply of the ynone is crucial for its application. Common synthetic routes often start from the corresponding propargyl alcohol, 1-phenylbut-2-yn-1-ol, which can be synthesized from benzaldehyde and the acetylide of propyne.[6][7][8] The subsequent oxidation of this alcohol furnishes the target ynone.

Protocol 1: Synthesis via Oxidation of 1-Phenylbut-2-yn-1-ol

This two-step protocol provides a reliable method for preparing the title compound.

Step A: Synthesis of 1-Phenylbut-2-yn-1-ol

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a gas inlet, and a magnetic stirrer is placed under an inert atmosphere (Argon or Nitrogen).

  • Grignard Formation: Magnesium turnings (1.2 eq) are suspended in anhydrous tetrahydrofuran (THF). A solution of ethyl bromide (1.2 eq) in THF is added dropwise to initiate the formation of ethylmagnesium bromide.

  • Acetylide Formation: The Grignard solution is cooled to 0 °C. Propyne gas is bubbled through the solution for 30-45 minutes to form the propynylmagnesium bromide.

  • Aldehyde Addition: A solution of benzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the cooled acetylide solution.

  • Reaction & Quench: The reaction is allowed to warm to room temperature and stirred for 4-6 hours. It is then carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Workup: The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-phenylbut-2-yn-1-ol, which can be purified by column chromatography.

Step B: Oxidation to 1-Phenylbut-2-yn-1-one

  • Setup: A round-bottom flask is charged with a solution of 1-phenylbut-2-yn-1-ol (1.0 eq) in dichloromethane (DCM).

  • Oxidation: Pyridinium chlorochromate (PCC) (1.5 eq) is added portion-wise to the solution at room temperature.

  • Monitoring: The reaction is stirred vigorously and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: The reaction mixture is filtered through a pad of silica gel, eluting with DCM. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Phenylbut-2-yn-1-one as a solid.

Major Reaction Pathways of the Alkyne Group

Nucleophilic Conjugate Addition: The Michael Reaction

The most prominent reaction of ynones is the nucleophilic conjugate addition, a testament to the alkyne's electrophilicity.[9] This transformation is highly efficient for creating C-S, C-N, C-O, and C-C bonds.

Mechanism: The reaction proceeds via the attack of a nucleophile on the electron-deficient β-carbon of the alkyne, generating a vinyl anion intermediate. This intermediate is then protonated (typically by the solvent or during workup) to yield the final vinylogous adduct. The rate of reaction correlates with the electron-withdrawing ability of the group conjugated to the alkyne, with ketones being more reactive than esters or amides.[3]

Figure 2: General mechanism of Michael addition to an ynone.

Scope of Nucleophiles: A wide variety of nucleophiles can be employed in this reaction. Thiol-yne additions are particularly noteworthy for their efficiency and often meet the criteria for "click chemistry," proceeding to quantitative conversion under mild, often catalyst-free conditions.[3][10] Amines and alcohols also serve as effective nucleophiles, typically requiring base catalysis to enhance nucleophilicity.

Nucleophile TypeCatalyst/ConditionsTypical YieldsReference
Thiol (R-SH)Base (e.g., Et3N) or catalyst-free>95%[3][10]
Amine (R2-NH)Base or Lewis acid80-95%[11]
Alcohol (R-OH)Strong Base (e.g., NaH)70-90%[11]
Organocuprate (R2CuLi)Anhydrous Ether, -78 °C60-85%[11]

Protocol 2: Thiol-yne Michael Addition

  • Setup: To a solution of 1-Phenylbut-2-yn-1-one (1.0 eq) in a suitable solvent (e.g., acetonitrile/water mixture) is added the thiol nucleophile (e.g., benzyl mercaptan, 1.1 eq).[3]

  • Catalysis: A catalytic amount of a non-nucleophilic base such as triethylamine (Et3N, 0.1 eq) is added. For reactions in buffered aqueous media, a pH of 8 is often optimal.[3]

  • Reaction: The mixture is stirred at ambient temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The product can be purified by flash chromatography if necessary, though the reaction is often clean enough to yield a pure product after workup.

Cycloaddition Reactions: Building Rings with Precision

The activated alkyne in 1-Phenylbut-2-yn-1-one is an excellent partner in various cycloaddition reactions, providing direct access to a range of five- and six-membered ring systems.

[3+2] Cycloaddition: This reaction between a 1,3-dipole and the ynone (as the dipolarophile) is a powerful method for synthesizing five-membered heterocycles.[12] A notable example is the reaction with azomethine ylides to produce highly functionalized 2,5-dihydropyrroles, which are valuable motifs in medicinal chemistry.[13][14][15] Catalytic asymmetric versions of this reaction have been developed, allowing for excellent enantiocontrol.[13][14]

Figure 3: Synthesis of dihydropyrroles via [3+2] cycloaddition.

Protocol 3: Ag(I)-Catalyzed [3+2] Cycloaddition with an Azomethine Ylide Adapted from literature procedures for pyrrole synthesis.[16]

  • Setup: In a dry Schlenk tube under an inert atmosphere, add 1-Phenylbut-2-yn-1-one (1.0 mmol), the imine precursor (e.g., an N-alkylated imine of an α-amino ester, 1.2 mmol), and the catalyst (e.g., AgOAc, 10 mol%).

  • Solvent & Base: Add anhydrous solvent (e.g., toluene, 3 mL) followed by a base (e.g., DBU, 1.5 mmol).

  • Reaction: Heat the mixture at the specified temperature (e.g., 80-100 °C) for 12-24 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to yield the multisubstituted pyrrole or dihydropyrrole product.

[2+2+1] Cycloaddition: The Pauson-Khand Reaction The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide (often from a metal carbonyl complex) to form an α,β-cyclopentenone.[17][18] The reaction is typically mediated by a dicobalt octacarbonyl complex, which first coordinates to the alkyne.[19][20] This reaction is a powerful tool for rapidly increasing molecular complexity, especially in intramolecular variants used in total synthesis.[18]

G cluster_workflow Pauson-Khand Reaction Workflow start Ynone + Alkene step1 Formation of Alkyne-Co2(CO)6 Complex start->step1 Co2(CO)8 step2 Alkene Coordination & CO Dissociation step1->step2 step3 Migratory Insertion (Metallacycle Formation) step2->step3 step4 CO Insertion & Reductive Elimination step3->step4 end Cyclopentenone Product step4->end

Figure 4: Simplified workflow of the Pauson-Khand reaction.

Protocol 4: Intermolecular Pauson-Khand Reaction

  • Complex Formation: In a flask under an inert atmosphere, a solution of 1-Phenylbut-2-yn-1-one (1.0 eq) in DCM is treated with dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq). The solution is stirred at room temperature for 2-4 hours until the deep red-black alkyne-cobalt complex forms (monitored by TLC).

  • Cycloaddition: The solvent is removed, and the complex is redissolved in a suitable solvent like toluene. The alkene component (e.g., norbornene, 2-3 eq) is added.

  • Promotion: A promoter, such as N-methylmorpholine N-oxide (NMO, 4 eq) or nitrous oxide, is added to facilitate the reaction at lower temperatures.[21] The mixture is heated (e.g., to 45-60 °C) and stirred until the reaction is complete.

  • Workup: The reaction mixture is cooled, filtered through silica gel to remove cobalt residues, and concentrated.

  • Purification: The crude product is purified by column chromatography to afford the corresponding cyclopentenone adduct.

Applications in Synthesis and Drug Discovery

The versatile reactivity of 1-Phenylbut-2-yn-1-one and its analogs makes them indispensable synthons. The ability to form heterocycles via cycloaddition reactions is of paramount importance in medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals.[1] The Michael addition pathway is widely used in bioconjugation chemistry and materials science for linking molecules via stable vinyl thioether or amine linkages.[10][22] Furthermore, the products of these reactions—highly functionalized alkenes and carbo/heterocycles—serve as advanced intermediates for the total synthesis of complex natural products.[1][23]

Conclusion

1-Phenylbut-2-yn-1-one is a molecule of dual character: its alkyne is both an electrophile for conjugate additions and a reactive π-system for cycloadditions. The electron-withdrawing nature of the adjacent benzoyl group is the key determinant of this reactivity, providing chemists with a reliable and predictable platform for molecular construction. A thorough understanding of the principles outlined in this guide enables researchers to strategically employ this ynone as a powerful tool in the synthesis of novel compounds for applications ranging from materials science to drug discovery. The continued development of catalytic and asymmetric transformations involving ynones promises to further expand their role in addressing modern synthetic challenges.[5]

References

  • Synthesis of Ynones and Recent Application in Transition-Metal-Catalyzed Reactions. Synlett. Available at: [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. Available at: [Link]

  • The Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Ynones with Azomethine Ylides. Organic Letters. Available at: [Link]

  • Conjugated ynones in catalytic enantioselective reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PubMed Central. Available at: [Link]

  • Direct synthesis of pyrroles via 1,3-dipolar cycloaddition of azomethine ylides with ynones. New Journal of Chemistry. Available at: [Link]

  • The catalytic asymmetric 1,3-dipolar cycloaddition of ynones with azomethine ylides. PubMed. Available at: [Link]

  • Pauson-Khand Reaction. NROChemistry. Available at: [Link]

  • Exploring the Chemical Versatility of 1-Phenyl-2-buten-1-one in Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Ynones with Azomethine Ylides. ACS Publications. Available at: [Link]

  • Strategy Analysis of Ynones' Radical Reactions. Ingenta Connect. Available at: [Link]

  • Conjugated Ynones in Organic Synthesis. Chemical Reviews. Available at: [Link]

  • Synthesis of Ynones and Recent Application in Transition-Metal-Catalyzed Reactions. ResearchGate. Available at: [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PubMed. Available at: [Link]

  • Pauson–Khand reaction. Wikipedia. Available at: [Link]

  • Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation. Wiley Online Library. Available at: [Link]

  • Nitrous Oxide-Promoted Pauson-Khand Cycloadditions. PubMed Central. Available at: [Link]

  • (PDF) Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ResearchGate. Available at: [Link]

  • Ynones in Reflex‐Michael Addition, CuAAC, and Cycloaddition, as Well as their Use as Nucleophilic Enols, Electrophilic Ketones, and Allenic Precursors. ResearchGate. Available at: [Link]

  • Pauson-Khand Reaction. YouTube. Available at: [Link]

  • Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Publishing. Available at: [Link]

  • Electrophilic Addition Reactions of Alkynes. Chemistry LibreTexts. Available at: [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

  • 1-phenyl-2-butyn-1-ol - C10H10O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]

  • How would you synthesize 1-phenylbut-2-yn-1-ol starting from benz... Pearson+. Available at: [Link]

  • 1-Phenyl-2-butyn-1-ol. PubChem. Available at: [Link]

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Exploratory

The Therapeutic Frontier: Unlocking the Biological Potential of 1-Phenylbut-2-yn-1-one Derivatives

A Technical Guide for Researchers and Drug Development Professionals The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within this landscape, th...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within this landscape, the structural motif of 1-phenylbut-2-yn-1-one and its derivatives has emerged as a promising scaffold for the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this versatile class of molecules, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. Drawing upon established research, this document aims to equip scientists and drug development professionals with the foundational knowledge and technical insights necessary to navigate and innovate within this exciting area of research.

I. The Architectural Blueprint: Synthesis of 1,3-Diarylprop-2-yn-1-ones

The core structure of 1-phenylbut-2-yn-1-one can be elaborated into a diverse library of derivatives, most notably 1,3-diarylprop-2-yn-1-ones. A robust and widely employed synthetic strategy involves a multi-step sequence commencing with the condensation of a substituted benzaldehyde with an appropriate acetylene derivative, followed by oxidation.

A representative synthetic pathway is initiated with the condensation of a substituted benzaldehyde with 1-(4-(methylthio)phenyl)ethyn-1-yllithium, generated in situ from 1-ethynyl-4-(methylthio)benzene and n-butyllithium. This reaction yields a 1,3-diphenylprop-2-yn-1-ol intermediate. Subsequent oxidation of this secondary alcohol using activated manganese dioxide (MnO2) affords the corresponding 1,3-diphenylprop-2-yn-1-one. Further functionalization, such as the oxidation of the methylthio group to a methanesulfonyl group using Oxone, can be readily achieved to generate a wider range of derivatives.[1][2][3]

Experimental Protocol: Synthesis of 1,3-Diarylprop-2-yn-1-ones[1][2][3]

Step 1: Synthesis of 1,3-Diphenylprop-2-yn-1-ols

  • To a solution of 1-ethynyl-4-(methylthio)benzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of n-butyllithium in hexanes dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of the desired substituted benzaldehyde in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 1,3-diphenylprop-2-yn-1-ol.

Step 2: Oxidation to 1,3-Diphenylprop-2-yn-1-ones

  • To a solution of the 1,3-diphenylprop-2-yn-1-ol in a suitable solvent such as dichloromethane or chloroform, add activated manganese dioxide (MnO2).

  • Stir the mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 1,3-diphenylprop-2-yn-1-one.

Step 3: Oxidation of the Methylthio Group (if applicable)

  • To a solution of the 1,3-diphenylprop-2-yn-1-one containing a methylthio substituent in a mixture of methanol and water, add Oxone® (potassium peroxymonosulfate) in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final 1,3-diarylprop-2-yn-1-one derivative.

Synthesis_of_Diarylpropynones cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_intermediate1 Intermediate cluster_reaction2 Step 2: Oxidation cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Further Oxidation cluster_final Final Product Substituted Benzaldehyde Substituted Benzaldehyde Reaction1 Condensation Substituted Benzaldehyde->Reaction1 1-Ethynyl-4-(methylthio)benzene 1-Ethynyl-4-(methylthio)benzene n-BuLi n-BuLi 1-Ethynyl-4-(methylthio)benzene->n-BuLi n-BuLi->Reaction1 Propargyl Alcohol 1,3-Diphenylprop-2-yn-1-ol Reaction1->Propargyl Alcohol Reaction2 Oxidation Propargyl Alcohol->Reaction2 MnO2 MnO2 MnO2->Reaction2 Propynone 1,3-Diphenylprop-2-yn-1-one (with -SMe group) Reaction2->Propynone Reaction3 Oxidation Propynone->Reaction3 Oxone Oxone Oxone->Reaction3 Final_Product 1,3-Diarylprop-2-yn-1-one (with -SO2Me group) Reaction3->Final_Product

Caption: Synthetic pathway for 1,3-diarylprop-2-yn-1-ones.

II. Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response implicated in a multitude of diseases. A key pathway in the inflammatory process is the metabolism of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Derivatives of 1-phenylbut-2-yn-1-one, specifically 1,3-diarylprop-2-yn-1-ones, have demonstrated significant potential as dual inhibitors of COX and LOX enzymes.[2][3]

The presence of a p-methanesulfonylphenyl (p-MeSO2) group on one of the aryl rings is a common pharmacophore utilized in the design of selective COX-2 inhibitors. Structure-activity relationship (SAR) studies have revealed that modifications to the other aryl ring can modulate both the potency and selectivity of COX inhibition. For instance, the introduction of a 4-fluorophenyl group can lead to potent and highly selective COX-2 inhibition, while a 4-cyanophenyl substituent can result in a more balanced inhibition of both COX and LOX enzymes.[2][3]

Quantitative Data: In Vitro Inhibition of COX and LOX Enzymes by 1,3-Diarylprop-2-yn-1-one Derivatives[2][3]
Compound IDR1 SubstituentR2 SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
13h 4-F4-SO2Me300.1>100
13g 4-CN4-SO2Me31.51.01.0
Aspirin --15375-
Celecoxib --2.80.04>100

Data extracted from literature; IC50 values represent the concentration required for 50% inhibition.

Mechanism of Action: Dual Enzyme Inhibition

The anti-inflammatory effects of these diarylpropynones are attributed to their ability to simultaneously block the activity of both COX and LOX enzymes. By inhibiting these key enzymes in the arachidonic acid cascade, these compounds can effectively reduce the production of a broad spectrum of pro-inflammatory mediators. This dual-inhibition profile is advantageous as it may offer a more comprehensive anti-inflammatory effect compared to agents that target only a single pathway.

Arachidonic_Acid_Cascade cluster_cox COX Pathway cluster_lox LOX Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes 5-LOX->Leukotrienes Leukotrienes->Inflammation Diarylpropynone 1,3-Diarylprop-2-yn-1-one Derivatives Diarylpropynone->COX-1 / COX-2 Inhibition Diarylpropynone->5-LOX Inhibition

Caption: Inhibition of the Arachidonic Acid Cascade.

III. Anticancer Potential: A Nascent but Promising Avenue

While the anti-inflammatory properties of 1,3-diarylprop-2-yn-1-ones are well-documented, their potential as anticancer agents is an emerging area of investigation. Research into structurally related compounds, such as 1,3-diaryl-2-propen-1-ones (chalcones) and 1,3-diarylpyrazolones, has demonstrated significant antiproliferative activity against various cancer cell lines.[1][4][5] These findings provide a strong rationale for exploring the anticancer potential of the corresponding acetylenic ketones.

The proposed mechanisms of action for related diaryl compounds often involve the induction of apoptosis and cell cycle arrest. For example, certain 1,3-diarylpyrazolone derivatives have been shown to arrest the cell cycle at the G0/G1 or G2/M phase in non-small cell lung cancer cells.[4][5] Furthermore, some 1,3-diarylprop-2-en-1-one derivatives have been found to induce the generation of reactive oxygen species (ROS) in leukemia cells, leading to apoptosis.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (1,3-diarylprop-2-yn-1-one derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Diarylpropynone Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability and IC50 Values G->H

Caption: MTT Assay for evaluating in vitro cytotoxicity.

IV. Antimicrobial Activity: A Broad Spectrum of Possibilities

The α,β-unsaturated carbonyl moiety present in 1-phenylbut-2-yn-1-one derivatives is a key structural feature associated with antimicrobial activity in various classes of compounds. While direct studies on the antimicrobial properties of 1,3-diarylprop-2-yn-1-ones are limited, research on related α,β-unsaturated ketones and diaryl compounds suggests their potential as antibacterial and antifungal agents.

For instance, a study on a series of 1,3-diaryl-2-propen-1-ones and their indole analogs demonstrated antibacterial activity against several bacterial strains.[6][7] Similarly, certain diarylamidine derivatives have exhibited considerable antifungal and antibacterial potency.[8][9] These findings underscore the potential of the 1,3-diarylprop-2-yn-1-one scaffold as a template for the development of novel antimicrobial agents.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature and for a suitable duration for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

V. Future Directions and Conclusion

The 1-phenylbut-2-yn-1-one framework, particularly in the form of its 1,3-diarylprop-2-yn-1-one derivatives, represents a highly promising scaffold in medicinal chemistry. The established anti-inflammatory activity, coupled with the nascent yet encouraging potential in anticancer and antimicrobial applications, warrants further intensive investigation.

Future research should focus on:

  • Expansion of the Chemical Space: Synthesis of a broader and more diverse library of 1,3-diarylprop-2-yn-1-one derivatives to further elucidate structure-activity relationships.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways involved in the anticancer and antimicrobial activities of these compounds.

  • In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and toxicological profiles of the most promising lead compounds.

References

  • A series of pyrazolone compounds with different substitution patterns have been synthesized using microwave assisted methods and evaluated their in vitro antiproliferative activity against human lung adenocarcinoma cell lines (A549 and NCI-H522). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10127554/]
  • Synthesis and Anticancer Activity of Some Novel 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives. [Link: https://www.researchgate.
  • Antifungal and antibacterial activities of diarylamidine derivatives. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC421376/]
  • 1,3-diarylpyrazolones as potential anticancer agents for non-small cell lung cancer: Synthesis and antiproliferative activity evaluation. [Link: https://pubmed.ncbi.nlm.nih.gov/35156777/]
  • QSAR analysis of 1,3-diaryl-2-propen-1-ones and their indole analogs for designing potent antibacterial agents. [Link: https://www.researchgate.net/publication/285741368_QSAR_analysis_of_13-diaryl-2-propen-1-ones_and_their_indole_analogs_for_designing_potent_antibacterial_agents]
  • QSAR analysis of 1,3-diaryl-2-propen-1-ones and their indole analogs for designing potent antibacterial agents. [Link: https://www.semanticscholar.org/paper/QSAR-analysis-of-1%2C3-diaryl-2-propen-1-ones-and-Bhatia-Mahadik/c8b3e2b3e8e18f2f6a6c0c2e3d7a9b0c0e1e7e9a]
  • Synthesis and structure-activity relationship studies of 1,3-diarylprop-2-yn-1-ones: dual inhibitors of cyclooxygenases and lipoxygenases. [Link: https://pubmed.ncbi.nlm.nih.gov/15293991/]
  • Antiproliferative activity of diarylnaphthylpyrrolidine derivative via dual target inhibition. [Link: https://pubmed.ncbi.nlm.nih.gov/31884407/]
  • Antifungal and Antibacterial Activities of Diarylamidine Derivatives. [Link: https://pubmed.ncbi.nlm.nih.gov/4624738/]
  • Synthesis and Structure−Activity Relationship Studies of 1,3-Diarylprop-2-yn-1-ones: Dual Inhibitors of Cyclooxygenases and Lipoxygenases. [Link: https://pubs.acs.org/doi/10.1021/jm049830g]

Sources

Foundational

Discovery and Initial Synthesis of Novel 1-Phenylbut-2-yn-1-one Analogs: A Strategic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1-phenylbut-2-yn-1-one scaffold, a prominent member of the α,β-acetylenic ketone (ynone) class, represents a corner...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-phenylbut-2-yn-1-one scaffold, a prominent member of the α,β-acetylenic ketone (ynone) class, represents a cornerstone for the synthesis of diverse heterocyclic compounds and serves as a pharmacophore in numerous biologically active molecules.[1] This guide provides a comprehensive framework for the rational design, synthesis, and characterization of novel 1-phenylbut-2-yn-1-one analogs. We will explore efficient synthetic methodologies, primarily focusing on the palladium-catalyzed Sonogashira cross-coupling reaction, and detail the necessary analytical techniques for structural verification.[2] The causality behind experimental choices is emphasized to equip researchers with the foundational knowledge for independent exploration and optimization.

Introduction: The Strategic Value of the Ynone Scaffold

α,β-Acetylenic ketones, commonly known as ynones, are highly versatile intermediates in organic synthesis.[1] Their unique electronic structure, characterized by an electron-deficient triple bond conjugated to a carbonyl group, makes them susceptible to a wide array of chemical transformations. This reactivity is the basis for constructing complex molecular architectures relevant to pharmaceuticals and natural products.[2][3]

The 1-phenylbut-2-yn-1-one core is of particular interest due to its intrinsic structural features: a modifiable aromatic ring and an alkyne terminus that can be altered. These sites provide strategic handles for tuning the molecule's steric and electronic properties, which in turn can modulate its interaction with biological targets. The development of novel analogs based on this scaffold is a promising avenue for discovering new therapeutic agents.[4][5] This document serves as a technical primer on a diversity-oriented synthesis approach to generate a library of such analogs for downstream biological screening.

Rational Design of the Analog Library

The design of a focused library of analogs requires a systematic approach to modifying the parent structure. Our strategy targets two primary regions of the 1-phenylbut-2-yn-1-one molecule for diversification: the aryl ring and the terminal alkyne substituent.

  • Aryl Ring Modification (R¹): The substitution pattern on the phenyl ring directly influences the molecule's electronic properties and can establish critical interactions (e.g., hydrogen bonding, hydrophobic interactions) with a biological target. We propose synthesizing analogs with both electron-donating groups (EDGs) like methoxy (-OCH₃) and electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) at various positions (ortho, meta, para). This allows for a systematic exploration of the structure-activity relationship (SAR).

  • Alkyne Terminus Modification (R²): The substituent on the alkyne side of the carbonyl group affects the steric profile and reactivity of the molecule. While the parent structure has a methyl group, we will explore analogs with larger alkyl groups, cycloalkyl groups, or even silyl-protected alkynes, which are versatile handles for further functionalization.[6]

The logical relationship for this diversification strategy is visualized below.

G cluster_0 Core Scaffold: 1-Aryl-alk-2-yn-1-one cluster_1 Diversification Points cluster_2 Exemplar Substituents Core R¹-Aryl C=O C≡C-R² R1 R¹ (Aryl Substituent) Core:f0->R1 R2 R² (Alkyne Terminus) Core:f2->R2 EDG Electron-Donating (-OCH₃, -CH₃) R1->EDG EWG Electron-Withdrawing (-Cl, -NO₂, -CF₃) R1->EWG Alkyl Alkyl/Cycloalkyl (-Et, -cPr, -tBu) R2->Alkyl Functional Functionalizable (-SiMe₃, -CH₂OH) R2->Functional

Caption: Analog design strategy targeting the R¹ and R² positions of the core scaffold.

Synthetic Methodology: A Field-Proven Approach

The Sonogashira cross-coupling reaction is a powerful and reliable method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2] It is the cornerstone of our synthetic strategy due to its mild reaction conditions and high tolerance for various functional groups, making it ideal for a diversity-oriented synthesis.[6][7]

Primary Synthetic Route: Acyl-Sonogashira Cross-Coupling

This approach directly couples a terminal alkyne with an activated carboxylic acid derivative (such as an acid chloride or an N-acylsaccharin) to form the ynone product in a single, efficient step.[7][8] The direct use of carboxylic acids, activated in situ, is a modern and highly efficient variation.[6]

The workflow for this synthesis is outlined below.

Caption: Workflow for the direct Acyl-Sonogashira cross-coupling synthesis.

Detailed Experimental Protocol: Synthesis of 4-Methoxy-1-phenylbut-2-yn-1-one

This protocol describes a representative synthesis using the direct acyl-Sonogashira coupling of a carboxylic acid with a terminal alkyne.[6]

Materials:

  • 4-Methoxybenzoic acid (1.0 equiv)

  • 1-Propyne (gas, bubbled) or a suitable propyne surrogate (1.5 equiv)

  • Palladium(II) chloride bis(diphenylphosphino)propane (Pd(dppp)Cl₂) (3 mol%)

  • Copper(I) chloride (CuCl) (10 mol%)

  • 1,2-Bis(diphenylphosphino)ethane (dppe) (6 mol%)

  • Sodium bicarbonate (NaHCO₃) (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv)

  • Anhydrous Cyclohexane (solvent)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Vessel Preparation: A two-necked round-bottom flask is flame-dried under vacuum and backfilled with nitrogen gas. This ensures an inert atmosphere, which is crucial to prevent the undesired Glaser homocoupling of the alkyne.[2]

  • Reagent Addition: To the flask, add 4-methoxybenzoic acid, Pd(dppp)Cl₂, CuCl, dppe, and NaHCO₃.

  • Solvent and Activator: Add anhydrous cyclohexane via syringe, followed by the addition of (Boc)₂O. The (Boc)₂O serves as an in-situ activator for the carboxylic acid, forming a mixed anhydride that is more reactive in the catalytic cycle.

  • Alkyne Addition: If using 1-propyne gas, bubble it through the stirred reaction mixture for 5-10 minutes. If using a liquid alkyne, add it via syringe.

  • Reaction: The flask is fitted with a reflux condenser under a nitrogen atmosphere. The mixture is heated to 120 °C and stirred vigorously for 12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the catalyst and salts. The filtrate is concentrated under reduced pressure.

  • Purification: The crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure ynone product.

Self-Validation: The success of the reaction is contingent on maintaining an inert, anhydrous environment. The use of a well-defined catalyst system and in-situ activation provides high reproducibility. The final product's purity is validated through the characterization methods described in the next section.

Structural Characterization of Novel Analogs

Unambiguous structural confirmation of each newly synthesized analog is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's identity and purity.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[1][10] For a typical 1-phenylbut-2-yn-1-one analog, characteristic signals include:

    • ¹H NMR: Aromatic protons in the δ 7.0-8.5 ppm range, with splitting patterns indicative of the substitution. A singlet for the terminal methyl group (R²) around δ 2.0 ppm.

    • ¹³C NMR: A carbonyl carbon (C=O) signal around δ 175-185 ppm. Two distinct quaternary carbon signals for the alkyne (C≡C) between δ 80-100 ppm.[1]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. The fragmentation pattern can also offer structural clues.[9]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong absorption band around 2200 cm⁻¹ is characteristic of the C≡C triple bond, while a strong band around 1640-1680 cm⁻¹ confirms the presence of the conjugated carbonyl (C=O) group.[9]

Representative Characterization Data

The following table summarizes hypothetical data for a small set of synthesized analogs.

Compound IDR¹ SubstituentR² SubstituentMolecular FormulaMW ( g/mol )¹³C NMR (δ, ppm) C=O¹³C NMR (δ, ppm) C≡CIR (cm⁻¹) C≡C / C=O
ANA-001 4-OCH₃-CH₃C₁₁H₁₀O₂174.19177.282.5, 95.12210 / 1655
ANA-002 4-Cl-CH₃C₁₀H₇ClO178.62178.583.1, 94.62215 / 1662
ANA-003 H-CH₂CH₃C₁₁H₁₀O158.20179.181.9, 98.32208 / 1658
ANA-004 3-NO₂-CH₃C₁₀H₇NO₃189.17176.884.0, 93.92218 / 1670

Conclusion and Future Outlook

This guide has detailed a robust and adaptable strategy for the discovery and synthesis of novel 1-phenylbut-2-yn-1-one analogs. By leveraging the efficiency of the Acyl-Sonogashira cross-coupling, a diverse library of compounds can be generated for biological evaluation.[6][8] The systematic approach to analog design, coupled with rigorous spectroscopic characterization, establishes a solid foundation for identifying promising lead compounds.

Future work will involve screening these analogs in relevant biological assays to establish structure-activity relationships. Hits from these screens will serve as the starting point for further optimization, potentially leading to the development of next-generation therapeutic agents.

References

  • Title: Pd/Cu-Catalyzed Synthesis of Internal and Sila-Ynones by Direct Selective Acyl Sonogashira Cross-Coupling of Carboxylic Acids with Terminal Alkynes. Source: ACS Publications. URL: [Link]

  • Title: Palladium-Catalyzed Sonogashira Coupling of Amides: Access to Ynones via C-N Bond Cleavage. Source: ResearchGate. URL: [Link]

  • Title: Palladium-catalyzed ynone synthesis via N-acylsaccharin substrates 4. Source: ResearchGate. URL: [Link]

  • Title: A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Source: PubMed Central. URL: [Link]

  • Title: Sonogashira coupling. Source: Wikipedia. URL: [Link]

  • Title: Synthesis of 1-phenyl-2-buten-1-one using an aldol condensation. Source: Chemistry Stack Exchange. URL: [Link]

  • Title: Phenyl propenyl ketone | C10H10O | CID 231934. Source: PubChem. URL: [Link]

  • Title: (S)-1-Phenyl-but-2-yn-1-ol. Source: LookChem. URL: [Link]

  • Title: (2E)-1-phenyl-2-buten-1-one. Source: Chemical Synthesis Database. URL: [Link]

  • Title: How would you synthesize 1-phenylbut-2-yn-1-ol starting from benz... Source: Study Prep in Pearson+. URL: [Link]

  • Title: Representative 13 C NMR spectrum of ynone 1a. Chemical shifts of characteristic carbons are labeled. Source: ResearchGate. URL: [Link]

  • Title: A novel natural phenyl alkene with cytotoxic activity. Source: PMC - NIH. URL: [Link]

  • Title: 1-phenyl-2-butyn-1-ol. Source: ChemSynthesis. URL: [Link]

  • Title: 1-Phenyl-2-butyn-1-ol | C10H10O | CID 11819186. Source: PubChem. URL: [Link]

  • Title: Synthesis of imines of .alpha.,.beta.-acetylenic ketones. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: Synthesis and biological activity of optically active phenylbutenoid dimers. Source: PubMed. URL: [Link]

  • Title: Reduction of a,(S-Acetylenic Ketones with B-3-Pinanyl-9-borabicyclo[3.3.1]nonane. High Asymmetric Induction in Aliphatic Systems. Source: American Chemical Society. URL: [Link]

  • Title: Synthesis, characterisation and biological activities of N-phenyl-ethan-1-one-2,4-dimethyl-1,3-butadiene-1,4-thiazin derivatives. Source: ResearchGate. URL: [Link]

  • Title: A Convenient Synthesis of α,β-Acetylenic Ketones. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. Source: American Chemical Society. URL: [Link]

  • Title: NMR-spectroscopic analysis of mixtures: from structure to function. Source: PMC - NIH. URL: [Link]

  • Title: Principles of Drug Action 1, Spring 2005, Aldehydes and Ketones. Source: CUNY School of Medicine. URL: [Link]

  • Title: Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold. Source: MDPI. URL: [Link]

  • Title: Identifying Unknown from IR, NMR, and Mass Spectrometry. Source: Chemistry Steps. URL: [Link]

  • Title: Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Source: PMC - NIH. URL: [Link]

  • Title: Biochemistry, Ketone Metabolism. Source: StatPearls - NCBI Bookshelf. URL: [Link]

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Exploratory

A Technical Guide to the Physical Properties, Characterization, and Stability of 1-Phenylbut-2-yn-1-one

Abstract: 1-Phenylbut-2-yn-1-one is a conjugated ynone, a class of compounds recognized for their utility as versatile building blocks in organic synthesis and medicinal chemistry.[1] Their reactivity, driven by the elec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 1-Phenylbut-2-yn-1-one is a conjugated ynone, a class of compounds recognized for their utility as versatile building blocks in organic synthesis and medicinal chemistry.[1] Their reactivity, driven by the electrophilic nature of the carbon-carbon triple bond adjacent to a carbonyl group, makes them valuable precursors for a variety of complex molecules, including heterocycles and spirocyclic frameworks.[1][2] However, this same reactivity profile necessitates a thorough understanding of the compound's physical properties, stability, and handling requirements to ensure experimental reproducibility and safety. This guide provides an in-depth analysis of 1-Phenylbut-2-yn-1-one, offering field-proven protocols for its characterization, storage, and stability assessment, tailored for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

Accurate identification and knowledge of fundamental physical properties are the bedrock of any chemical study. 1-Phenylbut-2-yn-1-one is a ketone featuring a phenyl group and a but-2-yne moiety.

Identifier Value Source
IUPAC Name 1-phenylbut-2-yn-1-one[3]
Synonyms 2-Butynophenone, Phenyl propyn-1-yl ketone[3][4]
CAS Number 6710-62-9[3][4][5]
Molecular Formula C₁₀H₈O[1][3][5]
Molecular Weight 144.17 g/mol [3][4][5]
Canonical SMILES CC#CC(=O)C1=CC=CC=C1[1][3]
InChIKey MBQRLNBFWRASNO-UHFFFAOYSA-N[3]

The physical state of 1-Phenylbut-2-yn-1-one is not consistently documented in publicly available literature, which may suggest it is a low-melting solid or an oil at ambient temperature, a common characteristic for compounds of this molecular weight. Its appearance can range from colorless to a pale yellow, with coloration often indicating the presence of impurities or degradation products.

Property Value Notes & Causality
Physical Form Low-melting solid or oilThe precise state at 25°C is not definitively reported. High purity samples are more likely to be crystalline solids.
Color Colorless to Pale YellowThe conjugated π-system can absorb light at the edge of the visible spectrum. The yellow hue may intensify upon degradation or polymerization.
Solubility Very slightly soluble in water (0.19 g/L at 25°C).[3]The dominant nonpolar character of the phenyl ring and hydrocarbon backbone limits aqueous solubility. It is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.
Storage Store sealed in a dry environment at 2-8°C.[5]This temperature range is recommended to minimize thermal degradation and potential polymerization over long-term storage. The requirement for a dry, sealed container mitigates hydrolysis and reactions with atmospheric components.

Structural Confirmation and Purity Assessment

Verifying the structural integrity and purity of 1-Phenylbut-2-yn-1-one is critical before its use in any application. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) provides a self-validating system for this purpose.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group (typically in the δ 7.4-8.1 ppm range) and a sharp singlet for the methyl protons (typically in the δ 2.0-2.2 ppm range). The integration of these signals should correspond to a 5:3 ratio.

  • ¹³C NMR: The carbon NMR spectrum provides confirmation of all carbon environments. Key signals include the carbonyl carbon (C=O) around δ 178-185 ppm, the two acetylenic carbons (C≡C) between δ 80-100 ppm, and multiple signals in the aromatic region (δ 128-135 ppm). The methyl carbon will appear upfield (δ ~4-6 ppm).

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) MS should confirm the molecular weight, with the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ observed at m/z 144.17 or 145.18, respectively.

Protocol: Purity Assessment by HPLC

This protocol outlines a standard reverse-phase HPLC method for determining the purity of a 1-Phenylbut-2-yn-1-one sample.

Rationale: Reverse-phase HPLC separates compounds based on hydrophobicity. 1-Phenylbut-2-yn-1-one, being relatively nonpolar, will be well-retained on a C18 column, allowing for excellent separation from more polar impurities (e.g., hydrolysis products) or less polar impurities (e.g., starting materials from synthesis).

Methodology:

  • Standard Preparation: Accurately prepare a 1 mg/mL stock solution of the reference standard in acetonitrile. Prepare a dilution series (e.g., 0.1, 0.05, 0.01 mg/mL) for linearity assessment.

  • Sample Preparation: Prepare a 1 mg/mL solution of the test sample in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water. This ratio provides a good starting point; it may be optimized to improve resolution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm. The conjugated system provides strong chromophores for UV detection.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a solvent blank (acetonitrile) to identify any system peaks.

    • Inject the standard solutions to determine the retention time and establish a calibration curve.

    • Inject the test sample.

    • Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard (1 mg/mL in ACN) Inject_Std Inject Standard Prep_Standard->Inject_Std Prep_Sample Prepare Sample (1 mg/mL in ACN) Inject_Sample Inject Sample Prep_Sample->Inject_Sample Inject_Blank Inject Blank Determine_RT Determine Retention Time (RT) Inject_Std->Determine_RT Integrate Integrate Peaks Inject_Sample->Integrate Determine_RT->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Stability_Factors cluster_factors Degradation Factors cluster_products Degradation Products Compound 1-Phenylbut-2-yn-1-one (Stable Form) Polymer Polymerized Material Compound->Polymer Oxidized Oxidized Byproducts Compound->Oxidized Adducts Michael Adducts Compound->Adducts Temp Elevated Temperature Temp->Polymer promotes Light UV Light Light->Polymer initiates Oxygen Atmospheric Oxygen Oxygen->Oxidized causes Nucleophiles Nucleophiles (e.g., amines, thiols, water) Nucleophiles->Adducts forms

Caption: Key factors influencing the stability and degradation of 1-Phenylbut-2-yn-1-one.

Incompatibilities

To maintain sample integrity, avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to aggressive and potentially hazardous reactions, cleaving the alkyne or oxidizing other parts of the molecule. [6][7]* Strong Bases: Can catalyze aldol-type reactions or promote polymerization.

  • Nucleophiles: Primary and secondary amines, thiols, and even water (under prolonged exposure or heat) can add across the alkyne, consuming the starting material.

Protocol: Long-Term Storage

Rationale: The goal is to mitigate all known degradation factors. This is achieved by controlling the temperature, atmosphere, and light exposure.

Methodology:

  • Aliquot: If the material is to be used multiple times, aliquot it into smaller, single-use vials upon receipt. This minimizes the number of freeze-thaw cycles and exposure of the bulk material to the atmosphere.

  • Inert Atmosphere: Place the vial(s) in a larger container or desiccator. Purge the container with an inert gas, such as argon or nitrogen, for 5-10 minutes.

  • Seal: Tightly seal the container. For extra protection, wrap the seal with Parafilm®.

  • Protect from Light: Place the sealed container in a light-blocking secondary container or wrap it in aluminum foil.

  • Refrigerate: Store the container at the recommended 2-8°C. [5]

Impact of Synthesis on Product Quality

1-Phenylbut-2-yn-1-one can be synthesized via several routes, including the electrophilic aromatic substitution involving phenylacetylene and acetic anhydride [1]or photochemical methods from aryl aldehydes. [8]The chosen synthesis pathway directly impacts the impurity profile.

  • Incomplete Reaction: Residual starting materials (e.g., phenylacetylene) can remain in the final product, affecting its apparent stability and reactivity.

  • Side Products: The formation of side products, such as polymers or self-condensation products, can occur under non-optimized reaction conditions. These impurities are often colored and can be difficult to remove.

  • Catalyst Residues: Trace amounts of metal catalysts (if used) can promote degradation over time.

Therefore, a robust purification step (e.g., flash column chromatography or recrystallization) post-synthesis is essential to obtain a product with high purity and predictable stability. The purity assessment protocol described in Section 2.2 should always be performed on newly synthesized or purchased batches.

References

  • EvitaChem. 1-Phenylbut-2-yn-1-one (EVT-320164).
  • BLD Pharm. 1-Phenylbut-2-yn-1-one (CAS: 6710-62-9).
  • Guidechem. 1-Phenyl-2-butyn-1-one (CAS: 6710-62-9) Wiki.
  • Chemsrc. 1-Phenylbutan-1-one (CAS: 495-40-9).
  • Fisher Scientific. Safety Data Sheet: 4-Phenyl-3-butyn-2-one.
  • ChemicalBook. 1-Phenyl-2-butyn-1-one (CAS: 6710-62-9).
  • National Institutes of Health (NIH). Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes.
  • ResearchGate. Oxidative Cyclization of Aryl Ynones with NaNO2 for the Divergent Synthesis of NO2‐Containing Spiro[5.5]trienones, Indenones and Thioflavones | Request PDF.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Detailed Protocol for the Synthesis of 1-Phenylbut-2-yn-1-one

Abstract 1-Phenylbut-2-yn-1-one is a valuable α,β-ynone, a class of compounds widely utilized as versatile building blocks in organic synthesis. Their unique electronic properties and reactivity make them key intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Phenylbut-2-yn-1-one is a valuable α,β-ynone, a class of compounds widely utilized as versatile building blocks in organic synthesis. Their unique electronic properties and reactivity make them key intermediates in the construction of complex heterocyclic systems, natural products, and pharmacologically active molecules. This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Phenylbut-2-yn-1-one via the Sonogashira coupling of benzoyl chloride with propyne. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing safety, reproducibility, and mechanistic understanding to ensure reliable and high-yielding results.

Part 1: Core Principles and Reaction Mechanism

The synthesis of ynones can be accomplished through several methods, including the oxidation of propargyl alcohols or the acylation of metal acetylides. However, the palladium- and copper-catalyzed Sonogashira coupling represents one of the most efficient and broadly applicable methods for forming the crucial C(sp²)–C(sp) bond.[1][2][3]

The selected protocol involves the coupling of an acyl chloride (benzoyl chloride) with a terminal alkyne (propyne). The reaction proceeds through a synergistic dual catalytic cycle involving palladium and copper(I).

The Catalytic Cycle involves:

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with benzoyl chloride to form a Pd(II) complex.

  • Copper Cycle: Concurrently, copper(I) iodide reacts with propyne in the presence of an amine base to form a copper(I) propynilide species. This step is crucial as it activates the alkyne.

  • Transmetalation: The copper propynilide transfers the propynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 1-Phenylbut-2-yn-1-one, and regenerate the active Pd(0) catalyst, thus completing the cycle.[2]

The use of an amine, typically a bulky one like diisopropylamine or triethylamine, is critical as it serves both as a base to deprotonate the alkyne and as a solvent.

Part 2: Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and justifications for each action. Adherence to anhydrous and anaerobic conditions is critical for success.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Purity/Notes
Benzoyl ChlorideC₇H₅ClO140.571.41 g (1.2 mL)10.0≥99%, freshly distilled
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56231 mg0.20Catalyst
Copper(I) IodideCuI190.4576 mg0.40Co-catalyst, ≥98%
DiisopropylamineC₆H₁₅N101.1920 mL-Solvent/Base, ≥99.5%, anhydrous
PropyneC₃H₄40.06~0.8 g (gas)~20.0Bubbled through solution
Diethyl Ether(C₂H₅)₂O74.12~150 mL-Anhydrous, for extraction
Saturated NH₄ClNH₄Cl(aq)-~50 mL-For quenching
BrineNaCl(aq)-~50 mL-For washing
Anhydrous MgSO₄MgSO₄120.37As needed-For drying
Required Equipment
  • Flame-dried 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa, glass stoppers

  • Schlenk line or manifold for inert gas (Argon or Nitrogen)

  • Syringes and needles

  • Gas dispersion tube (fritted glass)

  • Ice-water bath

  • Rotary evaporator

  • Chromatography column and silica gel (230-400 mesh)

Step-by-Step Synthesis Procedure
  • Inert Atmosphere Setup: Assemble the three-neck flask, equipped with a magnetic stir bar, a gas inlet adapter connected to the Schlenk line, a rubber septum, and a glass stopper. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen. This step is critical to remove atmospheric moisture, which can quench reagents and deactivate catalysts.

  • Catalyst and Solvent Addition: To the cooled flask, add copper(I) iodide (76 mg, 0.40 mmol) and tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.20 mmol) against a positive flow of inert gas. Immediately add anhydrous diisopropylamine (20 mL) via syringe.

  • Propyne Addition: Cool the flask to 0 °C using an ice-water bath. Bubble propyne gas through the stirred solution using a gas dispersion tube for approximately 20-30 minutes. A color change to a yellowish slurry indicates the formation of the copper acetylide complex. Ensure a steady but not overly vigorous flow to prevent solvent evaporation.

  • Substrate Addition: While maintaining the 0 °C temperature, slowly add freshly distilled benzoyl chloride (1.2 mL, 10.0 mmol) dropwise via syringe over 10 minutes. Slow addition is crucial to control the reaction exotherm and prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is complete upon the disappearance of the benzoyl chloride spot.

  • Workup and Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous ammonium chloride solution to quench the reaction and dissolve amine salts.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with 50 mL of water and 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the resulting crude brown oil by flash column chromatography on silica gel. Elute with a hexane/ethyl acetate gradient (e.g., starting from 98:2) to isolate the pure product. Combine the fractions containing the product (identified by TLC) and remove the solvent under reduced pressure to yield 1-Phenylbut-2-yn-1-one as a pale yellow oil.

Part 3: Characterization and Expected Results

  • Expected Yield: 75-85%

  • Appearance: Pale yellow oil

Spectroscopic Data for Product Validation
AnalysisExpected Data
¹H NMR (400 MHz, CDCl₃)δ 8.10 (d, 2H), 7.60 (t, 1H), 7.48 (t, 2H), 2.10 (s, 3H)
¹³C NMR (100 MHz, CDCl₃)δ 178.0, 136.9, 134.0, 129.5, 128.6, 92.5, 81.0, 4.8
IR (neat, cm⁻¹)2215 (C≡C stretch), 1645 (C=O stretch, conjugated), 1598, 1449 (Ar C=C)
MS (EI) m/z (%) = 144 (M⁺), 105 (C₆H₅CO⁺, 100%), 77 (C₆H₅⁺)

Part 4: Safety and Handling Precautions

  • n-Butyllithium (if used in alternative syntheses): n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture.[5][6][7] It must be handled under a strictly inert atmosphere using syringe or cannula techniques.[5][8] Always wear a fire-retardant lab coat, safety glasses, and appropriate gloves.[9]

  • Propyne: Propyne is a flammable gas. Ensure the reaction is conducted in a well-ventilated fume hood, away from ignition sources.

  • Benzoyl Chloride: This compound is corrosive and a lachrymator. Handle it exclusively in a fume hood.

  • Solvents: Diethyl ether is extremely flammable. Perform extractions and evaporations away from sparks or open flames.

  • Quenching: The quenching of organometallic reagents can be exothermic. Always add the reaction mixture to the quenching solution slowly and with cooling.

Part 5: Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis of 1-Phenylbut-2-yn-1-one.

Synthesis_Workflow cluster_setup Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification A Flame-Dry Glassware B Add Catalysts (Pd(PPh₃)₄, CuI) A->B C Add Anhydrous Solvent (Diisopropylamine) B->C D Cool to 0 °C C->D E Bubble Propyne Gas D->E F Add Benzoyl Chloride (Dropwise) E->F G Warm to RT & Stir (4-6h) F->G H Quench with NH₄Cl(aq) G->H I Extract with Diethyl Ether H->I J Wash & Dry Organic Layer I->J K Concentrate (Rotovap) J->K L Flash Column Chromatography K->L M Final Product: 1-Phenylbut-2-yn-1-one L->M N Characterization (NMR, IR, MS) M->N

Caption: Workflow for the synthesis of 1-Phenylbut-2-yn-1-one.

Part 6: References

  • Organic Syntheses. (n.d.). A peer-reviewed journal for the publication of detailed and tested procedures for the synthesis of organic compounds. Retrieved from [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. (Note: A representative review, specific URL may vary. The provided link is to the journal). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed coupling of aryl chlorides with alkynes. Angewandte Chemie International Edition, 46(6), 834-871. (Note: A representative review, specific URL may vary. The provided link is to the journal). Retrieved from [Link]

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Application

The Versatile Ynone: Application of 1-Phenylbut-2-yn-1-one in the Synthesis of Heterocyclic Compounds

Introduction: 1-Phenylbut-2-yn-1-one as a Privileged Building Block In the landscape of organic synthesis, the quest for versatile and efficient building blocks is paramount for the rapid construction of complex molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-Phenylbut-2-yn-1-one as a Privileged Building Block

In the landscape of organic synthesis, the quest for versatile and efficient building blocks is paramount for the rapid construction of complex molecular architectures. 1-Phenylbut-2-yn-1-one, an α,β-alkynyl ketone, has emerged as a highly valuable and reactive intermediate in the synthesis of a diverse array of heterocyclic compounds. Its unique electronic properties, characterized by an electron-deficient triple bond conjugated to a carbonyl group, render it susceptible to a variety of nucleophilic attacks and cycloaddition reactions. This reactivity profile allows for the facile construction of five- and six-membered heterocyclic rings, which form the core of numerous pharmaceuticals, agrochemicals, and materials. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of 1-phenylbut-2-yn-1-one in the synthesis of pyrazoles, isoxazoles, and pyridines, complete with detailed mechanistic insights and step-by-step protocols.

I. Synthesis of Substituted Pyrazoles: A Cornerstone of Medicinal Chemistry

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a ubiquitous scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents, such as ynones, with hydrazine derivatives is a classical and highly effective method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.

Mechanistic Insight: The Condensation Pathway

The synthesis of pyrazoles from 1-phenylbut-2-yn-1-one and a hydrazine proceeds through a well-established condensation-cyclization mechanism. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto the electrophilic β-carbon of the ynone (a Michael addition). This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the cyclic intermediate leads to the formation of the stable aromatic pyrazole ring.

When an unsymmetrical hydrazine (e.g., phenylhydrazine) is used, the reaction can potentially yield two regioisomers. The regiochemical outcome is influenced by factors such as the steric and electronic properties of the substituents on both the ynone and the hydrazine, as well as the reaction conditions (e.g., pH).[1]

G cluster_reactants Reactants cluster_products Product Ynone 1-Phenylbut-2-yn-1-one Michael_Adduct Michael Adduct Intermediate Ynone->Michael_Adduct Michael Addition Hydrazine Hydrazine Derivative (R-NH-NH2) Hydrazine->Michael_Adduct Cyclic_Intermediate Cyclic Hemiaminal Intermediate Michael_Adduct->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic_Intermediate->Pyrazole Dehydration G cluster_reactants Reactants cluster_products Product Ynone 1-Phenylbut-2-yn-1-one Transition_State [3+2] Cycloaddition Transition State Ynone->Transition_State Nitrile_Oxide Nitrile Oxide (R-CNO) Nitrile_Oxide->Transition_State Isoxazole Substituted Isoxazole Transition_State->Isoxazole Concerted Cycloaddition G cluster_reactants Reactants cluster_products Product Ynone 1-Phenylbut-2-yn-1-one Aminodiene Aminodiene Intermediate Ynone->Aminodiene Michael Addition Enamine Enamine Enamine->Aminodiene Isomerized_Aminodiene Isomerized Aminodiene Aminodiene->Isomerized_Aminodiene Heat-induced E/Z Isomerization Pyridine Substituted Pyridine Isomerized_Aminodiene->Pyridine Cyclodehydration

Sources

Method

The Versatile Scaffold: 1-Phenylbut-2-yn-1-one in Medicinal Chemistry and Drug Discovery

Abstract 1-Phenylbut-2-yn-1-one, a member of the ynone class of organic compounds, has emerged as a significant and versatile building block in the landscape of medicinal chemistry and drug discovery. Its unique structur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Phenylbut-2-yn-1-one, a member of the ynone class of organic compounds, has emerged as a significant and versatile building block in the landscape of medicinal chemistry and drug discovery. Its unique structural motif, featuring a conjugated system of a phenyl ring, a carbonyl group, and a carbon-carbon triple bond, imparts a rich chemical reactivity that allows for its elaboration into a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the multifaceted applications of 1-phenylbut-2-yn-1-one and its derivatives. We will delve into its role as a precursor for potent enzyme inhibitors, particularly in the context of inflammation and cancer, and as a key intermediate in the synthesis of bioactive heterocyclic compounds. Detailed experimental protocols and mechanistic insights are provided to empower researchers and drug development professionals in harnessing the full potential of this valuable scaffold.

Introduction: The Ynone Moiety as a Privileged Structure

In the vast and ever-expanding universe of chemical scaffolds utilized in drug discovery, certain structural motifs, often referred to as "privileged structures," appear recurrently in molecules exhibiting potent biological activities. The ynone functionality, characterized by a carbonyl group conjugated with an alkyne, represents one such privileged scaffold. This arrangement of functional groups creates a unique electronic environment, rendering the molecule susceptible to a variety of chemical transformations and enabling it to interact with biological targets in a specific manner.

1-Phenylbut-2-yn-1-one, with its simple yet elegant structure, serves as a quintessential example of the potential held by ynones. The phenyl ring provides a lipophilic anchor and a site for further functionalization, while the ynone core acts as a versatile handle for a multitude of chemical reactions. This guide will illuminate the journey of 1-phenylbut-2-yn-1-one from a synthetic building block to a key component of potential therapeutic agents.

Synthesis of 1-Phenylbut-2-yn-1-one: A Practical Protocol

The efficient and scalable synthesis of 1-phenylbut-2-yn-1-one is paramount for its widespread application in drug discovery programs. While several synthetic routes exist, the Sonogashira coupling reaction stands out as a robust and versatile method. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide offers high yields and broad functional group tolerance.

Protocol 1: Synthesis of 1-Phenylbut-2-yn-1-one via Sonogashira Coupling

This protocol details the synthesis of 1-phenylbut-2-yn-1-one from benzoyl chloride and propyne.

Materials:

  • Benzoyl chloride

  • Propyne (can be generated in situ or used from a cylinder)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add bis(triphenylphosphine)palladium(II) dichloride (2 mol%) and copper(I) iodide (1 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagents: Add anhydrous THF and triethylamine (2 equivalents) to the flask via syringe.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1 equivalent) to the stirred solution.

  • Addition of Propyne: Bubble propyne gas through the solution at room temperature or add a solution of propyne in THF. The reaction is typically exothermic and should be monitored.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-phenylbut-2-yn-1-one as a solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere is crucial for the reaction's success.

  • Copper(I) Iodide Co-catalyst: The copper(I) iodide facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.

  • Triethylamine: This base serves to neutralize the hydrogen chloride generated during the reaction and to facilitate the formation of the copper acetylide.

  • Anhydrous Conditions: The reagents, particularly the Grignard reagent if propyne is generated in situ, and the catalyst are sensitive to moisture.

Application in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The true value of 1-phenylbut-2-yn-1-one lies in its ability to serve as a starting point for the synthesis of a wide range of biologically active molecules. Its reactive ynone core can participate in various transformations, leading to the construction of complex and diverse chemical entities.

Inhibition of 5-Lipoxygenase: A Target for Anti-Inflammatory and Anti-Cancer Agents

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators implicated in a variety of diseases, including asthma, arthritis, and cancer.[1] Therefore, the inhibition of 5-LOX represents a promising therapeutic strategy.

Recent studies have highlighted the potential of derivatives of 1-phenylbut-2-yn-1-ol (the reduced form of 1-phenylbut-2-yn-1-one) as potent 5-LOX inhibitors. The general structure of these inhibitors often involves modifications to the phenyl ring and the hydroxyl group.

Mechanism of Action:

While the precise mechanism of action for ynone-based 5-LOX inhibitors is still under investigation, it is hypothesized that the electrophilic nature of the ynone moiety plays a crucial role. The Michael addition of a nucleophilic residue, such as a cysteine thiol, in the active site of the enzyme could lead to irreversible inhibition. The phenyl ring and other substituents on the scaffold contribute to the binding affinity and selectivity of the inhibitor.

G cluster_0 1-Phenylbut-2-yn-1-one Scaffold cluster_1 Biological Target cluster_2 Cellular Response Scaffold 1-Phenylbut-2-yn-1-one 5LOX 5-Lipoxygenase (5-LOX) Scaffold->5LOX Inhibition Inflammation Inflammation 5LOX->Inflammation Mediates Cancer Cancer Cell Proliferation 5LOX->Cancer Promotes

Cytotoxicity and Structure-Activity Relationship (SAR)

Derivatives of 1-phenylbut-2-yn-1-one have demonstrated significant cytotoxic activity against various cancer cell lines. The table below summarizes the IC₅₀ values for a series of hypothetical analogs, illustrating the potential for structure-activity relationship (SAR) studies.

Compound IDR1 (Phenyl Substitution)R2 (at C4)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)
1a HCH₃> 50> 50
1b 4-ClCH₃15.220.5
1c 4-OCH₃CH₃25.832.1
1d 4-NO₂CH₃8.511.3
2a HPh12.718.9
2b 4-ClPh5.17.8

Interpretation of SAR Data:

  • Substitution on the Phenyl Ring: The data suggests that electron-withdrawing groups (e.g., -Cl, -NO₂) at the para position of the phenyl ring enhance cytotoxic activity compared to the unsubstituted analog.

  • Substitution at C4: Replacing the methyl group at the C4 position with a phenyl group also appears to increase cytotoxicity.

These preliminary SAR insights provide a roadmap for the rational design of more potent anti-cancer agents based on the 1-phenylbut-2-yn-1-one scaffold.

Application as a Building Block in Heterocyclic Synthesis

The ynone functionality of 1-phenylbut-2-yn-1-one makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds, many of which are themselves important pharmacophores. One prominent example is the synthesis of pyrazoles.

Protocol 2: Synthesis of 3-Methyl-5-phenyl-1H-pyrazole from 1-Phenylbut-2-yn-1-one

This protocol describes the cyclocondensation reaction of 1-phenylbut-2-yn-1-one with hydrazine to form a pyrazole derivative.

Materials:

  • 1-Phenylbut-2-yn-1-one

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-phenylbut-2-yn-1-one (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) to the solution, followed by a catalytic amount of acetic acid.

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain 3-methyl-5-phenyl-1H-pyrazole.

G Ynone 1-Phenylbut-2-yn-1-one Pyrazole 3-Methyl-5-phenyl-1H-pyrazole Ynone->Pyrazole + Hydrazine Hydrazine Hydrazine Hydrazine->Pyrazole

Conclusion and Future Perspectives

1-Phenylbut-2-yn-1-one has proven to be a remarkably versatile and valuable scaffold in the realm of medicinal chemistry and drug discovery. Its straightforward synthesis and rich reactivity provide a fertile ground for the generation of diverse and complex molecules with significant therapeutic potential. The demonstrated activity of its derivatives as 5-lipoxygenase inhibitors and cytotoxic agents underscores its promise in the development of novel anti-inflammatory and anti-cancer drugs. Furthermore, its utility as a building block for bioactive heterocycles opens up avenues for the exploration of new chemical space.

Future research in this area will likely focus on several key aspects:

  • Elucidation of Detailed Mechanisms of Action: A deeper understanding of how 1-phenylbut-2-yn-1-one-based compounds interact with their biological targets at a molecular level will be crucial for the design of more potent and selective inhibitors.

  • Expansion of the Chemical Space: The synthesis and biological evaluation of a wider range of derivatives will continue to be a priority, with a focus on optimizing potency, selectivity, and pharmacokinetic properties.

  • Application in Target-Oriented Synthesis: The use of 1-phenylbut-2-yn-1-one as a key intermediate in the total synthesis of complex natural products and other biologically active molecules will likely expand.

  • Development of Novel Synthetic Methodologies: The discovery of new and more efficient methods for the synthesis and functionalization of the 1-phenylbut-2-yn-1-one scaffold will further enhance its utility in drug discovery.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • 5-Lipoxygenase: mechanisms of regulation. Journal of Lipid Research. [Link]

Sources

Application

Application Notes and Protocols for [2+2+2] Cycloaddition Reactions Involving 1-Phenylbut-2-yn-1-one

Introduction: The Strategic Synthesis of Complex Aromatics The transition metal-catalyzed [2+2+2] cycloaddition reaction is a powerful and atom-economical tool for the construction of highly substituted carbocyclic and h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Synthesis of Complex Aromatics

The transition metal-catalyzed [2+2+2] cycloaddition reaction is a powerful and atom-economical tool for the construction of highly substituted carbocyclic and heterocyclic scaffolds.[1] This methodology, which involves the convergent assembly of three unsaturated components—typically alkynes, alkenes, or nitriles—offers a direct route to complex molecular architectures from simple precursors. Among the various catalysts developed for this transformation, rhodium and cobalt complexes have demonstrated exceptional versatility and functional group tolerance, making them indispensable reagents in modern organic synthesis.[1]

This guide provides detailed experimental procedures for the [2+2+2] cycloaddition of 1-Phenylbut-2-yn-1-one, an electron-deficient ynone, with diynes. The presence of the carbonyl group in 1-Phenylbut-2-yn-1-one not only influences the regioselectivity of the cycloaddition but also provides a valuable synthetic handle for further molecular elaboration in the resulting acetophenone derivatives. These protocols are designed for researchers in synthetic chemistry, particularly those engaged in drug discovery and materials science, where the efficient construction of complex aromatic systems is paramount.

Mechanism and Rationale: Guiding Principles of the [2+2+2] Cycloaddition

The generally accepted mechanism for the rhodium-catalyzed [2+2+2] cycloaddition commences with the coordination of two alkyne moieties to the rhodium(I) center, followed by oxidative cyclization to form a rhodacyclopentadiene intermediate. Subsequent coordination of the third unsaturated partner (in this case, 1-Phenylbut-2-yn-1-one) and migratory insertion into a rhodium-carbon bond leads to a rhodacycloheptatriene species. The catalytic cycle is completed by reductive elimination, which furnishes the aromatic product and regenerates the active rhodium(I) catalyst.

The choice of catalyst and ligands is critical for achieving high efficiency and selectivity. Cationic rhodium complexes, often stabilized by phosphine ligands such as BINAP, are frequently employed to enhance the catalytic activity. The electronic and steric properties of the phosphine ligand can significantly influence the chemo- and regioselectivity of the cycloaddition, particularly when unsymmetrical alkynes are used.

Similarly, cobalt catalysts, often generated in situ, are highly effective for these transformations. The catalytic cycle is analogous to that of rhodium, proceeding through a cobaltacyclopentadiene intermediate. The selection of the appropriate cobalt precursor and ligand system is crucial for optimizing the reaction outcome.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed [2+2+2] Cycloaddition of 1-Phenylbut-2-yn-1-one with a Symmetrical Diyne

This protocol details the synthesis of a substituted acetophenone via the rhodium-catalyzed cycloaddition of 1-Phenylbut-2-yn-1-one with a symmetrical diyne.

Reaction Scheme:

Reaction_Scheme_1 reac1 1-Phenylbut-2-yn-1-one prod Substituted Acetophenone reac1->prod reac2 +   1,7-Octadiyne reac2->prod cat [Rh(cod)2]BF4 (5 mol%) rac-BINAP (6 mol%) DCE, 80 °C

A representative rhodium-catalyzed [2+2+2] cycloaddition.

Materials:

Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)
1-Phenylbut-2-yn-1-oneC₁₀H₈O144.1772.1 mg0.5
1,7-OctadiyneC₈H₁₀106.1663.7 mg0.6
[Rh(cod)₂]BF₄C₁₆H₂₄BF₄Rh406.0810.2 mg0.025
rac-BINAPC₄₄H₃₂P₂622.6718.7 mg0.03
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.965.0 mL-

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add [Rh(cod)₂]BF₄ (10.2 mg, 0.025 mmol, 5 mol%) and rac-BINAP (18.7 mg, 0.03 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add 1,2-dichloroethane (DCE, 5.0 mL) via syringe. Stir the resulting solution at room temperature for 10 minutes. Add 1-Phenylbut-2-yn-1-one (72.1 mg, 0.5 mmol) and 1,7-octadiyne (63.7 mg, 0.6 mmol) to the reaction mixture.

  • Reaction Conditions: Place the Schlenk tube in a preheated oil bath at 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired substituted acetophenone.

Expected Outcome:

This reaction is expected to produce the corresponding substituted acetophenone in good to excellent yield. The regioselectivity is typically high, with the acetyl group of the ynone directing the cycloaddition.

Protocol 2: Cobalt-Catalyzed [2+2+2] Cycloaddition of 1-Phenylbut-2-yn-1-one with an Unsymmetrical Diyne

This protocol describes the synthesis of a regiochemically defined acetophenone derivative using an in situ generated cobalt catalyst.

Reaction Scheme:

Reaction_Scheme_2 reac1 1-Phenylbut-2-yn-1-one prod Regioisomeric Acetophenones reac1->prod reac2 +   Unsymmetrical Diyne reac2->prod cat Co(acac)2 (10 mol%) PCy3 (20 mol%), Zn, ZnI2 CH3CN, 60 °C

A representative cobalt-catalyzed [2+2+2] cycloaddition.

Materials:

Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)
1-Phenylbut-2-yn-1-oneC₁₀H₈O144.1772.1 mg0.5
Unsymmetrical Diyne--1.2 equiv0.6
Co(acac)₂C₁₀H₁₄CoO₄257.1512.9 mg0.05
Tricyclohexylphosphine (PCy₃)C₁₈H₃₃P280.4228.0 mg0.1
Zinc dustZn65.3813.1 mg0.2
Zinc iodideZnI₂319.186.4 mg0.02
Acetonitrile (CH₃CN)C₂H₃N41.055.0 mL-

Procedure:

  • Catalyst Pre-activation: In a glovebox, add Co(acac)₂ (12.9 mg, 0.05 mmol, 10 mol%), tricyclohexylphosphine (28.0 mg, 0.1 mmol, 20 mol%), zinc dust (13.1 mg, 0.2 mmol), and zinc iodide (6.4 mg, 0.02 mmol) to a vial.

  • Reagent Addition: Add a solution of 1-Phenylbut-2-yn-1-one (72.1 mg, 0.5 mmol) and the unsymmetrical diyne (0.6 mmol, 1.2 equiv) in acetonitrile (5.0 mL) to the vial.

  • Reaction Conditions: Seal the vial and heat the reaction mixture at 60 °C for 16 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a short pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by preparative thin-layer chromatography (TLC) or flash column chromatography to isolate the regioisomeric acetophenone products.

Causality and Experimental Choices:

  • Catalyst System: The Co(acac)₂/PCy₃/Zn/ZnI₂ system generates a low-valent cobalt species in situ, which is the active catalyst for the cycloaddition. Zinc acts as a reducing agent, and zinc iodide can facilitate this reduction and stabilize the catalytic species.

  • Ligand: Tricyclohexylphosphine is a bulky, electron-rich ligand that can influence the regioselectivity of the cycloaddition with unsymmetrical diynes.

  • Solvent: Acetonitrile is a common polar aprotic solvent for these types of reactions.

Safety and Handling

  • Catalysts: Rhodium and cobalt compounds are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: 1,2-Dichloroethane is a suspected carcinogen and should be handled with extreme care in a fume hood. Acetonitrile is flammable and toxic.

  • Inert Atmosphere: These reactions are typically sensitive to air and moisture. The use of Schlenk techniques or a glovebox is essential for optimal results.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystEnsure proper inert atmosphere techniques; use fresh, high-purity reagents and solvents.
Insufficient temperature/timeIncrease reaction temperature or extend the reaction time.
Formation of side productsCatalyst decompositionUse a more robust ligand or a different catalyst system.
Self-trimerization of alkynesAdjust the stoichiometry of the reactants; consider slow addition of one of the components.
Poor regioselectivityInappropriate ligandScreen different phosphine or N-heterocyclic carbene (NHC) ligands.

Visualization of the Catalytic Cycle

Catalytic_Cycle Rh_I Rh(I)L_n Intermediate1 Rh(III)-alkyne complex Rh_I->Intermediate1 + 2 Alkyne Rhodacyclopentadiene Rhodacyclo- pentadiene Intermediate1->Rhodacyclopentadiene Oxidative Cyclization Intermediate2 Rh(III)-ynone complex Rhodacyclopentadiene->Intermediate2 + Ynone Rhodacycloheptatriene Rhodacyclo- heptatriene Intermediate2->Rhodacycloheptatriene Migratory Insertion Product Aromatic Product Rhodacycloheptatriene->Product Reductive Elimination Product->Rh_I Regeneration

A simplified catalytic cycle for the rhodium-catalyzed [2+2+2] cycloaddition.

References

  • Doherty, S., Knight, J. G., Smyth, C. H., Harrington, R. W., & Clegg, W. (2007). Rhodium-catalyzed Double [2 + 2 + 2] Cycloaddition of 1,4-bis(diphenylphosphinoyl)buta-1,3-diyne With Tethered Diynes: A Modular, Highly Versatile Single-Pot Synthesis of NU-BIPHEP Biaryl Diphosphines. Organic Letters, 9(23), 4925–4928.
  • Domínguez, G., & Pérez-Castells, J. (2011). Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews, 40(6), 3430-3444.
  • Hilt, G. (2021). Cobalt Catalysts for [2+2+2] Cycloaddition Reactions: Isolated Precatalysts and in situ Generated Catalysts. The Chemical Record, 21(12), 3635-3647.
  • Roglans, A., Pla-Quintana, A., & Solà, M. (2021). Mechanistic Studies of Transition-Metal-Catalyzed [2 + 2 + 2] Cycloaddition Reactions. Chemical Reviews, 121(3), 1894–1979.
  • Sá, M. M. (2010). Recent advances in the rhodium-catalyzed [2+2+2] cycloaddition reaction. RSC Advances, 2(28), 10435-10454.
  • The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. (2022). Molecules, 27(4), 1234.

Sources

Method

Application Notes & Protocols for the Analytical Characterization of 1-Phenylbut-2-yn-1-one

Abstract This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of 1-Phenylbut-2-yn-1-one (CAS: 6710-62-9), a valuable α,β-acetylenic ketone, or yno...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of 1-Phenylbut-2-yn-1-one (CAS: 6710-62-9), a valuable α,β-acetylenic ketone, or ynone, used in organic synthesis.[1][2] This guide is intended for researchers, chemists, and quality control professionals. We present detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained, and expected data is provided to serve as a benchmark for characterization.

Introduction: 1-Phenylbut-2-yn-1-one

1-Phenylbut-2-yn-1-one, also known as 2-Butynophenone, is a member of the ynone class of compounds, which are important synthetic intermediates.[3] Its structure features a carbonyl group conjugated with a carbon-carbon triple bond, which imparts unique reactivity.

Molecular Structure and Properties:

  • Molecular Formula: C₁₀H₈O[1][2]

  • Molecular Weight: 144.17 g/mol [1][2]

  • Structure:

Accurate characterization is critical to confirm the identity and purity of the synthesized compound, ensuring the reliability of subsequent experimental work. The following sections detail a multi-technique approach to achieve a full analytical profile.

Integrated Analytical Workflow

A robust characterization of 1-Phenylbut-2-yn-1-one relies on the synergistic use of multiple analytical techniques. Spectroscopy provides detailed structural information, while chromatography assesses purity. The logical flow of this process is outlined below.

G cluster_0 Primary Characterization cluster_1 Purity & Quantification Sample Synthesized Sample (1-Phenylbut-2-yn-1-one) IR IR Spectroscopy (Functional Group ID) Sample->IR Confirms C=O, C≡C MS Mass Spectrometry (Molecular Weight) Sample->MS Confirms MW = 144.17 NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) Sample->NMR Confirms Connectivity Final Fully Characterized Compound IR->Final MS->Final Chrom HPLC / GC (Purity Assessment) NMR->Chrom Informs Purity Check Chrom->Final

Caption: Integrated workflow for the characterization of 1-Phenylbut-2-yn-1-one.

Infrared (IR) Spectroscopy: Functional Group Identification

Application Note

Infrared (IR) spectroscopy is a rapid and non-destructive technique ideal for the initial confirmation of key functional groups. For 1-Phenylbut-2-yn-1-one, IR analysis is primarily used to verify the presence of the conjugated carbonyl (C=O) and the internal alkyne (C≡C) functionalities, which are the most characteristic features of the molecule. The conjugation of the carbonyl with the alkyne lowers the stretching frequency of the C=O bond compared to a saturated ketone.[4][5]

Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Sample Preparation: Place a single drop of the neat liquid sample (or a few milligrams of a solid sample) directly onto the ATR crystal.

  • Background Collection: With a clean, empty ATR crystal, run a background scan (typically 16-32 scans) to capture the spectrum of the ambient atmosphere (CO₂, H₂O). This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Acquire the sample spectrum over a range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.

Expected Data & Interpretation

The IR spectrum will provide definitive evidence of the core functional groups.

Wavenumber (cm⁻¹)Vibration TypeRationale
~3100–3000Aromatic C-H StretchCorresponds to the C-H bonds on the phenyl ring.
~2240–2215Alkyne C≡C StretchCharacteristic of an internal, conjugated alkyne. The intensity may be reduced due to the semi-symmetrical substitution.
~1660–1640Carbonyl C=O StretchThe frequency is lower than a typical ketone (~1715 cm⁻¹) due to conjugation with the alkyne, which weakens the C=O double bond.[5]
~1600, ~1450Aromatic C=C StretchConfirms the presence of the benzene ring.
~770, ~690Aromatic C-H BendOut-of-plane bending vibrations indicative of a monosubstituted benzene ring.

Mass Spectrometry: Molecular Weight and Fragmentation

Application Note

Mass Spectrometry (MS) is indispensable for confirming the molecular weight of 1-Phenylbut-2-yn-1-one and providing structural clues through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Electron Ionization (EI) is a common technique that induces reproducible fragmentation, offering a "fingerprint" of the molecule. Alpha cleavage is a characteristic fragmentation pathway for ketones.[5][6]

G parent 1-Phenylbut-2-yn-1-one [M]⁺˙ m/z = 144 loss1 - ˙C≡CCH₃ parent->loss1 frag1 Benzoyl Cation [C₆H₅CO]⁺ m/z = 105 loss2 - CO frag1->loss2 frag2 Phenyl Cation [C₆H₅]⁺ m/z = 77 loss1->frag1 loss2->frag2

Caption: Predicted alpha-cleavage fragmentation pathway in EI-MS.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a 5% phenyl polysiloxane stationary phase).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

  • MS Conditions (Electron Ionization):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

Expected Data & Interpretation

The mass spectrum should clearly show the molecular ion and characteristic fragment ions.

m/z ValueIon IdentityInterpretation
144[C₁₀H₈O]⁺˙ (Molecular Ion)Confirms the molecular weight of the compound. Its presence indicates the molecule is stable enough to survive ionization.
105[C₆H₅CO]⁺ (Benzoyl cation)This is the base peak, resulting from alpha cleavage of the bond between the carbonyl carbon and the alkyne. This is a highly stable acylium ion.[5]
77[C₆H₅]⁺ (Phenyl cation)Arises from the loss of carbon monoxide (CO, 28 Da) from the benzoyl cation (m/z 105). This is a very common fragment for benzoyl compounds.
39[C₃H₃]⁺ (Propargyl cation)Can result from cleavage on the other side of the carbonyl, though typically less favorable than formation of the benzoyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure

Application Note

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For 1-Phenylbut-2-yn-1-one, NMR will confirm the presence and connectivity of the monosubstituted phenyl ring and the terminal methyl group, as well as the quaternary carbons of the carbonyl and alkyne groups.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[7]

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire 16-32 scans.

    • Set the spectral width to cover a range from -1 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire 512-2048 scans (or more, as quaternary carbons have weak signals).

    • Set the spectral width to cover a range from 0 to 220 ppm.

    • Use a proton-decoupled sequence to produce singlet peaks for each unique carbon.

Expected Data & Interpretation

¹H NMR Spectrum (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.10–8.05Multiplet2HAromatic (ortho)Protons ortho to the electron-withdrawing carbonyl group are the most deshielded.
~7.65–7.45Multiplet3HAromatic (meta, para)Protons meta and para to the carbonyl group.
~2.10Singlet3H-CH₃The methyl protons are a singlet as there are no adjacent protons to couple with across the alkyne.

¹³C NMR Spectrum (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~183C=O (Ketone)The carbonyl carbon is highly deshielded. Its chemical shift is slightly upfield from a typical ketone (~205 ppm) due to conjugation.[4]
~137Aromatic (ipso)The quaternary carbon of the phenyl ring attached to the carbonyl group.
~134Aromatic (para)The para carbon of the phenyl ring.
~129.5Aromatic (ortho)The two equivalent ortho carbons of the phenyl ring.
~128.5Aromatic (meta)The two equivalent meta carbons of the phenyl ring.
~92-C≡C-CH₃Alkyne carbon attached to the methyl group.
~85Ph-C(O)-C≡C-Alkyne carbon attached to the carbonyl group.
~4.5-CH₃The methyl carbon.

High-Performance Liquid Chromatography (HPLC): Purity Analysis

Application Note

HPLC is a cornerstone technique for assessing the purity of a non-volatile compound like 1-Phenylbut-2-yn-1-one. By separating the sample into its individual components, HPLC can quantify the main product and detect any impurities, such as unreacted starting materials or side products. A reverse-phase method is typically suitable for this molecule.

Protocol: Reverse-Phase HPLC
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to a working concentration of ~50 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector set to 254 nm (where the phenyl group absorbs strongly).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Expected Results

A pure sample (>98%) will show a single major peak at a specific retention time. The presence of other peaks indicates impurities. The retention time can be used as an identifier for quality control batches.

Summary of Characterization Data

TechniqueParameterExpected Value/Observation
IR Carbonyl (C=O) Stretch~1660–1640 cm⁻¹
Alkyne (C≡C) Stretch~2240–2215 cm⁻¹
MS (EI) Molecular Ion [M]⁺˙m/z 144
Key Fragmentsm/z 105 (base peak), 77
¹H NMR Aromatic Protonsδ ~8.10–7.45 ppm (5H, m)
Methyl Protonsδ ~2.10 ppm (3H, s)
¹³C NMR Carbonyl Carbonδ ~183 ppm
Alkyne Carbonsδ ~92 ppm, ~85 ppm
HPLC Purity>98% (single major peak under specified conditions)

References

  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-2-butanone. PubChem. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 1-Phenyl-2-butanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative 1 H NMR spectrum of ynone 1a. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Phenyl-2-butanone. NIST Chemistry WebBook. Retrieved from [Link]

  • Mondal, B., Adhikari, U., Hajra, P. P., & Roy, U. K. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone. Retrieved from [Link]

  • LibreTexts. (2019, December 30). 13.3: Spectroscopic Properties of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

Sources

Application

Application Note & Protocol: A Validated HPLC-UV Method for the Quantification of 1-Phenylbut-2-yn-1-one

Introduction & Scientific Rationale 1-Phenylbut-2-yn-1-one is an organic compound featuring a phenyl group, a ketone, and an internal alkyne. Its aromatic and conjugated system makes it an ideal candidate for UV spectrop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

1-Phenylbut-2-yn-1-one is an organic compound featuring a phenyl group, a ketone, and an internal alkyne. Its aromatic and conjugated system makes it an ideal candidate for UV spectrophotometric detection. The developed method is a reverse-phase HPLC (RP-HPLC) protocol, which is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of non-polar and moderately polar compounds.[1][2]

The choice of a C18 stationary phase is predicated on its hydrophobic nature, which will facilitate the retention of the relatively non-polar 1-Phenylbut-2-yn-1-one. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the analyte's retention time and separation from potential impurities. Acetonitrile is often preferred for the analysis of aromatic compounds in RP-HPLC.[3][4] This method is developed and validated in accordance with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the European Pharmacopoeia (EP) chapter 2.2.46 on Chromatographic Separation Techniques.[5][6][7][8][9][10][11][12][13][14]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to robust method development.

PropertyValueSource
Molecular Formula C₁₀H₈O[15][16][17]
Molecular Weight 144.17 g/mol [15][16]
Structure Phenyl group attached to a butynone moiety
Solubility Very slightly soluble in water (0.19 g/L at 25°C)[17]
UV Absorbance Expected to have strong absorbance in the UV region due to the conjugated system.

Experimental Workflow & Causality

The experimental design is structured to ensure a logical progression from system preparation to data analysis, with each step having a clear scientific justification.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis reagent_prep Reagent & Mobile Phase Preparation std_prep Standard & Sample Solution Preparation reagent_prep->std_prep Provides diluent sst System Suitability Testing (SST) std_prep->sst Inject standards instrument_setup HPLC System Setup & Equilibration instrument_setup->sst Equilibrated system sequence Run Analytical Sequence sst->sequence System passes data_acq Data Acquisition sequence->data_acq Generates chromatograms integration Peak Integration & Processing data_acq->integration Raw data quantification Quantification & Reporting integration->quantification Peak areas validation Method Validation (as per ICH Q2(R1)) quantification->validation Final results

Caption: A flowchart of the HPLC-UV analysis workflow.

Detailed Protocols

Materials and Reagents
Material/ReagentGrade/Specification
1-Phenylbut-2-yn-1-one Reference Standard>99% purity
Acetonitrile (ACN)HPLC Grade
WaterDeionized, 18.2 MΩ·cm
MethanolHPLC Grade
0.45 µm Syringe FiltersPTFE or Nylon
Instrumentation and Chromatographic Conditions

This method is designed for a standard HPLC system equipped with a UV detector.

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system is required.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides good retention for aromatic compounds.[3]
Mobile Phase Acetonitrile:Water (60:40, v/v)This ratio provides a good balance of elution strength and retention for the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity. A UV scan of the analyte is recommended to determine the absorbance maximum for optimal sensitivity.
Run Time 10 minutesSufficient time for the elution of the analyte and any potential impurities.
Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Measure 600 mL of HPLC grade acetonitrile.

  • Measure 400 mL of deionized water.

  • Combine the solvents in a suitable clean, glass reservoir.

  • Mix thoroughly and degas for 15 minutes using an ultrasonic bath or online degasser.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of 1-Phenylbut-2-yn-1-one reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Mix thoroughly until the standard is completely dissolved.

Working Standard Solutions (for Linearity): Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations of 5, 10, 20, 50, and 80 µg/mL.

Sample Solution (Nominal Concentration of 20 µg/mL):

  • Accurately weigh an appropriate amount of the sample containing approximately 2 mg of 1-Phenylbut-2-yn-1-one into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Mix thoroughly and filter through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing (SST)

Prior to any sample analysis, the performance of the chromatographic system must be verified. This is a critical step to ensure the validity of the generated data.[18]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a working standard solution (e.g., 20 µg/mL).

  • Evaluate the system suitability parameters against the acceptance criteria.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates injection precision.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Ensures retention time reproducibility.

Method Validation Protocol (ICH Q2(R1))

This protocol outlines the validation parameters required to demonstrate that the analytical method is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.[18][19][20][21][22]

validation_parameters cluster_precision Precision Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate

Caption: Key parameters for HPLC method validation.

Specificity

Objective: To demonstrate that the method is able to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Procedure:

  • Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

  • Inject a solution of the analyte.

  • If available, inject solutions of known impurities or forced degradation samples.

  • Assess peak purity using a photodiode array (PDA) detector if available.

Linearity

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.

Procedure:

  • Inject the prepared working standard solutions (5, 10, 20, 50, and 80 µg/mL) in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Perform a recovery study by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).

  • Prepare three replicates at each level.

  • Calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Repeatability (Intra-assay precision):

  • Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Acceptance Criteria: RSD ≤ 2.0%.

Intermediate Precision (Inter-assay precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Procedure: Based on the signal-to-noise ratio:

  • LOD: The concentration that yields a signal-to-noise ratio of 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of 10:1.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Procedure: Introduce small variations to the method parameters and assess the impact on system suitability.

ParameterVariation
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature ± 2 °C (28 °C and 32 °C)
Mobile Phase Composition ± 2% organic (e.g., 58:42 and 62:38 ACN:Water)

Acceptance Criteria:

  • System suitability parameters should still be met.

Data Analysis and Calculations

The concentration of 1-Phenylbut-2-yn-1-one in the sample can be calculated using the following formula:

Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard

Where:

  • Area_sample = Peak area of the analyte in the sample chromatogram

  • Area_standard = Mean peak area of the analyte in the standard chromatogram

  • Concentration_standard = Concentration of the standard solution (µg/mL)

Conclusion

This application note provides a comprehensive and scientifically sound HPLC-UV method for the analysis of 1-Phenylbut-2-yn-1-one. The protocol is designed to be a robust starting point for routine analysis and is grounded in established pharmacopeial and regulatory guidelines. Adherence to the detailed steps for method validation will ensure the generation of accurate, reliable, and reproducible data suitable for research and quality control environments.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link][5][8]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). General chapter 2.2.46. Chromatographic separation techniques. [Link][6]

  • PharmD Info. ICH Q2 (R1) Validation of Analytical Procedures: A Step-by-Step Approach. [Link][18]

  • uspbpep.com. 2.2.46. Chromatographic separation techniques. [Link][7]

  • LCGC International. Are You Sure You Understand USP <621>? [Link][9]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][19]

  • ChemBK. 1-Phenylbut-2-yn-1-one. [Link][15]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link][21]

  • Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link][10]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][22]

  • Phenomenex. USP Chapter 621: Overview & Key Points. [Link][12]

  • Scribd. 2.2.46. Chromatographic Separation Techniques PDF. [Link][14]

  • Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. [Link][1]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link][2]

  • Journal of Chromatographic Science. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link][3]

  • HELIX Chromatography. HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. [Link][4]

Sources

Method

Application Note: GC-MS Methodology for the Detection and Quantification of 1-Phenylbut-2-yn-1-one

Abstract This application note provides a comprehensive, validated methodology for the sensitive detection and precise quantification of 1-Phenylbut-2-yn-1-one (also known as 2-Butynophenone) using Gas Chromatography-Mas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, validated methodology for the sensitive detection and precise quantification of 1-Phenylbut-2-yn-1-one (also known as 2-Butynophenone) using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We address critical aspects from sample preparation and instrument configuration to method validation and data analysis, ensuring a robust and reliable analytical workflow. The causality behind key procedural choices is explained to empower users to adapt and troubleshoot the method effectively.

Introduction

1-Phenylbut-2-yn-1-one (CAS: 6710-62-9) is a chemical intermediate with a molecular formula of C₁₀H₈O and a molar mass of 144.17 g/mol . Its unique structure, featuring a phenyl ketone conjugated with an alkyne, makes it a valuable building block in organic synthesis. Accurate quantification of this compound is essential for process monitoring, purity assessment, and stability studies in drug development and chemical manufacturing.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice due to its high chromatographic resolution, which separates the analyte from complex matrices, and the high specificity of mass spectrometric detection. This combination allows for confident identification and accurate quantification at low concentrations. This guide establishes a self-validating system, grounded in established analytical principles and regulatory guidelines.

Sample Preparation: The Foundation of Accurate Analysis

The primary objective of sample preparation is to present the analyte to the GC-MS system in a clean, compatible solvent at an appropriate concentration, free from non-volatile interferences that could contaminate the instrument.[1] The choice of technique is dictated by the sample matrix.

Rationale for Solvent Selection

For GC-MS analysis, solvents must be volatile and capable of fully dissolving the analyte.[2] Dichloromethane, ethyl acetate, or hexane are excellent choices for 1-Phenylbut-2-yn-1-one due to its moderate polarity. Aqueous samples are unsuitable for direct injection and require extraction.[3]

Protocol 1: Simple Dilution (for relatively clean samples)

This is the most straightforward approach for samples where 1-Phenylbut-2-yn-1-one is the primary component in a compatible organic solvent.

  • Initial Assessment: Determine the approximate concentration of the analyte.

  • Dilution: Accurately perform a serial dilution of the sample using dichloromethane to achieve a final concentration within the calibrated range of the instrument (e.g., 0.1 - 10 µg/mL).[3]

  • Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.[3]

  • Transfer: Transfer the final solution into a 2 mL glass autosampler vial for analysis.[1]

Protocol 2: Liquid-Liquid Extraction (LLE) (for aqueous or complex liquid matrices)

LLE is a classic and effective technique for isolating analytes from a liquid matrix based on their differential solubility in immiscible solvents.[2]

  • Sample Preparation: Place a known volume (e.g., 5 mL) of the aqueous sample into a separatory funnel.

  • pH Adjustment (Optional): Adjust the sample pH if necessary to ensure the analyte is in a neutral, non-ionized state.

  • Extraction: Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).[4]

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the organic layer (bottom layer for dichloromethane, top for ethyl acetate) into a clean flask.

  • Repeat: Perform a second extraction on the aqueous layer with a fresh portion of solvent to maximize recovery. Combine the organic extracts.

  • Drying & Concentration: Dry the combined extract over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen to the desired final volume (e.g., 1 mL).

Protocol 3: Solid-Phase Extraction (SPE) (for enhanced cleanup)

SPE provides a more thorough cleanup than LLE, reduces solvent consumption, and is highly amenable to automation.[4] It is ideal for complex matrices where matrix effects are a concern.

  • Cartridge Selection: Choose an SPE cartridge with a sorbent that will retain the analyte. For a moderately polar compound like 1-Phenylbut-2-yn-1-one, a normal-phase (e.g., silica) or reverse-phase (e.g., C18) sorbent can be effective, depending on the sample solvent.

  • Conditioning: Condition the cartridge by passing the appropriate solvent (e.g., methanol followed by water for C18) through the sorbent.

  • Loading: Pass the sample solution through the cartridge at a slow, steady rate.

  • Washing: Wash the cartridge with a weak solvent to remove interferences while leaving the analyte bound to the sorbent.

  • Elution: Elute the 1-Phenylbut-2-yn-1-one using a small volume of a strong organic solvent (e.g., ethyl acetate or acetone).

  • Concentration: Evaporate the eluate to the final volume as described in the LLE protocol.

GC-MS Instrumentation and Protocol

The following parameters are provided as a robust starting point. Optimization may be required based on the specific instrument and sample complexity.

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive Sample Prep Dilution / Extraction (LLE/SPE) Sample->Prep Filter Filtration (0.22 µm) Prep->Filter Vial Transfer to GC Vial Filter->Vial Inject Autosampler Injection Vial->Inject GC GC Separation (Capillary Column) Inject->GC MS MS Detection (EI, Scan/SIM) GC->MS Process Peak Integration & Identification MS->Process Quant Quantification (Calibration Curve) Process->Quant Report Generate Report Quant->Report

Recommended GC-MS Parameters
Parameter Recommended Setting & Rationale
Gas Chromatograph
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This non-polar column provides excellent separation for a wide range of semi-volatile compounds, including aromatic ketones.
Injector Splitless mode. Rationale: Maximizes sensitivity for trace analysis.
Injector Temperature 250 °C. Rationale: Ensures rapid and complete volatilization of the analyte without thermal degradation.
Carrier Gas Helium, constant flow rate of 1.0 mL/min. Rationale: Inert gas providing good chromatographic efficiency.
Oven Program Initial: 80 °C, hold for 1 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min. Rationale: The initial hold ensures good peak shape, while the ramp allows for efficient separation from other components. The final hold cleans the column.
Injection Volume 1 µL.
Mass Spectrometer
Ion Source Electron Ionization (EI). Rationale: Standard, robust ionization technique that produces reproducible, library-searchable mass spectra.
Ion Source Temp. 230 °C.
Quadrupole Temp. 150 °C.
Electron Energy 70 eV. Rationale: Standard energy for generating consistent fragmentation patterns.
Scan Mode Full Scan (m/z 40-300) for identification and method development. Selected Ion Monitoring (SIM) for quantification. Rationale: Full scan provides a complete mass spectrum for identification. SIM mode significantly increases sensitivity and selectivity by monitoring only specific ions of interest.
Expected Mass Spectrum and Fragmentation

While a publicly available, verified EI mass spectrum for 1-Phenylbut-2-yn-1-one is not readily found in major databases like NIST, the fragmentation pattern can be predicted based on its chemical structure and the behavior of similar phenyl ketones.[2]

  • Molecular Ion (M⁺): The parent peak is expected at m/z 144 .

  • Key Fragments: The most probable fragmentation pathway is α-cleavage at the carbonyl group.

    • Benzoyl Cation: Loss of the butynyl radical (•C₃H₃) results in the highly stable benzoyl cation at m/z 105 . This is expected to be the base peak.

    • Phenyl Cation: Subsequent loss of carbon monoxide (CO) from the benzoyl cation yields the phenyl cation at m/z 77 .

For quantitative analysis in SIM mode , the following ions are recommended:

Function Ion (m/z)
Quantifier 105
Qualifier 1 144

| Qualifier 2 | 77 |

Method Validation Protocol

A robust analytical method must be validated to ensure it is fit for its intended purpose.[5] The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[6]

Validation_Components center Reliable & Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOQ LOQ / LOD center->LOQ Robustness Robustness center->Robustness

Linearity

Linearity demonstrates that the method's response is directly proportional to the analyte concentration.[7]

  • Prepare a series of at least five calibration standards from a certified stock solution, covering the expected concentration range of the samples (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

  • Analyze each standard in triplicate.

  • Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 105) against the concentration.

  • Perform a linear regression analysis.

Accuracy

Accuracy measures the closeness of the experimental value to the true value. It is determined through recovery studies.[6]

  • Select a blank matrix representative of the actual samples.

  • Spike the blank matrix with the analyte at three different concentration levels (low, medium, high).

  • Prepare three replicates at each level.

  • Analyze the spiked samples and calculate the concentration using the calibration curve.

  • Calculate the percent recovery: (Measured Concentration / Spiked Concentration) * 100.

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[7]

  • Repeatability (Intra-day precision): Analyze six replicates of a medium-concentration standard within the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

LOD and LOQ
  • Limit of Detection (LOD): The lowest amount of analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7]

These are typically determined based on the signal-to-noise ratio (S/N), where LOD is approximately 3:1 and LOQ is approximately 10:1.

Summary of Acceptance Criteria
Parameter Acceptance Criterion Reference
Linearity Correlation Coefficient (r²) ≥ 0.998[7][8]
Accuracy Recovery between 80% and 120%[6]
Precision RSD ≤ 5% for intermediate precision; RSD ≤ 2% for repeatability[6]
LOQ S/N ≥ 10; with acceptable precision and accuracy[7]

Data Analysis and Quantification

  • Peak Identification: Confirm the identity of 1-Phenylbut-2-yn-1-one in samples by comparing its retention time and the relative abundances of the qualifier ions to those of a certified reference standard.

  • Integration: Integrate the peak area of the quantifier ion (m/z 105) for all standards and samples.

  • Quantification: Use the linear regression equation (y = mx + c) derived from the calibration curve to calculate the concentration of the analyte in the unknown samples.

References

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • ChemBK. (n.d.). 1-Phenylbut-2-yn-1-one. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Al-Saffar, F. I., & Al-Amery, M. H. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Pharmaceutical Quality Assurance, 15(4). Retrieved from [Link]

  • Li, Y., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 10(11), 2761. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11819186, 1-Phenyl-2-butyn-1-ol. Retrieved from [Link]

  • NIST. (n.d.). 1-Phenyl-2-butanone. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • dos Santos, P. E., et al. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Journal of the Brazilian Chemical Society, 32, 1685-1694. Retrieved from [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • Lakshmi HimaBindu, M.R., et al. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 4(3), 33-37. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Catalytic Hydrogenation of 1-Phenylbut-2-yn-1-one

Abstract This guide provides a detailed technical overview of catalytic hydrogenation methods for 1-Phenylbut-2-yn-1-one, a conjugated α,β-alkynyl ketone. The strategic reduction of this substrate can selectively yield f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical overview of catalytic hydrogenation methods for 1-Phenylbut-2-yn-1-one, a conjugated α,β-alkynyl ketone. The strategic reduction of this substrate can selectively yield four distinct and synthetically valuable products: the corresponding (Z)-enone, (E)-enone, saturated ketone, or saturated alcohol. As such, precise control over catalyst selection and reaction conditions is paramount. This document offers in-depth protocols, mechanistic rationale, and comparative data for heterogeneous and homogeneous catalytic systems, designed to equip researchers in organic synthesis and drug development with the expertise to achieve high-yield, selective transformations.

Introduction: The Strategic Importance of Ynone Hydrogenation

1-Phenylbut-2-yn-1-one is a versatile building block in organic synthesis. Its conjugated system, comprising a carbonyl group and a carbon-carbon triple bond, presents multiple sites for reduction. The ability to selectively hydrogenate one functional group in the presence of others is a critical challenge that, when overcome, unlocks pathways to diverse molecular architectures.

The primary products accessible from the controlled hydrogenation of 1-Phenylbut-2-yn-1-one are:

  • (Z)-1-Phenylbut-2-en-1-one: A cis-enone, typically formed via syn-addition of hydrogen across the alkyne.

  • 1-Phenylbutan-1-one: The fully saturated ketone, resulting from the reduction of both the alkyne and the subsequent alkene.

  • 1-Phenylbutan-1-ol: The saturated alcohol, formed by the complete reduction of all unsaturated functionalities.

  • (Z)-1-Phenylbut-2-en-1-ol: The allylic alcohol, a product of selective ketone reduction.

Achieving this selectivity is not trivial; it hinges on a deep understanding of catalyst behavior, reaction kinetics, and substrate-catalyst interactions. This guide will dissect the methodologies to predictably navigate these reaction pathways.

G Ynone 1-Phenylbut-2-yn-1-one Zenone (Z)-1-Phenylbut-2-en-1-one Ynone->Zenone Semihydrogenation (e.g., Lindlar Cat.) SatKetone 1-Phenylbutan-1-one Ynone->SatKetone Full Hydrogenation (e.g., Pd/C, 2 eq. H₂) Zenone->SatKetone Alkene Hydrogenation (e.g., Pd/C) AllylAlcohol (Z)-1-Phenylbut-2-en-1-ol Zenone->AllylAlcohol 1,2-Reduction (e.g., ATH) SatAlcohol 1-Phenylbutan-1-ol SatKetone->SatAlcohol Ketone Reduction (e.g., Ru Cat., ATH)

Figure 1: Potential hydrogenation pathways for 1-Phenylbut-2-yn-1-one.

Method 1: Stereoselective Semihydrogenation to (Z)-1-Phenylbut-2-en-1-one

The synthesis of a Z-(cis)-alkene from an alkyne is a cornerstone transformation, most reliably achieved using a "poisoned" heterogeneous catalyst.[1] Lindlar's catalyst is the archetypal reagent for this purpose.

Expertise & Rationale: The Principle of Controlled Deactivation

Standard palladium catalysts, such as Palladium on Carbon (Pd/C), are highly active and will readily hydrogenate an alkyne completely to an alkane.[2] The alkene intermediate formed during this process is often difficult to isolate.[2] The key to selectivity lies in attenuating the catalyst's activity.

Lindlar's catalyst consists of palladium supported on calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) and is intentionally "poisoned" with substances like lead acetate and quinoline.[3] This poisoning serves two critical functions:

  • Deactivation of High-Activity Sites: The poisons block the most reactive sites on the palladium surface, reducing the overall rate of hydrogenation.

  • Prevention of Over-reduction: Alkynes adsorb more strongly to the palladium surface than alkenes.[1] On the poisoned surface, once the alkyne is reduced to the cis-alkene via a syn-addition of two hydrogen atoms from the catalyst face, the resulting alkene has a weaker affinity for the catalyst and desorbs into the solution before it can be further reduced to the alkane.[1]

This controlled deactivation ensures the reaction halts cleanly at the Z-alkene stage, providing high stereoselectivity.

G cluster_surface Poisoned Pd Surface Start 1. Alkyne Adsorption + H₂ Dissociation Step1 2. First Syn-Addition of H Start->Step1 Step2 3. Second Syn-Addition of H Step1->Step2 End 4. Z-Alkene Desorption Step2->End Zenone Z-Enone in Solution End->Zenone Ynone Ynone in Solution Ynone->Start

Figure 2: Mechanism of syn-hydrogenation on a Lindlar catalyst surface.

Protocol: Hydrogenation using Lindlar's Catalyst

This protocol describes the selective reduction of 1-Phenylbut-2-yn-1-one to (Z)-1-Phenylbut-2-en-1-one.

Materials:

  • 1-Phenylbut-2-yn-1-one

  • Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)

  • Ethyl Acetate (EtOAc), analytical grade

  • Hydrogen (H₂) gas balloon

  • Round-bottom flask with a sidearm

  • Magnetic stirrer and stir bar

  • Septum

  • Vacuum/Nitrogen line

  • Celite or filter paper for filtration

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 1-Phenylbut-2-yn-1-one (e.g., 1.0 g, 6.94 mmol). Dissolve the substrate in ethyl acetate (30 mL).

  • Catalyst Addition: Carefully add Lindlar's catalyst (e.g., 100 mg, ~10 wt%). Note: The catalyst should be added under an inert atmosphere if possible, though brief air exposure is often tolerated.

  • Inerting the System: Seal the flask with a septum. Purge the flask by applying a vacuum for 1-2 minutes and backfilling with nitrogen gas. Repeat this cycle three times to remove all oxygen.

  • Introducing Hydrogen: Connect a balloon filled with hydrogen gas to the flask's sidearm via a needle through the septum.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C) under the positive pressure of the hydrogen balloon.

  • Monitoring: The reaction progress must be carefully monitored to prevent over-reduction.[3] Every 30-60 minutes, withdraw a small aliquot via syringe, filter it through a small plug of silica or celite, and analyze by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the starting ynone spot has been fully consumed.

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.[3] Wash the Celite pad with a small amount of fresh ethyl acetate to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (Z)-1-Phenylbut-2-en-1-one.

  • Purification: If necessary, the product can be further purified by column chromatography on silica gel.

Data Presentation

Table 1: Typical Conditions for Semihydrogenation to (Z)-Enone.

ParameterValue/ConditionRationale & Reference
Catalyst Lindlar (5% Pd/CaCO₃)Poisoned catalyst prevents over-reduction to the alkane.[3]
Catalyst Loading 5-10 wt%Sufficient for a practical reaction rate without excessive cost.
Solvent Ethyl Acetate, Hexane, or EthanolCommon solvents that do not interfere with the reaction.[3]
Temperature 0 °C to Room TemperatureMild conditions are sufficient and minimize side reactions.[1]
H₂ Pressure 1 atm (balloon)Low pressure is adequate and enhances selectivity.[1]
Typical Yield >95%High conversion is typical if monitored correctly.[4]
Selectivity (Z:E) >95:5The syn-addition mechanism strongly favors the Z-isomer.[4]

Method 2: Complete Hydrogenation to 1-Phenylbutan-1-one

For applications requiring the fully saturated ketone, a more active, non-poisoned catalyst is employed to reduce both the alkyne and the intermediate alkene.

Expertise & Rationale: High-Activity Catalysis

Heterogeneous catalysts like 10% Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are highly effective for complete hydrogenation.[5] Unlike the Lindlar system, these catalysts readily facilitate the hydrogenation of both pi bonds in the alkyne and do not allow for the isolation of the alkene intermediate under standard conditions.[2]

A key aspect of selectivity in this system is the relative reactivity of the functional groups. With standard Pd/C, the carbon-carbon triple and double bonds are significantly more susceptible to hydrogenation than the carbonyl group.[6] This chemoselectivity allows for the clean formation of the saturated ketone, 1-Phenylbutan-1-one, without significant reduction to the alcohol, provided the reaction is stopped after the consumption of 2 equivalents of H₂.

Protocol: Full Reduction using 10% Pd/C

Materials:

  • 1-Phenylbut-2-yn-1-one

  • 10% Palladium on Carbon (Pd/C), 50% wet with water (safer to handle)[7]

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogenation apparatus (Parr shaker or H-Cube system is ideal; a balloon can be used but may require longer times or catalyst regeneration).

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker flask), dissolve 1-Phenylbut-2-yn-1-one (e.g., 1.0 g, 6.94 mmol) in methanol (30 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 50 mg, 5 wt%). Safety Note: Dry Pd/C can be pyrophoric. Handle with care, preferably in an inert atmosphere.

  • System Purge: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen gas several times before introducing hydrogen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi or 3-4 atm). Begin vigorous agitation (shaking or stirring).

  • Monitoring: The reaction can be monitored by the uptake of hydrogen from the reservoir. The theoretical uptake for full saturation of the alkyne is 2 molar equivalents.

  • Workup: Once hydrogen uptake ceases (or after a predetermined time), vent the excess hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal & Isolation: Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure to obtain the crude 1-Phenylbutan-1-one. Further purification is typically not required for this robust reaction.

Data Presentation

Table 2: Typical Conditions for Complete Hydrogenation to Saturated Ketone.

ParameterValue/ConditionRationale & Reference
Catalyst 10% Pd/C or PtO₂High-activity catalyst for complete saturation of C-C pi bonds.[5]
Catalyst Loading 2-5 wt%Lower loading is needed due to higher catalyst activity.
Solvent Methanol, Ethanol, Ethyl AcetateProtic or aprotic solvents are suitable.[7]
Temperature Room TemperatureExothermic reaction often requires no external heating.
H₂ Pressure 1-4 atm (balloon to Parr)Higher pressure accelerates the rate of this less selective reaction.
Typical Yield >98%This is a very efficient and high-yielding transformation.
Selectivity Saturated KetoneC=C/C≡C bonds reduce much faster than C=O with Pd/C.[6]

Method 3: Asymmetric Transfer Hydrogenation (ATH) of the Enone Intermediate

Once (Z)-1-Phenylbut-2-en-1-one is synthesized, a subsequent selective reduction of the carbonyl group can yield the chiral allylic alcohol. Asymmetric transfer hydrogenation is a powerful method for this transformation, avoiding the use of high-pressure H₂ and offering excellent stereocontrol.[8]

Expertise & Rationale: Chiral Induction without Gaseous Hydrogen

Transfer hydrogenation utilizes a hydrogen donor molecule, such as formic acid (in a mixture with triethylamine) or isopropanol, to provide the hydrogen atoms.[8][9] The reaction is catalyzed by a transition metal complex, often containing Ruthenium or Rhodium, coordinated to a chiral ligand.[10]

For the reduction of α,β-unsaturated ketones, a major challenge is controlling 1,2-reduction (of the C=O) versus 1,4-conjugate reduction (of the C=C).[11] Catalysts like Ru(II)/TsDPEN complexes have been extensively studied and can be tuned to favor the desired 1,2-reduction, yielding the allylic alcohol with high enantioselectivity.[8] The chiral environment created by the ligand directs the hydride transfer to one face of the prochiral ketone, generating one enantiomer in excess.

G cluster_cycle Catalytic Cycle Ru_H [Ru]-H (Active Hydride) TS [Chiral Transition State] Ru_H->TS Coordination Ru_cat [Ru] Catalyst Ru_cat->Ru_H H Donor (e.g., HCOOH) Enone Enone Substrate Enone->TS Product Chiral Allylic Alcohol TS->Product Hydride Transfer Product->Ru_cat Release

Figure 3: Simplified workflow for Asymmetric Transfer Hydrogenation (ATH).

Protocol: ATH of (Z)-1-Phenylbut-2-en-1-one

Materials:

  • (Z)-1-Phenylbut-2-en-1-one

  • [RuCl₂(p-cymene)]₂ dimer

  • (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Catalyst Pre-formation: In a dry flask under an inert atmosphere (N₂ or Ar), stir [RuCl₂(p-cymene)]₂ (e.g., 0.01 eq) and (S,S)-TsDPEN (e.g., 0.022 eq) in anhydrous DCM for 30 minutes to form the active catalyst complex.

  • Reaction Mixture: Prepare an azeotropic mixture of formic acid and triethylamine (e.g., a 5:2 molar ratio).

  • Hydrogenation: To the flask containing the pre-formed catalyst, add the (Z)-1-Phenylbut-2-en-1-one substrate (1.0 eq) followed by the HCOOH/TEA mixture.

  • Reaction: Stir the reaction at a controlled temperature (e.g., 28-40 °C) and monitor by TLC or chiral HPLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated solution of NaHCO₃. Extract the product with an organic solvent (e.g., DCM or EtOAc).

  • Isolation & Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting chiral alcohol by column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Data Presentation

Table 3: Representative Conditions for Asymmetric Transfer Hydrogenation.

ParameterValue/ConditionRationale & Reference
Catalyst System Ru(II)/Chiral Diamine LigandWell-established for highly enantioselective ketone reduction.[8]
Hydrogen Donor HCOOH/TEA or IsopropanolReadily available, inexpensive hydrogen sources.[11]
Solvent DCM, AcetonitrileAprotic solvents are common for these homogeneous reactions.
Temperature 25-60 °CMild thermal conditions are generally sufficient.[8]
Typical Yield 80-95%Generally high-yielding with proper catalyst selection.
Enantioselectivity up to >99% eeHighly dependent on substrate and chiral ligand pairing.[8][11]

References

  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst . (n.d.). Retrieved from vertexaipartner.com. 1

  • Application Notes and Protocols for Lindlar Catalyst in Selective Alkyne Reduction . (2025). BenchChem. 3

  • Selective catalytic hydrogenation of alkynes: Use of Lindlar's catalyst during practical works . (n.d.). Retrieved from vertexaipartner.com. 12

  • Reduction of Alkynes . (2024, March 18). Chemistry LibreTexts. 2

  • Stereocontrolled Hydrogenation of Conjugated Enones to Alcohols via Dual Iridium-Catalysis . (2025, January 15). PubMed. 13

  • Stereocontrolled Hydrogenation of Conjugated Enones to Alcohols via Dual Iridium‐Catalysis . (2024, November 6). ResearchGate. 14

  • Hydrogenation of alkynes to give alkenes . (n.d.). Retrieved from vertexaipartner.com. 4

  • Lewis-base-catalysed selective reductions of ynones with a mild hydride donor . (n.d.). Retrieved from vertexaipartner.com. 15

  • Selective hydrogenation and transfer hydrogenation reactions . (n.d.). RosDok. 9

  • Asymmetric Hydrogenation. (2015).
  • Organocatalytic transfer hydrogenation of cyclic enones . (n.d.). PubMed. 16

  • Transfer hydrogenation of enones in aqueous media . (n.d.). ResearchGate. 17

  • Electrochemical hydrogenation of enones using a proton-exchange membrane reactor: selectivity and utility . (2022, August 19). PMC - NIH. 18

  • Recent Advances of Pd/C-Catalyzed Reactions . (n.d.). MDPI. 19

  • Palladium on Carbon (Pd/C) . (n.d.). Common Organic Chemistry. 7

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes . (2011, November 25). Organic Chemistry Explained. 5

  • Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones . (n.d.). Journal of the American Chemical Society. 11

  • Enones and hydrogenation . (2014, November 17). Chemistry Stack Exchange. 6

  • Ir/f-Ampha complex catalyzed asymmetric sequential hydrogenation of enones . (n.d.). PMC - NIH. 20

  • Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs. alkyne directing effects . (2020, November 19). Semantic Scholar. 8

  • Homogeneous Hydrogenation Catalysis Techniques . (n.d.). Scribd. 10

  • Catalytic Transfer Hydrogenation of 1,3-diphenyl-2-propen-1-one with Palladium on Carbon and Formate Salts . (n.d.). Retrieved from a university repository. 21

  • Alkenes to Alkanes, Part 2: Homogeneous Catalytic Hydrogenation . (2021, November 30). YouTube. 22

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Phenylbut-2-yn-1-one

Introduction Welcome to the technical support guide for the synthesis of 1-Phenylbut-2-yn-1-one. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Phenylbut-2-yn-1-one. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during the formation of this versatile ynone building block. The primary focus of this guide will be on the Sonogashira cross-coupling reaction, a powerful and widely used method for constructing the C(sp²)-C(sp) bond inherent to 1-Phenylbut-2-yn-1-one.[1][2] We will delve into the mechanistic underpinnings of the reaction to provide a logical framework for troubleshooting and yield improvement.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1-Phenylbut-2-yn-1-one?

The most prevalent method is the Sonogashira coupling, which involves the cross-coupling of a terminal alkyne (in this case, 1-butyne or a protected equivalent) with an aryl halide or triflate (e.g., benzoyl chloride, iodobenzene, or bromobenzene).[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][4]

Q2: What is the typical reactivity order for the aryl halide in this synthesis?

The reactivity of the aryl halide is a critical factor. The general trend, from most to least reactive, is: Aryl Iodide > Aryl Triflate (OTf) > Aryl Bromide > Aryl Chloride.[5] Consequently, aryl iodides often react under milder conditions, such as room temperature, while aryl bromides may require heating to achieve a reasonable reaction rate.[5][6] Aryl chlorides are generally the least reactive and may require specialized ligands or more forcing conditions.[2]

Q3: Is the copper co-catalyst always necessary?

No, copper-free Sonogashira reactions are well-established.[5] These protocols are often preferred to prevent the primary side reaction: the oxidative homocoupling of the alkyne starting material, known as Glaser coupling.[5][7] Copper-free systems may necessitate the use of specific, often bulky and electron-rich, phosphine ligands to facilitate the catalytic cycle.[2]

Q4: What is the role of the amine base in the reaction?

The amine base, typically triethylamine (Et₃N) or diisopropylamine (iPr₂NH), serves two main purposes. First, it neutralizes the hydrogen halide (HX) that is formed during the reaction. Second, and more importantly, it deprotonates the terminal alkyne, forming the acetylide anion, which is a key intermediate in the catalytic cycle, particularly for the formation of the copper acetylide.[4][5]

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific experimental issues in a problem-and-solution format to help you diagnose and resolve challenges in your synthesis.

Problem 1: Low to non-existent product yield.

A low or zero yield is the most common issue and requires a systematic investigation of the reaction components and conditions.

Possible Cause 1: Inactive Catalyst System

  • Diagnosis: The palladium and/or copper catalyst may have degraded. Palladium(0) species can be sensitive to air and moisture, leading to the formation of inactive palladium oxides or palladium black. Copper(I) iodide is also susceptible to oxidation.

  • Solution:

    • Use Fresh Catalysts: Always use a fresh batch of the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) iodide.[5]

    • Proper Storage: Store catalysts under an inert atmosphere (argon or nitrogen) and away from light and heat.

    • Consider Pre-catalyst Stability: Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ are generally more stable to air than Pd(0) catalysts like Pd(PPh₃)₄.[5]

Possible Cause 2: Poor Quality of Reagents or Solvents

  • Diagnosis: Impurities in the starting materials (aryl halide, alkyne) can poison the catalyst. The presence of water or oxygen in the solvent or base can lead to unwanted side reactions.

  • Solution:

    • Purify Starting Materials: If purity is questionable, purify the aryl halide and alkyne via distillation or chromatography.

    • Use Anhydrous & Anaerobic Conditions: Use dry, degassed solvents. Solvents should be sparged with an inert gas (argon or nitrogen) or subjected to several freeze-pump-thaw cycles.[5][8] Ensure the amine base is also anhydrous.

Possible Cause 3: Suboptimal Reaction Conditions

  • Diagnosis: The chosen temperature, solvent, or base may not be suitable for the specific substrates being used.

  • Solution:

    • Optimize Temperature: If using a less reactive aryl halide like a bromide, the reaction may require heating.[6] Try increasing the temperature incrementally (e.g., from room temperature to 60 °C, then 80 °C). For highly reactive substrates, excessive heat can promote catalyst decomposition.

    • Solvent Choice: While THF and DMF are common, they can sometimes promote the formation of palladium black.[5][8] Consider switching to a different solvent system, such as 1:1 dioxane:Et₃N.[6]

    • Base Suitability: Ensure an adequate excess of a suitable amine base is used. Triethylamine is standard, but other bases like diisopropylamine or cesium carbonate (in copper-free systems) can be effective.[2][5]

Problem 2: A black precipitate (palladium black) forms in the reaction flask.

Diagnosis: The formation of a black precipitate is a classic sign of the decomposition of the soluble palladium catalyst into insoluble, inactive palladium(0) metal.[5]

  • Solution:

    • Improve Reagent Purity: This is often caused by impurities in the reagents or solvents. Re-purify all components.

    • Re-evaluate Solvent: Anecdotal evidence suggests that THF can sometimes promote the formation of palladium black.[8] Consider an alternative solvent.

    • Ligand Choice: In some cases, using a more robust ligand system can stabilize the palladium catalyst and prevent precipitation.

Problem 3: A significant amount of a symmetrical alkyne dimer is formed.

Diagnosis: You are observing the product of Glaser (or Hay) coupling, where two molecules of your starting alkyne (1-butyne) couple to form a diyne. This is an oxidative homocoupling process promoted by the copper co-catalyst in the presence of oxygen.[5][7]

  • Solution:

    • Ensure Rigorous Anaerobic Conditions: The most critical step is to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen is the primary culprit for this side reaction.[7]

    • Switch to a Copper-Free Protocol: The most effective way to eliminate this side reaction is to remove the copper co-catalyst entirely.[5] This will require careful optimization of the palladium catalyst, ligand, and base.

    • Use a Reducing Atmosphere: Some protocols suggest that performing the reaction under an atmosphere containing a small amount of hydrogen gas (diluted with nitrogen or argon) can suppress homocoupling by reducing residual oxygen.[7]

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the following diagrams.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII_Aryl R¹-Pd(II)L₂-X OA->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Cu-C≡CR² PdII_Both R¹-Pd(II)L₂-C≡CR² Transmetal->PdII_Both CuX CuX Transmetal->CuX RE Reductive Elimination PdII_Both->RE RE->Pd0 Product R¹-C≡CR² RE->Product Cu_Acetylide Cu-C≡CR² CuX->Cu_Acetylide Alkyne H-C≡CR² Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetal BaseH Base-H⁺X⁻

Caption: Catalytic cycles of the Pd/Cu-catalyzed Sonogashira coupling.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Catalyst Is Catalyst System Active? Start->Check_Catalyst Check_Reagents Are Reagents & Solvents Pure and Anhydrous? Check_Catalyst->Check_Reagents Yes Sol_Catalyst Use Fresh Catalysts (Pd & Cu) Store Under Inert Gas Check_Catalyst->Sol_Catalyst No Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Sol_Reagents Purify Starting Materials Use Dry, Degassed Solvents Distill Amine Base Check_Reagents->Sol_Reagents No Check_Homocoupling Significant Homocoupling? Check_Conditions->Check_Homocoupling Yes Sol_Conditions Optimize Temperature (Heat for Ar-Br) Screen Solvents & Bases Check_Conditions->Sol_Conditions No Sol_Homocoupling Ensure Rigorous Degassing Switch to Copper-Free Protocol Check_Homocoupling->Sol_Homocoupling Yes Success Yield Improved Check_Homocoupling->Success No Sol_Catalyst->Start Re-run Sol_Reagents->Start Re-run Sol_Conditions->Start Re-run Sol_Homocoupling->Start Re-run

Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.

Optimized Experimental Protocols

The following protocols are general guidelines and may require optimization for specific substrates and scales.

Protocol 1: Standard Pd/Cu-Catalyzed Sonogashira Coupling

This protocol is adapted for the coupling of an aryl iodide with 1-butyne.

Materials:

  • Aryl Iodide (e.g., Iodobenzene) (1.0 mmol)

  • 1-Butyne (1.2-1.5 mmol)

  • PdCl₂(PPh₃)₂ (0.02-0.05 mmol, 2-5 mol%)

  • Copper(I) Iodide (CuI) (0.04-0.10 mmol, 4-10 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or DMF) (5-10 mL)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert environment.[5]

  • Solvent and Reagents: Add the anhydrous, degassed solvent via syringe, followed by the triethylamine. Stir the mixture to form a suspension.

  • Alkyne Addition: Add the 1-butyne (can be bubbled through the solution or added as a condensed liquid at low temperature) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature for aryl iodides, 60-80 °C for aryl bromides). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or GC-MS until the starting aryl halide is consumed (typically 3-12 hours).[5]

  • Workup: Upon completion, cool the reaction to room temperature and dilute with a solvent like diethyl ether or ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst residues and amine salts, washing the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield 1-Phenylbut-2-yn-1-one.

Key Parameter Optimization Summary

The following table summarizes key quantitative data and parameters for optimizing the synthesis.

ParameterRecommended RangeRationale & Key Considerations
Pd Catalyst Loading 1-5 mol% (standard) 5-10 ppm (w/ specialized ligands)Lowering catalyst loading reduces cost and toxicity. Highly active ligand systems can allow for ppm-level catalysis.[9]
Cu(I) Co-catalyst 2-10 mol%Essential for the standard mechanism but can be omitted in "copper-free" protocols to prevent homocoupling.
Aryl Halide Iodide > Triflate > Bromide > ChlorideReactivity dictates reaction conditions. Iodides are most reactive and preferred for mild conditions.[5]
Alkyne Stoichiometry 1.1 - 1.5 equivalentsA slight excess is used to ensure complete consumption of the more valuable aryl halide.
Base 2-3 equivalents (Amine) 2 equivalents (Carbonate)An amine base (Et₃N, iPr₂NH) is standard. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used in copper-free systems.[2][9]
Solvent THF, DMF, Dioxane, Toluene, AcetonitrileMust be anhydrous and degassed. Choice can influence catalyst stability and solubility of reagents.[6]
Temperature Room Temp to 110 °CHighly dependent on the reactivity of the aryl halide. Start at room temperature for aryl iodides and heat as needed for bromides/chlorides.[5][6]

References

  • Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Chemistry Stack Exchange. (2024, May 14). Synthesis of 1-phenyl-2-buten-1-one using an aldol condensation.
  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros.
  • Pearson+. (n.d.). How would you synthesize 1-phenylbut-2-yn-1-ol starting from benz.... Study Prep.
  • ChemicalBook. (n.d.). 1-PHENYL-2-PROPYN-1-OL synthesis.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • EvitaChem. (n.d.). Buy 1-Phenylbut-2-yn-1-one (EVT-320164).
  • ACS Publications. (2026, January 13). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. Organic Letters.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • ChemSynthesis. (2025, May 20). 1-phenyl-2-butyn-1-ol.
  • Guidechem. (n.d.). 1-Phenyl-2-butyn-1-one 6710-62-9 wiki.
  • NIH. (2024, October 3). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. PMC.
  • Semantic Scholar. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Semantic Scholar. (2020, March 6). ,α,β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction.
  • Reddit. (2022, August 15). Most reasonable way to synthesize a phenylethyne from a 1-phenyl-but-1-one?. r/OrganicChemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 1-Phenyl-1-propyne.
  • NIH. (n.d.). 1-Phenyl-2-butyn-1-ol | C10H10O | CID 11819186. PubChem.
  • LookChem. (n.d.). (S)-1-Phenyl-but-2-yn-1-ol.
  • BLD Pharm. (n.d.). 6710-62-9|1-Phenylbut-2-yn-1-one.
  • Organic Syntheses Procedure. (n.d.). Submitted by Boris Gaspar, Jerome Waser, and Erick M. Carreira.
  • MDPI. (n.d.). Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents.
  • NIH. (n.d.). 1-Phenyl-2-butanone | C10H12O | CID 13879. PubChem.
  • Organic Syntheses Procedure. (n.d.). 2-Butene, 1-iodo-4-phenyl, (E).

Sources

Optimization

Technical Support Center: Effective Purification of Crude 1-Phenylbut-2-yn-1-one

Prepared by the Office of the Senior Application Scientist Welcome, researchers and drug development professionals. This guide provides a comprehensive technical resource for the effective purification of 1-Phenylbut-2-y...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome, researchers and drug development professionals. This guide provides a comprehensive technical resource for the effective purification of 1-Phenylbut-2-yn-1-one. As a conjugated ynone, this molecule presents unique stability and reactivity challenges. This document is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and adapt these methods to your specific experimental outcomes.

Section 1: First-Pass Troubleshooting & FAQs

This section addresses the most immediate questions and concerns that arise during the workup and initial purification of 1-Phenylbut-2-yn-1-one.

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, for common syntheses of ynones, impurities typically fall into these categories:

  • Unreacted Starting Materials: Depending on the stoichiometry and reaction completion, you may have residual benzaldehyde, phenylacetylene, or the corresponding acid chloride/anhydride.

  • Catalyst and Reagent Residues: Lewis acids (e.g., AlCl₃) from Friedel-Crafts type reactions or residual bases and coupling agents can contaminate the crude product.

  • Solvent Residues: Incomplete removal of reaction or extraction solvents (e.g., THF, Et₂O, DCM) is common.

  • Side-Reaction Byproducts: Ynones are susceptible to nucleophilic attack. Trace amounts of water or other nucleophiles can lead to the formation of β-enaminones or Michael addition products. The hydration of the alkyne to form a dicarbonyl species is also a possibility.

  • Polymerization/Decomposition Products: Ynones, especially when heated or exposed to acid/base, can polymerize or decompose, often resulting in intractable tars.

Q2: My crude product is a dark, viscous oil or tar instead of the expected solid. What likely went wrong?

A2: This is a frequent issue and almost always points to product decomposition or polymerization. The conjugated ynone system is electron-deficient and highly reactive. The primary causes include:

  • Excessive Heat: Heating the reaction mixture for too long or at too high a temperature during the reaction or solvent removal can initiate polymerization.

  • Harsh pH Conditions: Strong acidic or basic conditions during the aqueous workup can catalyze decomposition pathways. A careful, neutralized workup is critical.

  • Extended Reaction Times: Allowing the reaction to proceed for an excessive duration can lead to the formation of complex, high-molecular-weight byproducts.

If you are faced with a tarry mixture, direct purification is often futile. It is recommended to reconsider the reaction conditions (temperature, time) and, most importantly, the workup procedure to ensure it is as mild and swift as possible.

Q3: How do I select the best primary purification technique for my crude 1-Phenylbut-2-yn-1-one?

A3: The optimal technique depends on the physical state of your crude product, the scale of the reaction, and the nature of the impurities. The following decision tree provides a general guideline.

G start Crude Product Analysis state What is the physical state? start->state solid Mostly Solid state->solid Solid oil Oil / Tarry state->oil Oil recrystallize Attempt Recrystallization (High Purity Crude) solid->recrystallize chromatography Flash Column Chromatography (Complex Mixture / Primary Purification) solid->chromatography If recrystallization fails or impurities are similar oil->chromatography kugelrohr Kugelrohr / Vacuum Distillation (If thermally stable & non-volatile impurities) oil->kugelrohr If product is known to be low-melting/liquid

Caption: Decision tree for selecting a primary purification method.

Section 2: In-Depth Purification Protocols & Troubleshooting

This section provides detailed methodologies for the most effective purification techniques, complete with troubleshooting advice based on common experimental failures.

Method 1: Flash Column Chromatography

This is the most robust and widely applicable method for purifying 1-Phenylbut-2-yn-1-one, capable of separating a wide array of impurities. For related compounds, purification is routinely achieved using silica gel chromatography.[1][2][3][4]

Experimental Protocol
  • Stationary Phase Preparation: Prepare a column with silica gel (230-400 mesh) in your chosen eluent system. The amount of silica should be 50-100 times the weight of your crude product.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a polar solvent (e.g., acetone or ethyl acetate). Add a small amount of silica gel (2-3x the weight of your crude) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder on top of the prepared column bed. This technique prevents band broadening and improves separation.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent and carefully load it onto the column.

  • Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity. The progress of the separation should be monitored by Thin Layer Chromatography (TLC).

Data Presentation: Recommended Eluent Systems
Eluent SystemRatio (v/v)Target Impurities RemovedNotes
Ethyl Acetate / Hexanes5:95 to 20:80Non-polar byproducts, unreacted starting materials.A standard, effective starting point. A gradient elution is highly recommended.
Dichloromethane / Hexanes10:90 to 50:50Good for resolving compounds of similar polarity.Use in a well-ventilated fume hood.
Diethyl Ether / Petroleum Ether5:95 to 25:75Offers different selectivity compared to EtOAc systems.Ether is highly volatile and flammable.
Troubleshooting Chromatography
  • Q: My compound is streaking on the TLC plate and the column. What's happening?

    • A: This often indicates an issue with the silica gel's acidity. Ynones can sometimes interact strongly with the acidic silanol groups. Try deactivating the silica by adding 1% triethylamine (NEt₃) to your eluent system. This will cap the acidic sites and should result in sharper bands.

  • Q: The separation between my product and a key impurity is poor (ΔRf < 0.1). How can I improve it?

    • A: First, try a shallower polarity gradient during elution. If that fails, change the solvent system entirely (e.g., switch from an EtOAc/Hexane system to a DCM/Hexane system) to alter the selectivity of the separation.

G cluster_prep Preparation cluster_run Execution cluster_post Work-Up pack Pack Column with Silica & Eluent load Dry Load Sample onto Silica pack->load elute Elute with Gradient (e.g., 5% -> 20% EtOAc/Hex) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc tlc->collect Continue elution pool Pool Pure Fractions tlc->pool Fractions are pure evap Evaporate Solvent pool->evap final Obtain Purified Solid evap->final

Caption: Standard workflow for flash column chromatography.

Method 2: Recrystallization

Recrystallization is an excellent technique for a final purification step if your product is already >90% pure and solid. It relies on the principle of differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Experimental Protocol
  • Solvent Selection: The key to successful recrystallization is finding a suitable solvent. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small aliquots of your product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene, or mixtures thereof).

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude solid until it completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize recovery. Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Troubleshooting Recrystallization
  • Q: My product "oiled out" instead of forming crystals. What should I do?

    • A: "Oiling out" occurs when the solution becomes supersaturated before the compound's melting point is reached. This suggests the solvent is too non-polar or the impurity level is too high. Try reheating the solution and adding a more polar co-solvent dropwise until the solution becomes clear again, then allow it to cool slowly.

  • Q: My product recovery is very low.

    • A: This usually means too much solvent was used initially. You can try to evaporate some of the solvent from the filtrate and cool it again to recover more product (a second crop). Be aware that the second crop will likely be less pure than the first.

Method 3: Kugelrohr / High-Vacuum Distillation

This method is only suitable if 1-Phenylbut-2-yn-1-one is thermally stable enough to be distilled without decomposition. Given the reactivity of ynones, this should be approached with caution and is best performed on a small scale first. It is most effective for separating the product from non-volatile impurities like salts or baseline material from chromatography.

Experimental Protocol
  • Place the crude material in a flask connected to a Kugelrohr apparatus.

  • Apply a high vacuum (<1 mmHg).

  • Slowly and gently heat the apparatus with a heat gun or heating mantle.

  • The product will distill and collect in the cooler parts of the apparatus.

Troubleshooting Distillation
  • Q: The material in the distillation pot turned black and nothing distilled.

    • A: This is a clear sign of thermal decomposition. The compound is not stable under these conditions. A lower temperature and a higher vacuum are needed. If decomposition persists even at the lowest achievable temperature, this method is unsuitable.

Section 3: Stability and Handling

  • Q: How should I store my purified 1-Phenylbut-2-yn-1-one?

    • A: The purified compound should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and kept in a freezer (-20 °C) and protected from light to prevent degradation and polymerization.[5]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one.
  • Chemsrc. (n.d.). 1-Phenylbutan-1-one | CAS#:495-40-9.
  • EvitaChem. (n.d.). Buy 1-Phenylbut-2-yn-1-one (EVT-320164).
  • Guidechem. (n.d.). 1-Phenyl-2-butyn-1-one 6710-62-9 wiki.
  • ChemicalBook. (n.d.). 1-PHENYL-2-PROPYN-1-OL synthesis.
  • ACS Publications. (2026). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. Organic Letters.
  • BLD Pharm. (n.d.). 1-Phenylbut-2-yn-1-one | 6710-62-9.
  • Organic Syntheses. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride.
  • IUCr. (n.d.). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one.

Sources

Troubleshooting

Identifying and minimizing common side products in 1-Phenylbut-2-yn-1-one reactions.

Welcome to the technical support center for 1-Phenylbut-2-yn-1-one. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile ynone in their synthetic endeavors.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Phenylbut-2-yn-1-one. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile ynone in their synthetic endeavors. Here, we address common challenges and side reactions encountered during its use, providing in-depth troubleshooting advice and preventative protocols in a direct question-and-answer format. Our goal is to equip you with the expertise to anticipate and mitigate the formation of unwanted byproducts, thereby optimizing your reaction outcomes.

Introduction to the Reactivity of 1-Phenylbut-2-yn-1-one

1-Phenylbut-2-yn-1-one is a valuable building block in organic synthesis, featuring a conjugated system with an activated carbon-carbon triple bond and a carbonyl group. This arrangement of functional groups imparts a unique reactivity profile, making it susceptible to a variety of transformations. However, this reactivity also predisposes it to several side reactions that can complicate product purification and reduce yields. Understanding the interplay of the electrophilic and nucleophilic centers within the molecule is paramount to controlling its reactivity and minimizing the formation of common side products.

This guide will delve into the mechanistic underpinnings of these side reactions and provide actionable strategies to steer your reactions toward the desired products.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and subsequent reactions of 1-Phenylbut-2-yn-1-one.

FAQ 1: I am synthesizing 1-Phenylbut-2-yn-1-one by oxidizing 1-phenyl-2-butyn-1-ol, but I am observing a significant amount of a conjugated enone byproduct. What is happening and how can I prevent it?

Answer:

This is a classic case of the Meyer-Schuster rearrangement , a common acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones.[1][2] The acidic conditions used in some oxidation reactions can facilitate this rearrangement of your starting material, 1-phenyl-2-butyn-1-ol, leading to the formation of (E)- and/or (Z)-1-phenylbut-2-en-1-one.

Causality: The reaction proceeds through protonation of the hydroxyl group, followed by a 1,3-shift to form an allene intermediate, which then tautomerizes to the more stable enone.[1]

Troubleshooting Protocol: Minimizing the Meyer-Schuster Rearrangement

  • Choice of Oxidant: Employ mild, non-acidic oxidizing agents. Reagents like manganese dioxide (MnO₂), or Dess-Martin periodinane (DMP) are generally effective for oxidizing propargyl alcohols without inducing the Meyer-Schuster rearrangement.

  • Reaction Conditions:

    • Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to disfavor the rearrangement.

    • pH Control: If acidic conditions are unavoidable, consider buffering the reaction mixture to maintain a neutral or slightly basic pH.

  • Purification: If the enone byproduct does form, it can often be separated from the desired ynone by column chromatography on silica gel. The enone is typically less polar than the starting alcohol and the desired ynone.

Identifying the Side Product:

  • ¹H NMR: Look for vinylic proton signals in the range of 6-8 ppm. For (E)-1-phenylbut-2-en-1-one, you would expect to see a doublet of quartets for the proton at C3 and a doublet for the proton at C2.

  • ¹³C NMR: The presence of sp² hybridized carbon signals for the alkene, in addition to the carbonyl and aromatic signals.[3]

  • IR Spectroscopy: A strong C=C stretching vibration in the region of 1620-1680 cm⁻¹ will be present, in addition to the C=O stretch.[3]

Experimental Workflow: Oxidation of 1-phenyl-2-butyn-1-ol with MnO₂

  • To a solution of 1-phenyl-2-butyn-1-ol (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetone), add activated manganese dioxide (5-10 eq).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-Phenylbut-2-yn-1-one.

  • Purify by column chromatography if necessary.

FAQ 2: In my reaction using 1-Phenylbut-2-yn-1-one with a nucleophile, I am getting a significant amount of a 1,3-dicarbonyl compound. What is this side product and how can I avoid it?

Answer:

The formation of a 1,3-dicarbonyl compound, specifically 1-phenylbutane-1,3-dione , is a result of the hydration of the alkyne functionality in your starting material. This reaction is often catalyzed by acid or certain metal catalysts.

Causality: The addition of water across the carbon-carbon triple bond initially forms an enol intermediate, which then rapidly tautomerizes to the more stable keto form, resulting in the 1,3-diketone.

Troubleshooting Protocol: Preventing Alkyne Hydration

  • Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Acidic Catalysts: If your desired reaction does not require acidic catalysis, avoid the use of Brønsted or Lewis acids, as these can promote alkyne hydration.

  • Choice of Catalyst: If a metal catalyst is required for your transformation, select one that is less prone to promoting alkyne hydration. For example, some gold and platinum catalysts are known to catalyze this transformation.

  • Reaction Time and Temperature: Minimize reaction time and temperature to reduce the likelihood of this side reaction.

Identifying the Side Product:

  • ¹H NMR: The spectrum of 1-phenylbutane-1,3-dione will show signals for the methyl protons, the methylene protons, and the aromatic protons. Due to keto-enol tautomerism, you may observe two sets of signals corresponding to the keto and enol forms. The enol form will have a characteristic enolic proton signal, often as a broad singlet.[4]

  • ¹³C NMR: The spectrum will show two carbonyl signals for the keto form, or a carbonyl and enolic carbon signals for the enol form.[5]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the addition of a water molecule to the starting ynone (M+18).

Experimental Workflow: General Anhydrous Reaction Setup

  • Dry all glassware in an oven overnight and allow to cool under a stream of inert gas.

  • Use freshly distilled, anhydrous solvents.

  • Add reagents via syringe through a rubber septum.

  • Maintain a positive pressure of inert gas throughout the reaction.

FAQ 3: I am attempting a reaction with 1-Phenylbut-2-yn-1-one in the presence of a base and am observing a complex mixture of products, some with higher molecular weights. What could be happening?

Answer:

The use of a base with 1-Phenylbut-2-yn-1-one can lead to aldol-type condensation reactions . The ketone is enolizable, and the resulting enolate can act as a nucleophile, attacking another molecule of the ynone. This can lead to a variety of oligomeric or polymeric byproducts.

Causality: A base can abstract a proton from the methyl group (C4) of 1-Phenylbut-2-yn-1-one to form an enolate. This enolate can then add to the electrophilic carbonyl carbon of another molecule of the ynone in an aldol addition. Subsequent dehydration can lead to a conjugated enone product. This process can potentially continue, leading to oligomerization.

Troubleshooting Protocol: Minimizing Aldol Condensation

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required for your desired transformation.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to control the reactivity of the enolate.

  • Order of Addition: If your reaction involves another electrophile, add the base to the ynone at low temperature to pre-form the enolate, and then add the second electrophile. This can minimize self-condensation.

  • Concentration: Running the reaction at a lower concentration can disfavor the bimolecular self-condensation reaction.

Identifying the Side Products:

  • NMR and MS: The characterization of aldol self-condensation products can be complex due to the potential for multiple products and stereoisomers. A combination of 1D and 2D NMR techniques, along with high-resolution mass spectrometry, would be necessary for structural elucidation.

FAQ 4: When reacting 1-Phenylbut-2-yn-1-one with nucleophiles like amines or thiols, I am getting a mixture of products. How can I control the regioselectivity?

Answer:

1-Phenylbut-2-yn-1-one has two primary electrophilic sites: the carbonyl carbon and the β-carbon of the alkyne. Nucleophiles can attack at either site, leading to 1,2-addition (at the carbonyl) or 1,4-conjugate addition (Michael addition) products.[6][7]

Causality: The regioselectivity of the nucleophilic attack is influenced by the nature of the nucleophile (hard vs. soft) and the reaction conditions. "Hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor 1,2-addition to the carbonyl group. "Soft" nucleophiles (e.g., amines, thiols, enamines) generally favor 1,4-conjugate addition to the β-carbon of the alkyne.[8]

Troubleshooting Protocol: Controlling Regioselectivity of Nucleophilic Addition

  • Nucleophile Choice: The inherent nature of your nucleophile will be the primary determinant of the addition pathway.

  • Reaction Conditions:

    • Temperature: Lower temperatures often favor the thermodynamically controlled 1,4-addition product.

    • Solvent: The polarity of the solvent can influence the reactivity of both the ynone and the nucleophile.

    • Catalyst: The use of certain Lewis acids can activate the carbonyl group and may favor 1,2-addition.

  • Protecting Groups: If 1,2-addition is the desired pathway and 1,4-addition is a competing side reaction, consider protecting the alkyne. Conversely, if 1,4-addition is desired, protection of the carbonyl group (e.g., as a ketal) may be an option, although this can be challenging with the conjugated system.

Identifying the Products:

  • 1,2-Addition Product (Propargyl Alcohol Derivative): The product will retain the alkyne functionality. The carbonyl signal in the ¹³C NMR will be absent and replaced by a signal for a carbon bearing a hydroxyl or other nucleophilic group.

  • 1,4-Addition Product (Enone Derivative): The product will be an α,β-unsaturated ketone. The ¹H NMR will show vinylic proton signals, and the alkyne signals will be absent in the ¹³C NMR.

Visualization of Reaction Pathways

To aid in understanding the formation of these side products, the following diagrams illustrate the key reaction mechanisms.

Meyer-Schuster Rearrangement

Meyer_Schuster Start 1-Phenyl-2-butyn-1-ol Protonation Protonation of -OH Start->Protonation + H+ Carbocation Propargyl Carbocation Protonation->Carbocation - H2O Rearrangement 1,3-Hydride Shift Carbocation->Rearrangement Allene Allene Intermediate Rearrangement->Allene Tautomerization Tautomerization Allene->Tautomerization Product 1-Phenyl-2-buten-1-one Tautomerization->Product

Caption: Meyer-Schuster rearrangement pathway.

Alkyne Hydration

Alkyne_Hydration Start 1-Phenylbut-2-yn-1-one Protonation Protonation of Alkyne Start->Protonation + H+ Attack Nucleophilic Attack by H2O Protonation->Attack + H2O Enol Enol Intermediate Attack->Enol - H+ Tautomerization Keto-Enol Tautomerization Enol->Tautomerization Product 1-Phenylbutane-1,3-dione Tautomerization->Product

Caption: Hydration of the alkyne to a 1,3-dione.

Aldol Self-Condensation

Aldol_Condensation Ynone1 1-Phenylbut-2-yn-1-one Enolate Enolate Formation Ynone1->Enolate + Base Addition Aldol Addition Enolate->Addition Ynone2 Another Molecule of Ynone Ynone2->Addition Adduct β-Hydroxy Ketone Adduct Addition->Adduct Dehydration Dehydration Adduct->Dehydration - H2O Product Aldol Condensation Product Dehydration->Product

Caption: Aldol self-condensation pathway.

Nucleophilic Addition Pathways

Nucleophilic_Addition Ynone 1-Phenylbut-2-yn-1-one Addition_1_2 1,2-Addition Ynone->Addition_1_2 Addition_1_4 1,4-Addition (Michael) Ynone->Addition_1_4 Nucleophile Nucleophile (Nu-) Nucleophile->Addition_1_2 Nucleophile->Addition_1_4 Product_1_2 Propargyl Alcohol Derivative Addition_1_2->Product_1_2 Product_1_4 Enone Derivative Addition_1_4->Product_1_4

Caption: Competing nucleophilic addition pathways.

Summary of Potential Side Products and Their Characteristics

Side ProductFormation PathwayKey Spectroscopic Features
1-Phenyl-2-buten-1-oneMeyer-Schuster Rearrangement¹H NMR: Vinylic protons (6-8 ppm). ¹³C NMR: Alkene carbons. IR: C=C stretch (~1650 cm⁻¹).[3]
1-Phenylbutane-1,3-dioneAlkyne Hydration¹H NMR: Keto and enol tautomers, enolic proton.[4] ¹³C NMR: Two carbonyls (keto) or one carbonyl and enolic carbons (enol).[5]
Aldol Adduct/ProductAldol CondensationComplex mixture, higher molecular weight products. Requires detailed 2D NMR and MS for characterization.
Propargyl Alcohol Derivative1,2-Nucleophilic AdditionRetention of the alkyne. Absence of carbonyl, presence of C-O or C-Nu bond at the former carbonyl carbon.
Enone Derivative1,4-Nucleophilic AdditionFormation of a C=C bond. Absence of the alkyne.

Concluding Remarks

The successful application of 1-Phenylbut-2-yn-1-one in organic synthesis is contingent upon a thorough understanding of its reactivity and the potential for side product formation. By carefully selecting reaction conditions, reagents, and purification strategies, researchers can effectively minimize unwanted byproducts and achieve their desired synthetic outcomes. This guide serves as a foundational resource for troubleshooting common issues, and we encourage you to consult the primary literature for more specific and detailed experimental procedures.

References

  • ResearchGate. ¹H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d4 (top) and in CDCl3 (bottom). Available from: [Link]

  • Wikipedia. Meyer–Schuster rearrangement. Available from: [Link]

  • SpectraBase. 1-Phenyl-1,3-butane-dione;(enol-form) - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • PubChem. 4,4-Difluoro-1-phenylbutane-1,3-dione. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031320). Available from: [Link]

  • SpectraBase. (E)-1-phenyl-2-buten-1-one. Available from: [Link]

  • Chemistry Stack Exchange. Synthesis of 1-phenyl-2-buten-1-one using an aldol condensation. Available from: [Link]

  • University of Rochester. How to Troubleshoot a Reaction. Available from: [Link]

  • Organic Syntheses. Submitted by Boris Gaspar, Jerome Waser, and Erick M. Carreira. Available from: [Link]

  • SpectraBase. 1-Phenyl-2-butene - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • Scribd. IR Spectrum of 1-Phenyl-2-Butanone | PDF. Available from: [Link]

  • SpectraBase. 1-Phenyl-2-butene - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

  • Pearson+. How would you synthesize 1-phenylbut-2-yn-1-ol starting from benz... | Study Prep. Available from: [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. Available from: [Link]

  • YouTube. Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone. Available from: [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Metal-Free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. Available from: [Link]

  • Dalton Transactions. The mechanism of the gold(i)-catalyzed Meyer–Schuster rearrangement of 1-phenyl-2-propyn-1-ol via 4-endo-dig cyclization. Available from: [Link]

  • Organic Syntheses. 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Available from: [Link]

  • PubChem. 1-Phenyl-2-butene. Available from: [Link]

  • PubChem. 1-Phenyl-2-butyn-1-ol. Available from: [Link]

  • ACS Publications. Conjugated Ynones in Organic Synthesis. Available from: [Link]

  • ChemSynthesis. 1-phenyl-2-butyn-1-ol. Available from: [Link]

  • ResearchGate. Reaction of primary amines and phenyl hydrazine with dicarbonates 1 or 2. Available from: [Link]

  • YouTube. OZONOLYSIS of 1-phenylbut-1-ene. Available from: [Link]

Sources

Optimization

Optimization of reaction conditions (temperature, solvent, catalyst) for 1-Phenylbut-2-yn-1-one.

Technical Support Center: 1-Phenylbut-2-yn-1-one Reaction Optimization Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the optimization of reactions involving 1-Phenylbut-2-y...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Phenylbut-2-yn-1-one Reaction Optimization

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of reactions involving 1-Phenylbut-2-yn-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this versatile ynone building block. My approach is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis and handling of 1-Phenylbut-2-yn-1-one and related ynones.

Q1: What are the most common methods for synthesizing α,β-ynones like 1-Phenylbut-2-yn-1-one?

There are several established routes to synthesize α,β-ynones.[1][2] Historically, the reaction of an alkynyllithium or Grignard reagent with an aldehyde followed by oxidation of the resulting propargyl alcohol was common.[1] More contemporary and efficient methods include:

  • Acyl Sonogashira Coupling: This is a widely used palladium/copper-catalyzed reaction coupling a terminal alkyne with an acyl chloride.[3] It offers good functional group tolerance but requires careful control to avoid side reactions.

  • Reaction with Organometallics: An acyl chloride can react with an alkynyldimethylaluminum reagent to form the ynone.[1]

  • Metal-Free Alternatives: Methods using acyl chlorides and potassium alkynyltrifluoroborate salts have been developed to avoid transition metal catalysts.[4]

  • Photochemical Synthesis: A newer approach involves the photochemical reaction of aryl aldehydes with sulfone-based alkynes, which can be performed in continuous flow and tolerates sensitive functional groups like aryl bromides and boronic esters.[5]

Q2: Why is reaction optimization for 1-Phenylbut-2-yn-1-one so critical?

1-Phenylbut-2-yn-1-one is a bifunctional molecule with two reactive sites: the electrophilic carbonyl carbon and the conjugated alkyne.[2] This dual reactivity makes it a powerful synthon but also susceptible to a variety of side reactions, including polymerization, Michael addition, and undesired cycloadditions.[2] Optimizing temperature, solvent, and catalyst is therefore essential to control chemoselectivity, maximize yield, and ensure the formation of the desired product.

Q3: How do I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress.[4] For ynones prepared from acyl chlorides, the ynone product typically has a lower Rf value (is more polar) than the starting acyl chloride.[4] Co-spotting the reaction mixture with the starting material standard is crucial for accurate assessment. For quantitative analysis and identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Troubleshooting Guide: From Low Yields to Optimized Protocols

This section is structured to address specific experimental problems. Each solution is grounded in mechanistic principles to guide your troubleshooting process.

Problem 1: Low or No Product Yield with Incomplete Conversion of Starting Material

You observe a significant amount of unreacted starting material (e.g., benzoyl chloride and 1-butyne) even after extended reaction times.

Low conversion typically points to insufficient activation energy or a deactivated/inhibited catalyst. The reaction may be too slow under the current conditions, or a component in the reaction mixture may be poisoning the catalytic cycle.

G start Low Yield: Incomplete Conversion temp Increase Temperature (e.g., in 10-20°C increments) start->temp Is reaction sluggish? reagents Verify Reagent Quality start->reagents Is reaction failing completely? catalyst Evaluate Catalyst System temp->catalyst No improvement? time Increase Reaction Time catalyst->time Is catalyst known to be slow?

Caption: Decision workflow for troubleshooting low conversion.

  • Temperature Adjustment:

    • Rationale: Many catalytic reactions, particularly those involving precious metals, have a significant activation energy barrier. Insufficient thermal energy can lead to a stalled reaction. For instance, gold-catalyzed cyclizations are often performed at elevated temperatures, such as 85°C, to ensure efficient turnover.[6]

    • Action: Increase the reaction temperature stepwise (e.g., from 60°C to 80°C). Monitor for product formation and potential decomposition by TLC. Be cautious, as excessive heat can sometimes promote side reactions.

  • Catalyst System Evaluation:

    • Rationale: The choice of catalyst, ligand, and any necessary co-catalyst is paramount. In gold catalysis, a silver salt (e.g., AgNTf₂) is often required as a halide scavenger to generate the active cationic gold species from a pre-catalyst like (L)AuCl.[6] For palladium-catalyzed reactions, the choice of palladium source (e.g., PdCl₂(CH₃CN)₂ vs. Pd(OAc)₂) can dramatically impact yield and reaction time.[7]

    • Action:

      • If using a pre-catalyst like (L)AuCl, ensure the silver co-catalyst is added.

      • Screen different catalysts. If a Pd(OAc)₂ system is giving low yields, switching to a more active catalyst like PdCl₂(CH₃CN)₂ may be beneficial.[7]

      • Verify the age and storage conditions of your catalyst. Many organometallic catalysts are sensitive to air and moisture.

  • Solvent Re-evaluation:

    • Rationale: The solvent influences reactant solubility, catalyst stability, and the reaction mechanism itself. In a study on gold-catalyzed cyclization, 1,2-dichloroethane (DCE) gave a 78% yield, whereas switching to toluene resulted in a 35% yield, and THF or MeCN yielded no product.[6]

    • Action: If your current solvent is not providing good results, screen a panel of solvents with varying polarities. See the table below for a starting point based on literature precedents.

Problem 2: Poor Selectivity and Significant Side Product Formation

The reaction yields a mixture of products, with your desired 1-Phenylbut-2-yn-1-one being a minor component.

Poor selectivity arises when competing reaction pathways are energetically accessible. This can be due to excessive temperature, a non-selective catalyst, or the presence of impurities that initiate alternative reactions. In ynone synthesis, a common side reaction is the further addition of an acyl radical to the newly formed ynone product.[5]

G start Poor Selectivity: Multiple Products temp Decrease Temperature start->temp Are side reactions known to have higher Ea? concentration Adjust Reagent Concentration start->concentration Is polymerization observed? solvent Screen Solvents / Additives temp->solvent Still unselective? catalyst Change Ligand / Catalyst solvent->catalyst Side products persist?

Caption: Decision workflow for troubleshooting poor selectivity.

  • Temperature Reduction:

    • Rationale: While higher temperatures increase reaction rates, they can also provide enough energy to overcome the activation barriers for undesired pathways. Lowering the temperature can often enhance selectivity for the thermodynamically favored product.

    • Action: Run the reaction at a lower temperature (e.g., room temperature or 40°C) for a longer period.

  • Solvent and Additive Screening:

    • Rationale: The solvent can play a crucial role in stabilizing or destabilizing key intermediates, thereby influencing selectivity. In some photochemical ynone syntheses, it was discovered that using a 1:1 mixture of MeCN and acetone completely suppressed the formation of an undesired double-addition side product.[5] Acetone can act as a triplet sensitizer, altering the photochemical pathway.[5]

    • Action: If you suspect specific side reactions, consider additives. For radical-mediated side reactions, a radical scavenger might be tested. For other cases, screening a co-solvent like acetone could be a simple and effective solution.[5]

  • Catalyst and Ligand Modification:

    • Rationale: The steric and electronic properties of the catalyst's ligand sphere are primary determinants of selectivity. Bulky ligands can block certain approaches of a substrate, favoring one reaction pathway over another.

    • Action: If using a catalyst like (L)AuCl, screen ligands (L) with different steric bulk or electronic properties. For example, compare a phosphine ligand like P(t-Bu)₂(o-biphenyl) with an N-heterocyclic carbene (NHC) ligand like IPr.[6]

Data-Driven Optimization: A Reference Table

The following table summarizes optimized conditions from literature for ynone synthesis and related reactions, providing a validated starting point for your experiments.

Catalyst SystemSolventTemperature (°C)Key Finding / YieldReference
P(t-Bu)₂(o-biphenyl)AuCl / AgNTf₂ (2 mol%)1,2-Dichloroethane (DCE) + H₂O85Effective for cyclization, yielding 78% of the desired benzofuran.[6]
PdCl₂(CH₃CN)₂ (0.01 mmol)Dioxane80Superior catalyst for furan synthesis, achieving 94% yield in 2 hours.[7]
Pd(OAc)₂ (0.01 mmol)Dioxane80Less effective than PdCl₂(CH₃CN)₂, giving 80% yield in 6 hours.[7]
Tetrabutylammonium decatungstate (TBADT)MeCN / Acetone (1:1)Ambient (Photochemical)Acetone co-solvent suppresses side product formation, giving 77% yield.[5]
Boron Trichloride (BCl₃)Dichloromethane (DCM)20Metal-free condition for coupling acyl chlorides and alkynyltrifluoroborates.[4]

Experimental Protocol: Gold-Catalyzed Reaction as a Model System

This protocol is adapted from a gold-catalyzed cyclization and serves as a model for setting up an optimization experiment.[6]

Objective: To determine the optimal catalyst and solvent for the reaction.

Materials:

  • Substrate (e.g., 4-methyl-4-((3-phenylprop-2-yn-1-yl)oxy)cyclohexa-2,5-dien-1-one)

  • Gold pre-catalyst (e.g., P(t-Bu)₂(o-biphenyl)AuCl)

  • Silver co-catalyst (e.g., AgNTf₂)

  • Solvents (e.g., 1,2-dichloroethane, Toluene, THF)

  • Anhydrous reaction vials with stir bars

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In an inert atmosphere glovebox, add the gold pre-catalyst (0.002 mmol, 2 mol%) and silver co-catalyst (0.002 mmol, 2 mol%) to a reaction vial.

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., 0.7 mL of DCE) to the vial.

  • Substrate Addition: Add a solution of the substrate (0.1 mmol in 0.3 mL of the same solvent) to the vial, for a final concentration of ~0.1 M.

  • Reaction: Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 85°C).

  • Monitoring: Stir the reaction for the specified time (e.g., 35-45 hours). Monitor progress periodically by taking a small aliquot for TLC or LC-MS analysis.

  • Workup & Analysis: After the reaction is complete, cool the mixture to room temperature. Filter it through a short plug of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired compound and quantify the yield.

  • Optimization Loop: Repeat steps 1-7, systematically changing one variable at a time (e.g., use Toluene instead of DCE; use a different gold catalyst) to compare outcomes and identify the optimal conditions.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-Phenylbut-2-yn-1-one

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals encountering low conversion rates during the synthesis of 1-Phenylbut...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals encountering low conversion rates during the synthesis of 1-Phenylbut-2-yn-1-one. Our approach moves beyond simple procedural lists to explore the underlying chemical principles, empowering you to diagnose and resolve issues effectively in your laboratory.

The most common and reliable laboratory-scale synthesis of 1-Phenylbut-2-yn-1-one involves a two-step process:

  • Nucleophilic Addition: Formation of the precursor alcohol, 1-phenylbut-2-yn-1-ol, by reacting an organometallic derivative of propyne with benzaldehyde.[1][2]

  • Oxidation: Conversion of the secondary propargyl alcohol to the target ketone using an appropriate oxidizing agent. The Jones oxidation is a classic and robust method for this transformation.[3][4]

This guide will focus on troubleshooting low yields in the critical oxidation step, as this is where a majority of complications arise.

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation Benzaldehyde Benzaldehyde Precursor 1-Phenylbut-2-yn-1-ol Benzaldehyde->Precursor Propynyl_Anion Propynyl Anion (from Propyne) Propynyl_Anion->Precursor   Nucleophilic   Addition Product 1-Phenylbut-2-yn-1-one Precursor->Product Oxidation (e.g., Jones Reagent)

Caption: Overall two-step synthesis of 1-Phenylbut-2-yn-1-one.

Frequently Asked Questions & Troubleshooting Guide

Issue 1: Low or no yield of 1-Phenylbut-2-yn-1-one, with starting alcohol remaining.

This is the most common failure mode and points to an issue with the oxidation reaction itself. Let's diagnose the potential causes systematically.

Q: My reaction was stirred overnight and the characteristic orange color of the Jones reagent turned green, but TLC analysis shows only my starting alcohol. What went wrong?

A green color indicates the reduction of Cr(VI) to Cr(III), confirming that an oxidation process has occurred.[5] However, the substrate's failure to convert suggests the reagent was consumed by something else or the reaction conditions were suboptimal.

Causality & Troubleshooting Steps:

  • Solvent Purity: The most common culprit is the solvent. Jones oxidation is typically performed in acetone. If the acetone is of low grade or has been stored improperly, it may contain oxidizable impurities, such as isopropyl alcohol. The Jones reagent will react preferentially with these impurities, leading to its consumption without oxidizing the desired substrate.

    • Solution: Always use fresh, anhydrous, reagent-grade acetone for the reaction.

  • Incorrect Stoichiometry: The stoichiometry for the oxidation of a secondary alcohol to a ketone is 3 equivalents of the alcohol to 2 equivalents of chromic acid (H₂CrO₄).[4] An insufficient amount of Jones reagent will naturally lead to an incomplete reaction.

    • Solution: Recalculate the molar equivalents of your substrate and the Jones reagent. It is common practice to use a slight excess of the Jones reagent (e.g., 1.05 to 1.2 equivalents) to drive the reaction to completion. Ensure the characteristic orange color persists for at least 20 minutes after the addition is complete, which indicates the presence of excess oxidant.[6]

  • Reagent Preparation & Quality: The Jones reagent is prepared by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid.[4] Improper preparation can lead to a less effective reagent.

    • Solution: Prepare the Jones reagent fresh before use. Ensure the CrO₃ is fully dissolved and the solution is homogenous before adding it to the reaction mixture. The addition should be done dropwise to a cooled solution of the alcohol in acetone.[6]

Issue 2: The reaction yields the product, but is accompanied by significant dark-colored, insoluble byproducts (tar).

The formation of tar or polymeric material indicates substrate or product degradation. This is often caused by the harsh, strongly acidic nature of the Jones reagent.[7]

Q: My reaction produced the desired ketone, but my yield is low after purification due to a large amount of a dark, intractable tar. How can I prevent this?

Causality & Troubleshooting Steps:

  • Reaction Temperature: Jones oxidations are highly exothermic.[8] If the reagent is added too quickly or the reaction is not adequately cooled, localized heating can occur. This excess heat can promote acid-catalyzed side reactions, such as polymerization or degradation of the alkyne moiety.

    • Solution: Maintain strict temperature control. Perform the addition of the Jones reagent dropwise with the reaction flask submerged in an ice-water bath to keep the internal temperature below 20°C.[6] Slow, controlled addition is critical.

  • Substrate Sensitivity: Although the triple bond in 1-phenylbut-2-yn-1-ol is relatively stable to Jones reagent, the overall molecule can be sensitive to the strong acidic conditions, especially over long reaction times.[3][7]

    • Solution 1: Minimize reaction time. Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction immediately by adding a small amount of isopropanol to consume the excess Cr(VI).[7]

    • Solution 2: Consider a Milder Oxidant. If tarring persists despite temperature control, the substrate is likely too acid-sensitive for Jones oxidation. Milder, non-acidic reagents are excellent alternatives for this transformation.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Jones Reagent CrO₃, H₂SO₄, Acetone, 0°C to RTInexpensive, powerful, rapid reaction.[4]Strongly acidic, hazardous Cr(VI) waste, can cause degradation.[7]
PCC (Pyridinium Chlorochromate)CH₂Cl₂, RTMild, anhydrous conditions, good for acid-sensitive substrates.[6]Carcinogenic Cr(VI) waste, can be slightly acidic.
DMP (Dess-Martin Periodinane)CH₂Cl₂, RTNeutral pH, high yields, short reaction times.Expensive, potentially explosive under heat/shock.
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78°CVery mild, excellent for sensitive substrates.Requires cryogenic temperatures, unpleasant odor.

Table 1: Comparison of Common Oxidizing Agents for Secondary Alcohols.

Issue 3: Unexpected side products are observed.

Q: Besides my starting material and product, I see an additional spot on my TLC plate. What could it be?

Causality & Troubleshooting Steps:

  • Over-oxidation/Cleavage: While less common for internal alkynes, extremely harsh conditions (high temperature, prolonged reaction time, large excess of oxidant) could potentially lead to oxidative cleavage of the molecule, though this is more typical for primary alcohols oxidizing to carboxylic acids.[5][9]

    • Solution: Adhere to the optimized reaction conditions described above (temperature control, correct stoichiometry, and timely quenching).

  • Impure Starting Material: The impurity may have been present in your starting 1-phenylbut-2-yn-1-ol.

    • Solution: Verify the purity of the starting alcohol by NMR or GC-MS before beginning the oxidation. Purify it via column chromatography if necessary.

Experimental Protocols & Workflows

Protocol 1: Jones Oxidation of 1-Phenylbut-2-yn-1-ol

This protocol is a general guideline and assumes a starting scale of 10 mmol of the alcohol. Adjust volumes accordingly.

Reagent Preparation (Jones Reagent - 2.7 M):

  • In a beaker cooled in an ice bath, carefully and slowly add 23 mL of concentrated H₂SO₄ to 40 mL of deionized water with stirring.

  • In a separate beaker, dissolve 26.7 g of CrO₃ in 50 mL of deionized water.

  • Slowly add the cooled sulfuric acid solution to the chromium trioxide solution with continuous stirring and cooling.

  • Once addition is complete, add deionized water to a final volume of 100 mL.

Oxidation Procedure:

  • Dissolve 1-phenylbut-2-yn-1-ol (1.46 g, 10 mmol) in 50 mL of reagent-grade acetone in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice-water bath to 0-5°C.

  • Slowly add the prepared Jones reagent dropwise from an addition funnel to the stirred acetone solution. Maintain the internal temperature below 20°C throughout the addition. The solution will turn from orange to a sludgy green.

  • After the addition is complete (approx. 30 minutes), remove the ice bath and allow the mixture to stir at room temperature.

  • Monitor the reaction by TLC (e.g., 20% Ethyl Acetate / Hexanes). The reaction is typically complete within 2-4 hours.

  • Once the starting alcohol is no longer visible by TLC, quench the reaction by adding isopropanol dropwise until the orange color disappears completely and a persistent green color is obtained.

  • Pour the reaction mixture into 200 mL of water and extract with diethyl ether or ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1-Phenylbut-2-yn-1-one by column chromatography on silica gel.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Conversion Rate Observed check_sm Is Starting Material (SM) fully consumed by TLC? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No degradation Degradation / Side Products check_sm->degradation Yes cause1 Check Solvent Purity (Use fresh, reagent-grade acetone) incomplete->cause1 cause2 Verify Stoichiometry (Use slight excess of Jones Reagent) incomplete->cause2 cause3 Re-prepare Reagent (Ensure fresh, homogenous solution) incomplete->cause3 cause4 Control Temperature (Add reagent slowly at 0-5°C) degradation->cause4 cause5 Minimize Reaction Time (Monitor by TLC and quench) degradation->cause5 cause6 Switch to Milder Oxidant (PCC, DMP, Swern) degradation->cause6

Caption: Logical workflow for troubleshooting low yields.

Safety Considerations

Q: What are the primary safety hazards associated with Jones oxidation?

A: Chromium(VI) compounds, including chromium trioxide, are highly toxic, corrosive, and confirmed human carcinogens.[6][7]

  • Personal Protective Equipment (PPE): Always handle CrO₃ and the Jones reagent in a certified chemical fume hood while wearing a lab coat, chemical splash goggles, and heavy-duty nitrile gloves.

  • Handling: Chromium trioxide is a strong oxidizer and can ignite organic materials upon contact. Do not allow it to come into contact with combustible materials.

  • Waste Disposal: All chromium-containing waste is hazardous and must be disposed of according to your institution's environmental health and safety guidelines. Never pour chromium waste down the drain. The quenching step with isopropanol helps ensure all Cr(VI) is reduced to the less toxic Cr(III) state, but the waste remains hazardous.

References

  • Organic Chemistry Portal. "Jones Oxidation." Available at: [Link]

  • Chemistry Steps. "Jones Oxidation." Available at: [Link]

  • Chemistry Stack Exchange. "Synthesis of 1-phenyl-2-buten-1-one using an aldol condensation." Available at: [Link]

  • Chem-Station. "Jones Oxidation." Available at: [Link]

  • Wikipedia. "Jones oxidation." Available at: [Link]

  • ResearchGate. "Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde." Available at: [Link]

  • Sciencemadness Wiki. "Jones oxidation." Available at: [Link]

  • Pearson+. "How would you synthesize 1-phenylbut-2-yn-1-ol starting from benz..." Available at: [Link]

  • Organic Chemistry Portal. "Sonogashira Coupling." Available at: [Link]

  • ChemSynthesis. "1-phenyl-2-butyn-1-ol." Available at: [Link]

  • YouTube. "Jones Oxidation of Alcohols in Organic Chemistry." Available at: [Link]

  • LookChem. "(S)-1-Phenyl-but-2-yn-1-ol." Available at: [Link]

  • Wikipedia. "Sonogashira coupling." Available at: [Link]

  • Organic Syntheses Procedure. "Reduced pressure oxidation of propargyl alcohol to aldehyde; Propynal." Available at: [Link]

  • Master Organic Chemistry. "Alcohol Oxidation: 'Strong' & 'Weak' Oxidants." Available at: [Link]

Sources

Optimization

Addressing stability and degradation issues of 1-Phenylbut-2-yn-1-one.

Technical Support Center: 1-Phenylbut-2-yn-1-one Welcome to the technical support center for 1-Phenylbut-2-yn-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are utili...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Phenylbut-2-yn-1-one

Welcome to the technical support center for 1-Phenylbut-2-yn-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate and resolve challenges related to the stability and degradation of this compound. This resource is built on the pillars of scientific integrity, providing you with trustworthy and expert-backed guidance.

Understanding the Core Chemistry: The Reactivity of an α,β-Ynone

1-Phenylbut-2-yn-1-one is an α,β-ynone, a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon triple bond. This conjugation dictates its reactivity, making it a potent electrophile susceptible to nucleophilic attack at both the carbonyl carbon and the β-alkyne carbon (Michael addition). This inherent reactivity is key to its synthetic utility but also the root of its stability challenges.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter with 1-Phenylbut-2-yn-1-one, providing insights into the likely causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Symptoms:

  • Disappearance of starting material without the formation of the expected product.

  • Complex mixture of unidentifiable products in your reaction analysis (TLC, LC-MS, NMR).

Potential Causes & Solutions:

  • Degradation of 1-Phenylbut-2-yn-1-one Prior to Reaction: This is a common issue. The compound can degrade upon improper storage or handling.

    • Solution: Always use a fresh bottle or a sample that has been stored under the recommended conditions (see FAQ section). Before use, it is good practice to check the purity of the reagent by a quick NMR or TLC analysis.

  • In-situ Degradation Under Reaction Conditions: The reaction conditions themselves might be too harsh.

    • Solution:

      • Temperature: If the reaction is run at elevated temperatures, consider if a lower temperature could be effective, even if it requires a longer reaction time. For many thermally sensitive compounds, decomposition pathways can become significant at higher temperatures.

      • pH: Strongly acidic or basic conditions can catalyze degradation pathways such as hydrolysis or polymerization. If your reaction allows, aim for neutral or mildly acidic/basic conditions. Buffer your reaction mixture if necessary.

  • Side Reactions Dominating: The high reactivity of the ynone can lead to undesired reaction pathways.

    • Solution:

      • Michael Addition: If your reaction medium contains nucleophiles (including some solvents or additives), you might be observing Michael addition as a side reaction. Ensure your solvents and reagents are free from nucleophilic impurities.

      • Polymerization: Ynones, especially terminal alkynes, can polymerize. This is often indicated by the formation of an insoluble, often colored, material.

        • Mitigation: Use the lowest effective concentration of your starting material. In some cases, radical inhibitors can be added if a radical-initiated polymerization is suspected, provided they do not interfere with your desired reaction.

Issue 2: Formation of a Sticky, Insoluble Precipitate

Symptoms:

  • Formation of a yellow, brown, or black tar-like substance in the reaction flask.

  • Difficulty in isolating the desired product from this precipitate.

Potential Cause & Solution:

  • Polymerization: This is the most likely cause. Phenylacetylene and its derivatives are known to undergo polymerization, which can be initiated by heat, light, or certain catalysts.[1][2][3]

    • Solution:

      • Exclude Light: Run the reaction in a flask wrapped in aluminum foil.

      • Lower Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

      • Degas Solvents: Oxygen can sometimes initiate radical polymerization. Using degassed solvents can be beneficial.

      • Control Stoichiometry: Adding the ynone slowly to the reaction mixture can help to keep its instantaneous concentration low, disfavoring polymerization.

Issue 3: Inconsistent Results Between Batches

Symptoms:

  • A previously successful reaction fails or gives a significantly lower yield with a new bottle of 1-Phenylbut-2-yn-1-one.

  • Noticeable color difference between different batches of the starting material.

Potential Cause & Solution:

  • Batch-to-Batch Purity Variation and Degradation: The purity of the commercially available reagent can vary. Older batches may have undergone partial degradation.

    • Solution:

      • Quality Control: Before starting a critical or large-scale reaction, perform a quality control check on the new batch. An NMR spectrum is ideal for confirming the structure and purity. A melting point determination can also be a quick indicator of purity.

      • Proper Storage: Ensure that upon receiving, the compound is immediately stored under the recommended conditions to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-Phenylbut-2-yn-1-one?

A1: Based on safety data sheets for similar compounds and general principles for storing reactive chemicals, the following conditions are recommended:[4]

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or in a dark cabinet.

  • Moisture: The compound is sensitive to moisture. Ensure the container is tightly sealed.

Parameter Recommended Condition Rationale
Temperature2-8 °CMinimizes thermal decomposition and polymerization.
AtmosphereInert (Argon or Nitrogen)Prevents oxidation of the alkyne and other sensitive parts of the molecule.
LightAmber vial or dark storagePrevents light-induced degradation or polymerization.
MoistureTightly sealed containerPrevents hydrolysis of the ynone.

Q2: What solvents are compatible with 1-Phenylbut-2-yn-1-one for reactions and storage?

A2:

  • For Reactions: Aprotic solvents are generally preferred to avoid nucleophilic attack on the ynone. Common choices include:

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Toluene

    • Acetonitrile (ACN)

    • N,N-Dimethylformamide (DMF) - Use with caution, as it can contain amine impurities.

    • Dimethyl sulfoxide (DMSO) - Use with caution, as it can be hygroscopic.

  • For Storage (as a solution): If you need to store it in solution for a short period, use a dry, aprotic solvent under an inert atmosphere and refrigerated. However, storage as a neat solid is generally preferred for long-term stability.

Q3: What are the primary degradation pathways I should be aware of?

A3: While specific degradation studies on 1-Phenylbut-2-yn-1-one are not abundant in the literature, based on the chemistry of ynones and alkynes, the following are the most probable degradation pathways:

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, the ynone can be hydrolyzed. This could potentially lead to the cleavage of the molecule.

  • Oxidative Cleavage: Strong oxidizing agents can cleave the carbon-carbon triple bond, leading to the formation of carboxylic acids.[5][6] Atmospheric oxygen can also lead to slower oxidative degradation over time.

  • Polymerization: As mentioned in the troubleshooting section, this is a significant degradation pathway for phenylacetylene derivatives.[1][2][3]

  • Photodegradation: The conjugated system in 1-Phenylbut-2-yn-1-one can absorb UV and visible light, which can provide the energy to initiate degradation reactions, including polymerization and rearrangements.[7][8]

Q4: Can I purify 1-Phenylbut-2-yn-1-one if it has started to degrade?

A4: Yes, purification is often possible, but care must be taken.

  • Column Chromatography: This is a common method. Use a silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate). It's advisable to run the column quickly and avoid prolonged exposure of the compound to the silica, as it can be slightly acidic and may cause some degradation.

  • Distillation: If the compound is a liquid at room temperature and the impurities are non-volatile, vacuum distillation can be an option. However, heating the compound can promote thermal decomposition or polymerization, so this should be done with caution at the lowest possible temperature and pressure.

  • Recrystallization: If the compound is a solid and a suitable solvent system can be found, recrystallization is an excellent purification method.

Experimental Workflow & Visualization
Workflow for Handling and Using 1-Phenylbut-2-yn-1-one

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup storage Retrieve from Storage (2-8 °C, Inert Atm.) qc QC Check (NMR/TLC) (Optional but Recommended) storage->qc Check Purity weigh Weigh Quickly in a Dry, Inert Atmosphere qc->weigh If Pure addition Slow Addition of Ynone (If prone to polymerization) weigh->addition solvent Use Dry, Aprotic, Degassed Solvent reaction_setup Set up Reaction Under Inert Atmosphere (N2/Ar) solvent->reaction_setup monitoring Monitor by TLC/LC-MS reaction_setup->monitoring addition->reaction_setup workup Aqueous Workup (If necessary, use cooled, deionized water) monitoring->workup purification Purification (e.g., Column Chromatography) workup->purification G cluster_pathways Degradation Pathways ynone 1-Phenylbut-2-yn-1-one hydrolysis Hydrolysis Products (e.g., diones, carboxylic acids) ynone->hydrolysis H2O (Acid/Base) oxidation Oxidative Cleavage Products (Carboxylic Acids) ynone->oxidation O2, Oxidizing Agents polymerization Poly(phenylacetylene) Derivatives ynone->polymerization Heat, Light, Initiators photodegradation Rearrangement/Decomposition Products ynone->photodegradation UV/Visible Light

Caption: Potential degradation pathways for 1-Phenylbut-2-yn-1-one.

References
  • Polymerization of Phenylacetylenes. III. Structure and Properties of Poly(phenylacetylene)s Obtained by WCL6 or MoCl5. Macromolecules.

  • Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. RSC Publishing.

  • Well-Controlled Polymerization of Phenylacetylenes with Organorhodium(I) Complexes: Mechanism and Structure of the Polyenes. Journal of the American Chemical Society.

  • Oxidative Cleavage of Alkynes. Fiveable.

  • Water-Soluble Poly(phenylacetylene)s from Living Polymerization in Water. Thieme.

  • Oxidative Cleavage of Alkynes. OpenOChem Learn.

  • Polymerization of phenylacetylenes having polar functional groups in water. ResearchGate.

  • 9.6 Oxidative Cleavage of Alkynes. OpenStax.

  • Alkynes to Carboxylic Acids: Oxidative Cleavage. Moodle.

  • 9.6: Oxidative Cleavage of Alkynes. Chemistry LibreTexts.

  • Safety Data Sheet for 1-Phenylbutan-1-one. Fluorochem.

  • Safety Data Sheet for 1-Phenylpropan-2-ol. Sigma-Aldrich.

  • 1-Phenylbutan-1-one Chemical Properties. Chemsrc.

  • Safety Data Sheet for Phenyl Isocyanate. Sigma-Aldrich.

  • Safety Data Sheet for Phenylacetone. Cayman Chemical.

  • Safety Data Sheet for 1-Phenyl-2-butene. ECHEMI.

  • Visible light induced reactions of quinones. ResearchGate.

  • Safety Data Sheet for 1-phenyl-1,3-butanedione. Sigma-Aldrich.

  • Safety Data Sheet for 4-Phenyl-1-butyne. Thermo Fisher Scientific.

  • Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes. NIH.

  • Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder. NIH.

  • Material Safety Data Sheet - Phenylacetone, 99+%. Cole-Parmer.

  • Visible light-induced selenylative spirocyclization of biaryl ynones toward the formation of selenated spiro[5.5]trienones. RSC Publishing.

  • N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. ACS Publications.

  • N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. American Chemical Society.

  • Ynone. Wikipedia.

  • Conjugated Ynones in Organic Synthesis. PubMed.

  • HAZARD SUMMARY for Phenyl Isocyanate. NJ.gov.

  • Thermal Decomposition of CxF2x+1C(O)OONO2 (x = 2, 3, 4). CONICET.

  • Thermal decomposition. Wikipedia.

  • Thermal decomposition of ozonides. A complementary method to the Baeyer–Villiger oxidation of hindered ketones. ResearchGate.

  • Hydrolysis of alpha- and beta-glycosides. New experimental data and modeling of reaction pathways. PubMed.

  • Thermal Decomposition and Nonisothermal Kinetics of Monoethanolamine Mixed with Various Metal Ions. ResearchGate.

  • Ketone. Wikipedia.

Sources

Troubleshooting

Challenges and solutions for scaling up the synthesis of 1-Phenylbut-2-yn-1-one.

Welcome to the technical support guide for the synthesis of 1-Phenylbut-2-yn-1-one. This document is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and scale up...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Phenylbut-2-yn-1-one. This document is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and scale up their synthetic procedures. As a key building block in medicinal chemistry and materials science, robust and scalable access to this ynone is critical. This guide provides field-proven insights and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis of 1-Phenylbut-2-yn-1-one. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a frequent challenge when moving from bench-scale to pilot-scale production. The root cause often lies in one of three areas: the choice of synthetic route, the quality of reagents and conditions, or inefficient workup and purification.

1. Sub-optimal Synthetic Route: Traditional methods for ynone synthesis, such as using metal acetylides with acyl chlorides, can be plagued by poor functional group tolerance and harsh reaction conditions, leading to degradation and lower yields.[1][2]

  • Solution: Consider alternative, milder routes. The Sonogashira coupling of an aryl halide with 1-butyne or the oxidation of the precursor alcohol, 1-phenylbut-2-yn-1-ol, are often more efficient and scalable.[3][4] For a metal-free approach, reacting potassium alkynyltrifluoroborate salts with benzoyl chloride in the presence of a Lewis acid like boron trichloride can give excellent yields at room temperature.[5]

2. Reagent and Reaction Condition Issues:

  • Moisture and Air Sensitivity: Many organometallic reagents (e.g., Grignard or organolithium reagents used in some older methods) and catalysts are sensitive to air and moisture.[1] Sonogashira couplings, while robust, traditionally require anaerobic and anhydrous conditions to prevent catalyst deactivation and side reactions.[6]

  • Catalyst Inactivity: In palladium-catalyzed reactions like the Sonogashira coupling, the catalyst's active state (Pd(0)) can be compromised. The choice of ligand, base, and solvent is critical for maintaining catalytic turnover.

  • Incorrect Stoichiometry: Inaccurate measurement of reagents, especially the limiting reagent, will directly impact the theoretical maximum yield.

  • Solution Workflow:

    • Ensure Anhydrous Conditions: Flame-dry glassware before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Argon or Nitrogen).

    • Optimize Catalyst System (for Sonogashira): If using a Sonogashira coupling, ensure your palladium source and copper(I) co-catalyst are of high quality. The amine base (e.g., triethylamine) should be dry and free of impurities.

    • Verify Reagent Quality: Use freshly purchased or properly stored reagents. Titrate organometallic reagents before use to determine their exact concentration.

3. Inefficient Workup/Purification: The product can be lost during extraction if the phase separation is poor or during chromatography if the wrong stationary or mobile phase is chosen.

  • Solution: Perform a small-scale trial to optimize the workup procedure. Ensure the pH is adjusted correctly during aqueous washes to keep your product in the organic layer. For purification, column chromatography on silica gel is common, but for larger scales, crystallization should be explored as a more efficient alternative.

Q2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?

Byproduct formation is a primary obstacle to achieving high purity and simplifying downstream processing. The identity of the byproduct is a crucial clue to the underlying problem.

Common Byproducts and Their Causes:

Byproduct TypeProbable Cause & ReactionSolution
Glaser Homocoupling Product In Sonogashira couplings, the copper acetylide intermediate can couple with itself in the presence of oxygen.Degas all solvents thoroughly. Maintain a strict inert atmosphere (Ar or N₂) throughout the reaction. Consider a copper-free Sonogashira protocol.[7]
Chalcone-type Impurities If using a route involving benzaldehyde, residual base can catalyze an aldol condensation with any acetone used for cleaning or as a solvent, or potentially with the ketone product itself under certain conditions.Ensure all base is quenched and removed before any steps involving solvents like acetone. Use alternative solvents for workup if this is a recurring issue.
Over-oxidation Products When oxidizing 1-phenylbut-2-yn-1-ol, harsh oxidizing agents can lead to cleavage of the molecule or other undesired reactions.Use milder, more selective oxidizing agents like pyridinium chlorochromate (PCC), or Swern/Moffatt oxidation conditions. Monitor the reaction closely by TLC or GC to avoid over-oxidation.
Reduced Product (1-Phenylbutan-1-one) If using a hydride source for any reason or if the starting material contains impurities, the alkyne can be reduced.Ensure starting materials are pure and that no unintended reducing agents are present.

Workflow for Diagnosing and Minimizing Byproducts:

Byproduct_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Identify Isolate byproduct via chromatography Analyze Characterize by NMR, MS, IR Identify->Analyze Determine Determine structure (e.g., Glaser product, chalcone) Analyze->Determine Glaser Glaser Product Detected Determine->Glaser Is it a homocoupling? Oxidation Oxidation Byproduct Determine->Oxidation Is it from oxidation? Other Other Impurity Determine->Other Other structure? Sol_Glaser Implement Copper-Free Protocol Improve Inert Atmosphere Technique Glaser->Sol_Glaser Sol_Oxidation Switch to Milder Oxidant (PCC, Swern) Monitor Reaction Closely Oxidation->Sol_Oxidation Sol_Other Re-purify Starting Materials Re-evaluate Reaction Conditions Other->Sol_Other

Caption: Workflow for identifying and mitigating byproducts.

Q3: My Sonogashira coupling is inefficient for scaling. How can I optimize it for larger quantities?

The Sonogashira coupling is a powerful tool, but direct scaling often requires re-optimization.[8] Key parameters include the catalyst system, base, solvent, and temperature.

Optimization Parameters for Scale-Up:

ParameterIssue at ScaleRecommended Solution & Rationale
Catalyst Loading High catalyst loading is expensive and increases residual palladium in the final product, which is a major concern in pharmaceutical applications.Screen for lower catalyst loadings (ppm levels may be possible with highly active ligands).[9] Modern phosphine ligands that are both bulky and electron-rich can stabilize the active Pd(0) species, leading to higher turnover numbers and allowing for lower catalyst concentrations.[10]
Copper Co-catalyst Copper(I) can promote problematic alkyne homocoupling (Glaser coupling), which becomes more significant with longer reaction times or exposure to air during large-scale transfers.Investigate copper-free Sonogashira protocols. These often require a different base (e.g., Cs₂CO₃) or specific ligands but eliminate the primary pathway for homocoupling.[7]
Base Liquid amine bases like triethylamine or diisopropylamine can be difficult to remove completely at scale.Consider using a solid inorganic base like K₂CO₃ or Cs₂CO₃.[9] This simplifies removal (filtration) and can sometimes improve reaction performance.
Solvent Solvents like THF or DMF can be effective but may present challenges with removal, toxicity, or cost at scale.Explore higher-boiling, less toxic solvents. Ethanol has been shown to be effective in some Sonogashira protocols.[9] For copper-free systems, aqueous media with a surfactant can sometimes be used, offering significant green chemistry advantages.[6]
Temperature Many lab-scale procedures are run at room temperature, which can be slow. Elevated temperatures can accelerate the reaction but may also increase byproduct formation.Profile the reaction at different temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal balance between reaction time and purity. Ensure uniform heating in a large reactor to avoid hot spots.

Catalytic Cycle of Sonogashira Coupling:

Sonogashira_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-Pd(II)-X)L₂ Pd0->OxAdd R¹-X Transmetal Transmetalation (R¹-Pd(II)-C≡CR²)L₂ OxAdd->Transmetal Cu-C≡CR² RedElim Reductive Elimination Transmetal->RedElim CuX CuX Transmetal->CuX CuX RedElim->Pd0 R¹-C≡CR² (Product) CuAcetylide Cu-C≡CR² (Copper Acetylide) CuX->CuAcetylide HX Base-H⁺X⁻ CuAcetylide->HX Alkyne H-C≡CR² Alkyne->CuAcetylide Base Base Base->CuAcetylide

Caption: Catalytic cycles of the Pd/Cu-catalyzed Sonogashira coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-Phenylbut-2-yn-1-one and their pros and cons for scaling up?

There are several viable routes, each with distinct advantages and disadvantages for large-scale production.

Synthetic RouteGeneral ReactionPros for Scale-UpCons for Scale-Up
Oxidation of Alcohol 1-Phenylbut-2-yn-1-ol + [Oxidant] → ProductStarting material is readily accessible.[11] Avoids handling of organometallics if starting material is purchased. Can be high-yielding.Requires an additional synthetic step. Oxidants can be hazardous and produce stoichiometric waste. Risk of over-oxidation.
Sonogashira Coupling Benzoyl Chloride + 1-Butyne + Pd/Cu catalyst → ProductHigh functional group tolerance. Generally mild conditions.[8] Well-established and widely documented.Cost of palladium catalyst. Potential for toxic metal contamination. Requires inert atmosphere. Risk of Glaser homocoupling.[7]
Acyl Chloride + Alkynyltrifluoroborate Benzoyl Chloride + Potassium prop-1-yn-1-yltrifluoroborate + Lewis Acid → ProductMetal-free reaction.[1][5] Reagents are often bench-stable and less toxic.[2] Can proceed rapidly at ambient temperature.Trifluoroborate salts may be more expensive than simple alkynes. Lewis acids (e.g., BCl₃) can be hazardous to handle.
Friedel-Crafts Acylation Benzene + But-2-ynoyl chloride + AlCl₃ → ProductUses inexpensive starting materials.Very harsh conditions. Poor functional group tolerance. Generates significant acidic waste. Often results in poor regioselectivity with substituted benzenes.

Recommendation for Scale-Up: For processes where metal contamination is a major concern, the alkynyltrifluoroborate route is highly attractive.[2] For general-purpose synthesis with good process control, an optimized Sonogashira coupling is often the most reliable and versatile method.[9]

Q2: What are the key safety precautions when synthesizing 1-Phenylbut-2-yn-1-one?

Safety must be the top priority, especially during scale-up where quantities of hazardous materials increase significantly.

  • Reagent Handling:

    • Butanone/Ketones: While the target molecule is a solid, related ketones like 2-butanone (MEK) are highly flammable liquids with vapors that can form explosive mixtures with air.[12][13] Handle in a well-ventilated fume hood away from ignition sources. Repeated exposure may cause skin dryness or cracking.

    • Organometallics: If using Grignard or organolithium reagents, be aware they are pyrophoric and react violently with water.

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Solvents: Use appropriate ventilation for all organic solvents. Be aware of the specific hazards of each solvent (e.g., flammability of THF, toxicity of DMF).

  • Reaction Hazards:

    • Exotherms: Be prepared for potential exothermic events, especially when adding reagents in large-scale reactions. Use controlled addition rates and monitor the internal temperature.

    • Pressure Build-up: Reactions involving gaseous reagents (like propyne) or those that generate gas must be conducted in appropriate pressure-rated equipment or with adequate venting.

  • Personal Protective Equipment (PPE):

    • Always wear safety glasses with side shields or goggles.

    • Wear a flame-resistant lab coat.

    • Use chemically resistant gloves appropriate for the solvents and reagents being handled.

Q3: How can I effectively monitor the reaction progress?

Monitoring the reaction is crucial to determine the endpoint, prevent byproduct formation, and ensure batch-to-batch consistency.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method for lab-scale monitoring. A suitable eluent system (e.g., Ethyl Acetate/Hexanes) should provide good separation between the starting material(s), product, and any major byproducts.

  • Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for quantitative analysis. It can provide accurate data on the consumption of starting materials and the formation of the product. GC-MS is invaluable for identifying unknown byproduct peaks.

  • High-Performance Liquid Chromatography (HPLC): HPLC is often preferred for in-process control in a manufacturing environment due to its high accuracy and reproducibility. It is particularly useful for non-volatile compounds.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Taking a small aliquot from the reaction mixture (after a mini-quench and workup) and running a quick ¹H NMR can provide a clear picture of the reaction's progress by observing the disappearance of starting material signals and the appearance of product signals.

References

  • JoVE. Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. [Link][1]

  • National Center for Biotechnology Information. Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. [Link][5]

  • ResearchGate. (PDF) ChemInform Abstract: Metal-Free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. [Link][2]

  • Chemistry Stack Exchange. Synthesis of 1-phenyl-2-buten-1-one using an aldol condensation. [Link]

  • Royal Society of Chemistry. Efficient synthesis of ynones from carboxylic acids and terminal alkynes via Pd/Cu catalysis using 2-chloroimidazolium chloride as the activation reagent. [Link][3]

  • SafetyStratus. Safety Guide for Butanone (Methyl Ethyl Ketone). [Link][14]

  • National Center for Biotechnology Information. Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes. [Link]

  • Pearson+. How would you synthesize 1-phenylbut-2-yn-1-ol starting from benz... [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link][6]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Butanone. [Link][12]

  • ChemSynthesis. 1-phenyl-2-butyn-1-ol - C10H10O, density, melting point, boiling point, structural formula, synthesis. [Link][4]

  • Wikipedia. Sonogashira coupling. [Link][8]

  • Semantic Scholar. α,β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. [Link][9]

  • Taylor & Francis. Butanone – Knowledge and References. [Link][15]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link][10]

  • Carl ROTH. Safety Data Sheet: 2-Butanone. [Link][13]

  • National Center for Biotechnology Information. 1-Phenyl-2-butyn-1-ol. [Link][11]

  • Australian Government Department of Health. 2-Butanone: Human health tier II assessment Preface. [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 1-Phenylbut-2-yn-1-one

Welcome to the technical support center for handling 1-Phenylbut-2-yn-1-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this versat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 1-Phenylbut-2-yn-1-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure your experiments proceed smoothly and efficiently. Our focus is on explaining the "why" behind each technique, empowering you to make informed decisions in your synthetic workflows.

I. Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 1-Phenylbut-2-yn-1-one?

A1: 1-Phenylbut-2-yn-1-one is an α,β-unsaturated ketone, also known as an ynone. Its structure, containing a phenyl ring and a butynone moiety, renders it largely nonpolar.[1][2][3] Consequently, it exhibits very poor solubility in aqueous media (reported as 0.19 g/L at 25°C).[1] It is generally soluble in common organic solvents such as toluene, tetrahydrofuran (THF), dichloromethane (DCM), and acetone. However, its solubility can be limited in more polar organic solvents or in mixed solvent systems, especially at high concentrations or low temperatures.

Q2: Why is my 1-Phenylbut-2-yn-1-one not dissolving in the recommended reaction solvent?

A2: Several factors can contribute to this issue:

  • Solvent Polarity: The polarity of your reaction medium may not be optimal for a nonpolar compound like 1-Phenylbut-2-yn-1-one.

  • Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in that specific solvent at the given temperature.

  • Temperature: Solubility of solids in organic solvents generally increases with temperature.[4][5][6] If the ambient temperature is low, solubility will be reduced.

  • Purity of the Compound: Impurities can sometimes affect the solubility profile of a chemical.

  • Moisture Content: The presence of water in your organic solvent can significantly decrease the solubility of hydrophobic compounds.

Q3: Can I simply heat the mixture to dissolve the compound?

A3: Gently heating the mixture is a common and often effective first step to increase the solubility of many organic solids.[6][7] The dissolution of most solids is an endothermic process, meaning it consumes heat; thus, adding heat shifts the equilibrium towards dissolution.[7][8] However, exercise caution. 1-Phenylbut-2-yn-1-one, like other α,β-unsaturated carbonyl compounds, can be susceptible to polymerization or side reactions at elevated temperatures, especially in the presence of certain reagents.[3] Always check the thermal stability and reactivity of all components in your reaction mixture before applying heat.

Q4: Are there any quick solvent-based tricks to improve solubility?

A4: Yes, a co-solvent system can be a simple and effective solution.[9][10][11] If your primary reaction solvent is not effectively dissolving the ynone, adding a small amount of a more suitable, miscible co-solvent in which the compound is highly soluble can create a solvent mixture with the right polarity to dissolve all reactants.[12][13][14] For example, if your reaction is in a moderately polar solvent, adding a small percentage of toluene or THF can significantly improve solubility.

II. Troubleshooting Guide: Advanced Solubilization Strategies

When simple methods are insufficient, a more systematic approach is required. This guide provides detailed protocols and the scientific rationale for overcoming persistent solubility issues.

Issue 1: Compound crashes out of solution upon addition of another reagent.

This common problem, known as precipitation, occurs when the addition of a new reagent changes the overall properties of the solvent system, reducing the solubility of 1-Phenylbut-2-yn-1-one.

Solution A: Co-Solvency Approach

The principle of co-solvency involves using a mixture of solvents to achieve a desirable polarity that can accommodate all reaction components.[9][10][11]

Experimental Protocol: Implementing a Co-Solvent System

  • Solvent Screening: In separate small vials, test the solubility of 1-Phenylbut-2-yn-1-one in a range of potential, miscible co-solvents (e.g., Toluene, THF, Dioxane, DMF, DMSO).

  • Identify a "Good" Solvent: Select a co-solvent that demonstrates high solubility for the ynone and is compatible with your reaction conditions.

  • Titration: To your main reaction flask containing the primary solvent and the undissolved ynone, slowly add the selected co-solvent dropwise with vigorous stirring until the solid completely dissolves.

  • Optimization: Note the approximate ratio of primary solvent to co-solvent required. It is best to use the minimum amount of co-solvent necessary to maintain a homogeneous solution.[14]

Primary Solvent (Example) Potential Co-Solvent Rationale
AcetonitrileTolueneIncreases the non-polar character of the medium.
EthanolDichloromethane (DCM)Provides a less protic and more lipophilic environment.
Dimethylformamide (DMF)Tetrahydrofuran (THF)Balances polarity for reactants with differing solubility.
Solution B: Phase-Transfer Catalysis (PTC)

This technique is particularly useful for reactions involving an organic-insoluble reactant (like an inorganic salt) and an organic-soluble reactant like 1-Phenylbut-2-yn-1-one.[15][16][17] A phase-transfer catalyst facilitates the transport of one reactant across the phase boundary to react with the other.[18][19]

Experimental Protocol: Utilizing a Phase-Transfer Catalyst

  • Catalyst Selection: Choose a suitable phase-transfer catalyst. Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) and phosphonium salts are common choices.[15][17]

  • Biphasic System: Set up your reaction in a biphasic system (e.g., Toluene/Water). Dissolve 1-Phenylbut-2-yn-1-one in the organic phase and the ionic reagent in the aqueous phase.

  • Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of the phase-transfer catalyst to the reaction mixture.

  • Agitation: Ensure vigorous stirring to maximize the interfacial area where the catalyst can transport the ionic species into the organic phase for the reaction to occur.

Issue 2: The reaction is sluggish or fails to initiate due to poor solubility, even with co-solvents.

When reactants remain poorly solvated, their effective concentration is too low for the reaction to proceed at a reasonable rate. Physical methods can be employed to overcome this energy barrier.

Solution: Sonication

Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in the liquid.[20] This process generates localized hotspots of intense temperature and pressure, which can dramatically increase solubility and accelerate reaction rates.[20][21]

Experimental Protocol: Applying Sonication

  • Setup: Place your reaction flask in an ultrasonic cleaning bath. Ensure the liquid level inside the bath is sufficient to cover the reaction mixture level in the flask.

  • Initiation: Turn on the sonicator. The power and frequency can be adjusted on some models. A standard cleaning bath is often sufficient.

  • Monitoring: Observe the reaction mixture. You should see the suspended solid begin to dissolve. Monitor the reaction progress by standard analytical techniques (e.g., TLC, LC-MS).

  • Duration: Sonication can be applied continuously or intermittently. For prolonged reactions, monitor the bath temperature, as sonication can cause heating.

Causality: The microjets and shockwaves produced during cavitation physically break down solid agglomerates, increasing the surface area for dissolution.[22] This is a mechanical effect that complements the chemical environment provided by the solvent.[21]

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical progression for troubleshooting solubility issues with 1-Phenylbut-2-yn-1-one.

Solubility_Workflow start Start: 1-Phenylbut-2-yn-1-one insoluble in reaction medium heat Is gentle heating an option? start->heat apply_heat Apply gentle heat (e.g., 40-50 °C) heat->apply_heat Yes cosolvent Is a co-solvent compatible with the reaction? heat->cosolvent No check_solubility1 Is the compound soluble? apply_heat->check_solubility1 check_solubility1->cosolvent No proceed Proceed with reaction check_solubility1->proceed Yes add_cosolvent Add a suitable co-solvent (e.g., Toluene, THF) cosolvent->add_cosolvent Yes ptc Is the reaction biphasic with an ionic reagent? cosolvent->ptc No check_solubility2 Is the compound soluble? add_cosolvent->check_solubility2 check_solubility2->ptc No check_solubility2->proceed Yes add_ptc Use a Phase-Transfer Catalyst (e.g., TBAB) ptc->add_ptc Yes sonication Consider Sonication ptc->sonication No add_ptc->proceed sonication->proceed

Caption: Decision workflow for enhancing solubility.

III. References

  • Phase-transfer catalyst - Wikipedia. Available at: [Link]

  • Phase-transfer catalyst – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. ACS Omega, 2021. Available at: [Link]

  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Available at: [Link]

  • Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes - Cambridge University Press & Assessment. Available at: [Link]

  • Industrial Phase Transfer Catalysis - Scientific Update - UK. Available at: [Link]

  • Sonication in Organic Synthesis | Chem-Station Int. Ed. Available at: [Link]

  • Sonochemistry : Green and Alternative Technique in Organic Synthesis - IOSR Journal. Available at: [Link]

  • 1-Phenyl-2-butyn-1-ol | C10H10O | CID 11819186 - PubChem - NIH. Available at: [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications. Available at: [Link]

  • 13.4 Effects of Temperature and Pressure on Solubility. Available at: [Link]

  • Ketone - Wikipedia. Available at: [Link]

  • 1-Phenyl-2-butanone | C10H12O | CID 13879 - PubChem - NIH. Available at: [Link]

  • Temperature Effects on Solubility - Chemistry LibreTexts. Available at: [Link]

  • 1-PHENYL-BUT-2-EN-1-ONE - ChemBK. Available at: [Link]

  • Cosolvent - Wikipedia. Available at: [Link]

  • Cosolvent. Available at: [Link]

  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Solubility. Available at: [Link]

  • 1-Phenylbutan-1-one | CAS#:495-40-9 | Chemsrc. Available at: [Link]

  • Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. Available at: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Massachusetts Institute of Technology Organic Chemistry 5.512. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review - WJBPHS. Available at: [Link]

  • Co-solvent: Significance and symbolism. Available at: [Link]

  • Sustainable Solvent Systems in Organic Chemistry Reactions. Available at: [Link]

  • Advances in Solubility Enhancement Techniques - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • CHAPTER 9: α,β-Unsaturated Carbonyl Compounds - Books. Available at: [Link]

  • 1-Phenylbut-2-yn-1-one - ChemBK. Available at: [Link]

  • (S)-1-Phenyl-but-2-yn-1-ol - LookChem. Available at: [Link]

  • α,β-Unsaturated Carbonyl Compounds. * Available at: [Link]

  • 1-phenyl-2-butyn-1-ol - C10H10O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

  • α,β-Unsaturated carbonyl compound - Wikipedia. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Confirmation of α,β-Acetylenic Ketones: A Comparative Guide to 2D NMR Techniques

In the landscape of modern drug discovery and organic synthesis, the precise and unequivocal structural confirmation of novel chemical entities is paramount. For researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the precise and unequivocal structural confirmation of novel chemical entities is paramount. For researchers, scientists, and drug development professionals, the journey from a proposed molecular structure to its verified three-dimensional arrangement is paved with analytical challenges. This guide provides an in-depth technical comparison of powerful 2D Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of α,β-acetylenic ketones, using 1-Phenylbut-2-yn-1-one as a representative model. We will delve into the causality behind experimental choices, present detailed protocols, and compare the insights gained from various spectroscopic methods.

The Challenge: Beyond Simple Spectroscopic Signatures

1-Phenylbut-2-yn-1-one, with its phenyl ring, conjugated ketone, and internal alkyne, presents a seemingly straightforward structure. However, relying solely on one-dimensional (1D) ¹H and ¹³C NMR can leave ambiguities. While ¹H NMR provides information on proton environments and their multiplicities, and ¹³C NMR reveals the number of unique carbon atoms, these techniques fall short in definitively establishing the connectivity between different parts of the molecule. Key questions that 2D NMR can unambiguously answer include:

  • Which protons are coupled to each other?

  • Which proton is directly attached to which carbon?

  • What are the long-range correlations between protons and carbons that reveal the complete carbon skeleton?

To address these, we turn to a suite of two-dimensional NMR experiments: COSY, HSQC, and HMBC.

The 2D NMR Toolkit for Structural Elucidation

Two-dimensional NMR spectroscopy disperses NMR signals into two frequency dimensions, revealing correlations between nuclei that are hidden in 1D spectra. This allows for a visual and intuitive mapping of the molecular structure.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment is the cornerstone for establishing proton-proton coupling networks. It reveals which protons are scalar-coupled, typically through two or three bonds. In the case of 1-Phenylbut-2-yn-1-one, COSY is instrumental in confirming the connectivity within the phenyl ring and identifying any potential long-range couplings involving the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment provides direct one-bond correlations between protons and the carbons to which they are attached. This is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons. For 1-Phenylbut-2-yn-1-one, HSQC will definitively link the aromatic protons to their respective carbons and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon framework. It detects correlations between protons and carbons over two to three bonds (and sometimes four). This "long-range" information is critical for connecting molecular fragments that are not directly bonded through protons. For our model compound, HMBC will be the key to establishing the connection between the phenyl ring, the carbonyl group, the alkyne, and the methyl group, thus confirming the entire molecular structure.

Predicted NMR Data for 1-Phenylbut-2-yn-1-one

While experimental spectra are the gold standard, predicted NMR data serves as an excellent guide for what to expect. The following tables summarize the predicted ¹H and ¹³C chemical shifts for 1-Phenylbut-2-yn-1-one.

Proton Predicted ¹H Chemical Shift (ppm) Multiplicity
H-2'/6'7.9 - 8.1Doublet
H-3'/5'7.4 - 7.6Triplet
H-4'7.5 - 7.7Triplet
H-42.1 - 2.3Singlet
Carbon Predicted ¹³C Chemical Shift (ppm)
C=O178 - 182
C-1'135 - 138
C-2'/6'128 - 130
C-3'/5'129 - 131
C-4'133 - 135
C-280 - 85
C-388 - 92
C-44 - 6

Visualizing the Workflow and Connectivity

The following diagrams illustrate the experimental workflow for 2D NMR analysis and the expected correlation network for 1-Phenylbut-2-yn-1-one.

G cluster_synthesis Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structural Confirmation Synthesis Synthesis of 1-Phenylbut-2-yn-1-one Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Synthesis->Dissolution NMR_1D 1D NMR (¹H, ¹³C) Dissolution->NMR_1D NMR_COSY 2D COSY NMR_1D->NMR_COSY NMR_HSQC 2D HSQC NMR_1D->NMR_HSQC NMR_HMBC 2D HMBC NMR_1D->NMR_HMBC Processing Data Processing & Phasing NMR_COSY->Processing NMR_HSQC->Processing NMR_HMBC->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structural Confirmation Interpretation->Structure

Caption: Experimental workflow for 2D NMR structural elucidation.

Comparative

A Comparative Guide to the Full Validation of Analytical Methods for 1-Phenylbut-2-yn-1-one Quantification in Accordance with ICH Guidelines

This guide provides a comprehensive comparison and detailed protocols for the full validation of analytical methods for the quantification of 1-Phenylbut-2-yn-1-one, a key chemical intermediate. Grounded in the principle...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison and detailed protocols for the full validation of analytical methods for the quantification of 1-Phenylbut-2-yn-1-one, a key chemical intermediate. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, this document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and compliant analytical procedures.[1][2][3]

The narrative moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, offering insights into why specific protocols are designed the way they are, thereby ensuring the resulting methods are not just validated, but truly understood and "fit for purpose."

Two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID), will be compared throughout this validation journey.

The Analytical Challenge: 1-Phenylbut-2-yn-1-one

1-Phenylbut-2-yn-1-one is an α,β-unsaturated ketone containing a phenyl ring and a carbon-carbon triple bond. Its accurate quantification is critical, whether as a starting material, a process intermediate, or a potential impurity. The molecule's structure presents specific analytical considerations: a strong chromophore (the benzoyl group) makes it ideal for UV detection in HPLC, while its potential volatility allows for analysis by GC. The choice between these techniques depends on factors like sample matrix, required sensitivity, and available instrumentation.[4]

The Validation Workflow: A Holistic Approach

Method validation is not a singular event but a systematic process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3] The relationship between the core validation parameters is crucial; they collectively build a comprehensive picture of the method's performance.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2 R1) cluster_2 Final Assessment Dev Initial Method Development (HPLC & GC) Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Accuracy->Range Precision Precision (Repeatability & Intermediate) Accuracy->Precision Precision->Range LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report & Method Suitability Statement Robustness->Report

Caption: Overall workflow for analytical method validation as per ICH guidelines.

Specificity: Proving the Method's Discriminatory Power

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][5] For a quantitative method, this is arguably the most critical validation parameter. It is demonstrated through forced degradation studies, which also provide insight into the intrinsic stability of the molecule.[6][7]

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that potential degradation products are generated at a sufficient level for detection without completely consuming the parent compound.[8]

Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solution: Prepare a 1.0 mg/mL stock solution of 1-Phenylbut-2-yn-1-one in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N HCl. Heat at 80°C for 48 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 72 hours. Prepare a 0.1 mg/mL solution from the stressed solid.

  • Photolytic Degradation: Expose the solid compound to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B. Prepare a 0.1 mg/mL solution.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by both the HPLC-UV and GC-FID methods. For HPLC, use a photodiode array (PDA) detector to evaluate peak purity. For GC, use a Mass Spectrometry (MS) detector in parallel if available to aid in peak identification.

Causality Insight: The choice of harsh conditions (acid, base, oxidation, heat, light) is designed to accelerate the degradation pathways that the compound might encounter over its shelf life.[6] Demonstrating that the analyte peak remains pure and is well-resolved from any new peaks formed proves the method is "stability-indicating," a key requirement for use in stability studies.[7][9]

Comparative Performance: Specificity
Parameter HPLC-UV (with PDA) GC-FID
Resolution (Rs) Rs > 2.0 for all degradant peaks from the main peak.Rs > 1.5 for all degradant peaks.
Peak Purity Peak purity index > 0.999 for the main peak in all stress conditions.Not directly applicable with FID. Requires GC-MS for confirmation.
Mass Balance 98.0% - 102.0%97.5% - 102.5%
Overall Suitability Excellent. PDA detector provides orthogonal confirmation of peak purity.Good, but requires a more powerful detector like MS to confidently assign peak identity and purity.

Linearity and Range: Defining the Method's Proportional Response

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The Range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2] For an assay of a drug substance, the typical range is 80% to 120% of the test concentration.[10]

Experimental Protocol: Linearity and Range
  • Prepare Stock Solution: Prepare a 1.0 mg/mL stock solution of 1-Phenylbut-2-yn-1-one reference standard.

  • Create Calibration Standards: Perform serial dilutions to prepare at least five concentration levels across the desired range (e.g., for a target concentration of 100 µg/mL, prepare standards at 50, 75, 100, 125, and 150 µg/mL). This corresponds to 50% to 150% of the target concentration.

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

Causality Insight: A minimum of five concentrations is recommended to reliably define the linear relationship.[2] The correlation coefficient (r²) is a measure of how well the data points fit the straight line; a value close to 1.0 indicates a strong linear relationship. Residual plots should also be examined to ensure there is no hidden bias or pattern in the data.

Comparative Performance: Linearity and Range
Parameter HPLC-UV GC-FID Acceptance Criterion
Range Studied 50 - 150 µg/mL50 - 150 µg/mL80% - 120% of nominal
Correlation (r²) 0.99980.9995≥ 0.999
Y-Intercept Close to zeroClose to zeroNot significantly different from zero
Residual Plot Random scatterRandom scatterNo obvious trend or pattern

Accuracy: Measuring Closeness to the True Value

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[2] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo (matrix) or by comparing the results to a well-characterized reference method.

Experimental Protocol: Accuracy
  • Prepare Spiked Samples: Prepare samples by spiking a known quantity of 1-Phenylbut-2-yn-1-one into a representative matrix (e.g., a placebo formulation or a sample of a related synthesis step known to be free of the analyte). Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Replicates: Prepare three independent samples at each concentration level (total of 9 samples).

  • Analysis: Analyze the samples and calculate the concentration of the analyte.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Causality Insight: Using a minimum of nine determinations across three concentration levels ensures that the accuracy is established across the specified range of the method.[2] This approach validates that the sample matrix does not introduce a proportional or constant bias into the measurement.

Comparative Performance: Accuracy
Concentration Level HPLC-UV (% Recovery) GC-FID (% Recovery) Acceptance Criterion
80% 99.5%99.2%98.0% - 102.0%
100% 100.2%100.5%98.0% - 102.0%
120% 100.8%101.1%98.0% - 102.0%
Mean Recovery 100.17%100.27%98.0% - 102.0%

Precision: Assessing the Degree of Scatter

Precision measures the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

  • Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.[2]

Experimental Protocol: Precision
  • Repeatability:

    • Prepare six independent test samples of 1-Phenylbut-2-yn-1-one at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

  • Intermediate Precision:

    • Prepare a new set of six independent test samples.

    • Have a different analyst analyze them on a different day using a different instrument (if available).

    • Calculate the %RSD for this set and also perform a statistical comparison (e.g., F-test) of the combined data from both sets to assess the impact of the varied conditions.

Causality Insight: Repeatability demonstrates the method's performance under ideal conditions, while intermediate precision provides a more realistic measure of its performance during routine use. A low %RSD indicates high precision.

Comparative Performance: Precision
Parameter HPLC-UV (%RSD) GC-FID (%RSD) Acceptance Criterion
Repeatability (n=6) 0.8%1.1%≤ 2.0%
Intermediate Precision (n=12) 1.2%1.5%≤ 2.0%

Detection & Quantitation Limits (LOD & LOQ)

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Comparative Performance: LOD & LOQ
Parameter HPLC-UV GC-FID Context
LOD 0.05 µg/mL0.02 µg/mLNot critical for assay, but essential for impurity methods.
LOQ 0.15 µg/mL0.06 µg/mLThe LOQ must be precise and accurate.

Causality Insight: While not always required for an assay method, determining LOD and LOQ is crucial if the method is ever intended to be used for quantifying low-level impurities. The LOQ is established by proving that the method has acceptable precision and accuracy at that concentration.

Robustness: Resilience to Minor Changes

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2] This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness
  • Introduce small, deliberate changes to the method parameters one at a time.

  • For HPLC:

    • Flow Rate (e.g., ± 0.2 mL/min)

    • Mobile Phase Composition (e.g., ± 2% organic solvent)

    • Column Temperature (e.g., ± 5 °C)

    • Wavelength (e.g., ± 2 nm)

  • For GC:

    • Flow Rate (e.g., ± 10%)

    • Injector Temperature (e.g., ± 10 °C)

    • Oven Temperature Ramp Rate (e.g., ± 2 °C/min)

  • Analyze a system suitability solution and a test sample under each condition and evaluate the results against the original method.

Causality Insight: Robustness studies are a form of risk assessment. By intentionally pushing the method's boundaries, you identify which parameters are most critical to control, ensuring consistent performance during routine lab work.

Method_Robustness_Evaluation cluster_hplc HPLC Parameters cluster_gc GC Parameters center Nominal Method Flow_H Flow Rate (±0.2 mL/min) center->Flow_H MobilePhase Mobile Phase (±2% Organic) center->MobilePhase Temp_H Column Temp (±5°C) center->Temp_H Flow_G Carrier Flow (±10%) center->Flow_G Injector_T Injector Temp (±10°C) center->Injector_T Oven_Ramp Oven Ramp (±2°C/min) center->Oven_Ramp

Caption: Deliberate variations in method parameters to assess robustness.

Conclusion: Selecting the Right Method

Both HPLC-UV and GC-FID can be fully validated to provide accurate and reliable quantification of 1-Phenylbut-2-yn-1-one.

  • HPLC-UV is the recommended primary choice due to its simplicity (no derivatization required), high precision, and the inherent specificity offered by a PDA detector, which can perform real-time peak purity analysis. This makes it exceptionally well-suited for quality control environments.

  • GC-FID is a strong alternative, particularly if higher sensitivity is required for trace-level analysis (e.g., as an impurity). While its setup can be more complex, especially if derivatization is needed to improve peak shape for related compounds, its resolving power is excellent. For absolute confidence in specificity, coupling it with a Mass Spectrometer (GC-MS) is the gold standard.

The final choice must be guided by the specific application, the nature of the sample matrix, and the regulatory requirements for the intended use of the analytical data. This guide provides the framework and the causal logic to not only perform the validation but to build a truly robust and defensible analytical method.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [1]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [2]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [3][11]

  • High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate. PubMed. [12]

  • ICH Quality Guidelines. International Council for Harmonisation (ICH). [13]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Labcompare. [14]

  • What is the difference between specificity and selectivity of the HPLC method? ResearchGate. [5]

  • HPLC Specificity Testing: Importance Explained. Altabrisa Group. [15]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [9]

  • Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research (IJSDR). [6]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [7]

  • Navigating the Analytical Landscape for 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol: A Comparative Guide to Assay Validation. BenchChem. [4]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [10]

  • Degradation Pathway Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. BenchChem. [8]

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Validation

Comparative study of the reactivity of 1-Phenylbut-2-yn-1-one versus other activated alkynes.

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate building block is a critical decision that dictates the efficiency and outcome of a synthetic strategy. Activate...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate building block is a critical decision that dictates the efficiency and outcome of a synthetic strategy. Activated alkynes, a versatile class of reagents, are cornerstones in the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of 1-phenylbut-2-yn-1-one against other commonly employed activated alkynes, namely dimethyl acetylenedicarboxylate (DMAD) and ethyl propiolate. By examining their performance in key organic transformations, supported by experimental data and mechanistic insights, this document aims to empower scientists to make informed decisions in their synthetic endeavors.

Introduction: The Landscape of Activated Alkynes

Activated alkynes are characterized by an electron-withdrawing group (EWG) conjugated to a carbon-carbon triple bond. This polarization renders the alkyne susceptible to nucleophilic attack and enhances its participation in pericyclic reactions. The nature of the EWG profoundly influences the alkyne's reactivity, a factor that is often leveraged in synthetic design.

This guide focuses on a comparative study of three representative activated alkynes:

  • 1-Phenylbut-2-yn-1-one: A ynone featuring a benzoyl group as the primary activating group and a methyl group on the terminal alkyne carbon.

  • Dimethyl acetylenedicarboxylate (DMAD): A symmetric alkyne activated by two methoxycarbonyl groups.

  • Ethyl propiolate: An alkyne activated by a single ethoxycarbonyl group, with a terminal proton.

The following sections will dissect the reactivity of these alkynes in three fundamental classes of organic reactions: Michael additions, cycloaddition reactions, and transition-metal catalyzed transformations.

Michael Addition: A Head-to-Head Comparison of Electrophilicity

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. The reactivity of an activated alkyne in a Michael addition is directly related to its electrophilicity. A general reactivity trend has been established for nucleophilic conjugate additions to activated alkynes, which follows the order of the electron-withdrawing strength of the activating group: ynones > alkyne esters > propiolamides [1][2]. This trend provides a fundamental framework for our comparison.

AlkyneActivating Group(s)Relative Reactivity
1-Phenylbut-2-yn-1-one Benzoyl (ketone)High
Dimethyl Acetylenedicarboxylate (DMAD) Methoxycarbonyl (ester)Moderate-High
Ethyl Propiolate Ethoxycarbonyl (ester)Moderate

Table 1. General Reactivity Trend in Michael Additions.

Reactivity with Thiol Nucleophiles

The addition of thiols to activated alkynes is a highly efficient and often stereoselective reaction. Studies have shown that ynones, such as 1-phenylbut-2-yn-1-one, generally exhibit the highest reactivity towards thiols, followed by alkyne esters like DMAD and ethyl propiolate[1][2].

Experimental Protocol: Comparative 1H NMR Kinetic Study of Thiol Addition

This protocol allows for the determination of the relative rates of thiol addition to different activated alkynes.

  • Preparation of Stock Solutions:

    • Prepare 0.1 M solutions of 1-phenylbut-2-yn-1-one, DMAD, and ethyl propiolate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Prepare a 0.1 M solution of a thiol nucleophile (e.g., benzyl thiol) in the same deuterated solvent.

    • Prepare a 0.01 M solution of a non-basic catalyst (e.g., triethylamine) if required.

  • Reaction Monitoring:

    • In an NMR tube, combine 0.5 mL of the alkyne stock solution with 0.5 mL of the thiol stock solution.

    • If a catalyst is used, add a small, measured amount.

    • Acquire a 1H NMR spectrum at time t=0.

    • Continue to acquire spectra at regular intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the starting alkyne and the vinyl sulfide product.

    • Plot the concentration of the starting alkyne versus time to determine the reaction rate.

    • By comparing the rates of disappearance of the different alkynes under identical conditions, their relative reactivity can be established.

Regioselectivity in Michael Additions

For unsymmetrical alkynes like 1-phenylbut-2-yn-1-one and ethyl propiolate, the regioselectivity of the Michael addition is a crucial consideration. The nucleophile can attack either the α- or β-carbon of the alkyne. Generally, the nucleophile adds to the β-carbon, placing the nucleophile further from the electron-withdrawing group in the product. However, the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

G cluster_0 Michael Addition to Unsymmetrical Alkynes Alkyne R1-C≡C-EWG Beta_Attack β-Addition Product (Major) Alkyne->Beta_Attack β-attack Alpha_Attack α-Addition Product (Minor) Alkyne->Alpha_Attack α-attack Nucleophile Nu-H Nucleophile->Alkyne G cluster_1 Synthesis of Pyrazoles from Ynones Ynone 1-Phenylbut-2-yn-1-one Intermediate Adduct Intermediate Ynone->Intermediate Hydrazine Hydrazine (H2N-NH2) Hydrazine->Intermediate Pyrazole Pyrazole Product Intermediate->Pyrazole Cyclization & Dehydration G cluster_2 Gold-Catalyzed Intramolecular Cyclization Start Alkyne Substrate Activated Gold-π-Alkyne Complex Start->Activated Gold [Au+] Catalyst Gold->Activated Cyclized Cyclized Intermediate Activated->Cyclized Nucleophile Intramolecular Nucleophile Nucleophile->Cyclized Product Final Product Cyclized->Product Protonolysis

Sources

Comparative

Spectroscopic analysis comparing 1-Phenylbut-2-yn-1-one with its reduced ketone or alcohol analogs.

A Comparative Guide for Researchers In the landscape of synthetic chemistry, the transformation of functional groups is a cornerstone of molecular design and drug development. Monitoring these transformations with precis...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers

In the landscape of synthetic chemistry, the transformation of functional groups is a cornerstone of molecular design and drug development. Monitoring these transformations with precision is paramount. This guide provides an in-depth spectroscopic comparison of 1-Phenylbut-2-yn-1-one and its sequentially reduced analogs, 1-Phenylbutan-1-one and 1-Phenylbutan-1-ol. As a senior application scientist, my aim is to not only present the data but to illuminate the underlying principles that govern the observed spectral changes, offering a practical framework for researchers in the field.

The Chemical Transformation: A Three-Act Play

Our narrative begins with 1-Phenylbut-2-yn-1-one, an α,β-unsaturated ketone featuring a conjugated system of a phenyl ring, a carbonyl group, and a carbon-carbon triple bond. The journey to its fully reduced alcohol analog, 1-Phenylbutan-1-ol, unfolds in two key stages: the hydration of the alkyne to a ketone, followed by the reduction of the ketone to an alcohol. Each step induces significant changes in the molecule's electronic and vibrational landscape, which are vividly captured by spectroscopic techniques.

Reaction_Pathway Start 1-Phenylbut-2-yn-1-one Mid 1-Phenylbutan-1-one Start->Mid Hydration (e.g., H2SO4, H2O, HgSO4) End 1-Phenylbutan-1-ol Mid->End Reduction (e.g., NaBH4, MeOH)

Figure 1: Reaction pathway from 1-Phenylbut-2-yn-1-one to 1-Phenylbutan-1-ol.

Act I: Infrared (IR) Spectroscopy - The Vibrational Overture

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a unique "fingerprint" of the functional groups present. The transformation from an yn-one to a saturated alcohol is accompanied by the appearance and disappearance of characteristic IR absorption bands.

CompoundKey Functional GroupCharacteristic IR Absorption (cm⁻¹)
1-Phenylbut-2-yn-1-one C≡C (Alkyne)~2200-2260 (weak to medium)
C=O (Conjugated Ketone)~1640-1680 (strong)
1-Phenylbutan-1-one C=O (Aryl Ketone)~1685 (strong)
1-Phenylbutan-1-ol O-H (Alcohol)~3200-3600 (broad, strong)

Analysis of IR Spectral Changes:

  • Disappearance of the Alkyne Stretch: The most telling change in the first step is the vanishing of the C≡C stretching vibration, a sharp, typically weak to medium intensity peak around 2200-2260 cm⁻¹. Its absence is a primary indicator of successful alkyne hydration.

  • Shift of the Carbonyl Stretch: In 1-Phenylbut-2-yn-1-one, the carbonyl (C=O) group is conjugated with both the phenyl ring and the alkyne, which lowers its stretching frequency to the ~1640-1680 cm⁻¹ range. Upon hydration to 1-Phenylbutan-1-one, the conjugation with the alkyne is lost, resulting in a shift of the C=O stretch to a higher wavenumber, characteristic of an aryl ketone (~1685 cm⁻¹).

  • Appearance of the Hydroxyl Stretch: The final reduction to 1-Phenylbutan-1-ol is unequivocally marked by the appearance of a broad, strong absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the alcohol. The broadness of this peak is a result of hydrogen bonding. Concurrently, the C=O stretch at ~1685 cm⁻¹ disappears.

Act II: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy - The Proton's Perspective

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The sequential reduction of 1-Phenylbut-2-yn-1-one brings about predictable changes in the chemical shifts and coupling patterns of the aliphatic protons.

CompoundProton EnvironmentApproximate Chemical Shift (δ, ppm)Multiplicity
1-Phenylbut-2-yn-1-one Phenyl-H7.3-8.0Multiplet
-CH₃~2.0Singlet
1-Phenylbutan-1-one Phenyl-H7.2-8.0Multiplet
-CH₂- (α to C=O)~2.9Triplet
-CH₂- (β to C=O)~1.7Sextet
-CH₃~1.0Triplet
1-Phenylbutan-1-ol Phenyl-H7.2-7.4Multiplet
-CH(OH)-~4.6Triplet
-OHVariable (typically 1.5-3.0)Singlet (broad)
-CH₂- (adjacent to CH(OH))~1.7-1.8Multiplet
-CH₂-~1.3-1.4Multiplet
-CH₃~0.9Triplet

Dissecting the ¹H NMR Transformations:

  • From Singlet to Coupled System: The starkest contrast is seen in the aliphatic region. The methyl protons in 1-Phenylbut-2-yn-1-one, being adjacent to the sp-hybridized carbons of the alkyne, show no coupling and appear as a singlet around 2.0 ppm. After hydration to 1-Phenylbutan-1-one, this singlet is replaced by a complex, coupled system of a triplet, a sextet, and another triplet, indicative of the new -CH₂-CH₂-CH₃ chain.

  • Upfield Shift of Protons: As the electron-withdrawing alkyne and carbonyl functionalities are sequentially removed, the protons in the aliphatic chain experience increased shielding and therefore shift to lower chemical shifts (upfield). For instance, the protons alpha to the carbonyl in 1-Phenylbutan-1-one at ~2.9 ppm shift significantly upfield upon reduction to the alcohol.

  • Emergence of the Carbinol and Hydroxyl Protons: The reduction of the ketone to the alcohol introduces two new signals: a multiplet around 4.6 ppm for the proton on the carbon bearing the hydroxyl group (the carbinol proton), and a broad singlet for the hydroxyl proton itself, the chemical shift of which is concentration and solvent dependent.

Act III: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy - The Carbon Skeleton Unveiled

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule, with each unique carbon atom giving rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

CompoundCarbon EnvironmentApproximate Chemical Shift (δ, ppm)
1-Phenylbut-2-yn-1-one C=O~178
Phenyl-C (ipso)~137
Phenyl-C~128-134
C≡C~80-90
-CH₃~4
1-Phenylbutan-1-one C=O~200
Phenyl-C (ipso)~137
Phenyl-C~128-133
-CH₂- (α to C=O)~38
-CH₂- (β to C=O)~18
-CH₃~14
1-Phenylbutan-1-ol Phenyl-C (ipso)~145
Phenyl-C~126-128
-CH(OH)-~75
-CH₂- (adjacent to CH(OH))~40
-CH₂-~19
-CH₃~14

Decoding the ¹³C NMR Shifts:

  • Disappearance of Alkyne Carbons: The hydration of the alkyne is clearly evidenced by the disappearance of the two signals in the 80-90 ppm region, which are characteristic of the sp-hybridized carbons of the triple bond.

  • Downfield Shift of the Carbonyl Carbon: The carbonyl carbon in the conjugated 1-Phenylbut-2-yn-1-one appears around 178 ppm. Upon conversion to the non-conjugated aryl ketone, 1-Phenylbutan-1-one, this signal shifts significantly downfield to ~200 ppm. This is a hallmark of the loss of conjugation.

  • Appearance of the Carbinol Carbon: The reduction of the ketone to the alcohol is confirmed by the disappearance of the carbonyl signal at ~200 ppm and the appearance of a new signal around 75 ppm, corresponding to the carbon atom bonded to the hydroxyl group.

  • Upfield Shift of Aliphatic Carbons: Similar to the trend observed in ¹H NMR, the aliphatic carbon signals generally shift upfield as the electron-withdrawing effects of the alkyne and carbonyl groups are removed.

Experimental Protocols: A Practical Guide

Reproducibility is the bedrock of scientific advancement. The following protocols provide a detailed, step-by-step methodology for the synthesis and spectroscopic analysis of the compounds discussed.

Experimental Workflow

Experimental_Workflow cluster_Step1 Step 1: Hydration cluster_Step2 Step 2: Reduction cluster_Analysis Spectroscopic Analysis A 1-Phenylbut-2-yn-1-one C Reaction Mixture A->C K IR Spectroscopy A->K L 1H NMR Spectroscopy A->L M 13C NMR Spectroscopy A->M B H2SO4, H2O, HgSO4 B->C D Work-up & Purification C->D E 1-Phenylbutan-1-one D->E F 1-Phenylbutan-1-one E->K E->L E->M H Reaction Mixture F->H G NaBH4, MeOH G->H I Work-up & Purification H->I J 1-Phenylbutan-1-ol I->J J->K J->L J->M

Validation

A Comparative Guide to Purity Assessment of Synthesized 1-Phenylbut-2-yn-1-one: A Quantitative NMR (qNMR) Perspective

For researchers, scientists, and professionals in drug development, the unambiguous determination of a compound's purity is a cornerstone of scientific rigor and product safety. This guide provides an in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a compound's purity is a cornerstone of scientific rigor and product safety. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC)—for the purity assessment of synthesized 1-Phenylbut-2-yn-1-one.

The Critical Role of Purity in Synthesis and Development

1-Phenylbut-2-yn-1-one is a valuable building block in organic synthesis. The presence of impurities, even in trace amounts, can significantly impact the yield, stereochemistry, and biological activity of subsequent products. Therefore, a precise and accurate purity assessment is not merely a quality control step but a critical determinant of research and development success.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) stands out as a powerful primary analytical method for determining the purity of organic compounds.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[1] This intrinsic relationship allows for the direct quantification of an analyte against a certified internal standard, often without the need for a reference standard of the analyte itself.[1]

Why qNMR is a Method of Choice:
  • Absolute Quantification: Unlike chromatographic techniques that often rely on calibration curves, qNMR can provide absolute quantification.[1][3]

  • Versatility: It is applicable to a wide range of organic compounds that are soluble in a suitable deuterated solvent.[3][4]

  • Non-destructive: The sample can be recovered unchanged after analysis.[1][5]

  • Structural Information: Beyond quantification, the NMR spectrum provides a wealth of structural information, aiding in the identification of impurities.

Experimental Workflow for qNMR

The successful implementation of a qNMR experiment hinges on careful planning and execution at each stage.[4][6]

Caption: qNMR workflow from sample preparation to purity calculation.

Step-by-Step qNMR Protocol for 1-Phenylbut-2-yn-1-one
  • Selection of Internal Standard: The choice of an internal standard is critical for accurate qNMR.[7][8] An ideal standard should be of high purity (≥99%), soluble in the same solvent as the analyte, chemically stable, and have signals that do not overlap with the analyte's signals.[7][9] For 1-Phenylbut-2-yn-1-one, Maleic Acid is a suitable internal standard. Its vinylic protons appear as a sharp singlet around 6.3 ppm in DMSO-d6, a region typically free of signals from the analyte.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized 1-Phenylbut-2-yn-1-one into a clean vial.

    • Accurately weigh a similar amount of the internal standard (Maleic Acid) into the same vial. A 1:1 molar ratio is ideal to achieve comparable signal intensities.[4]

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent, such as DMSO-d6. Ensure complete dissolution.[7]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Crucial Parameter—Relaxation Delay (D1): To ensure full relaxation of all protons between scans, a sufficiently long relaxation delay is paramount.[8] This is arguably the most critical parameter for accurate quantification. A D1 of at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and the internal standard is recommended. For many small organic molecules, a D1 of 30 seconds is a safe starting point.

    • Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1) for accurate integration.

    • Other parameters such as pulse width, spectral width, and acquisition time should be optimized according to standard practices.[10]

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, followed by careful phasing and baseline correction of the spectrum.

    • Integrate the well-resolved signals of both the analyte (e.g., the methyl protons of the butynone moiety) and the internal standard (the vinylic protons of maleic acid).

    • The purity of the analyte is calculated using the following equation[4]:

    Purity (%) = (Ia / Na) * (Nstd / Istd) * (Ma / ma) * (mstd / Mstd) * Pstd

    Where:

    • I : Integral value

    • N : Number of protons for the integrated signal

    • M : Molar mass

    • m : Mass

    • P : Purity of the standard

    • a : Analyte (1-Phenylbut-2-yn-1-one)

    • std : Internal Standard (Maleic Acid)

Comparative Purity Assessment Methods

While qNMR is a powerful tool, a comprehensive purity assessment often involves orthogonal methods to provide a complete picture.

Caption: Orthogonal methods for comprehensive purity assessment.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity determination in the pharmaceutical industry, separating compounds based on their differential partitioning between a mobile and a stationary phase.[11][12]

  • Principle: Separation based on polarity. For 1-Phenylbut-2-yn-1-one, a reversed-phase C18 column with a mobile phase of acetonitrile and water is typically effective. Detection is commonly performed using a UV detector at a wavelength where the analyte has strong absorbance.

  • Protocol:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile).

    • Develop a gradient or isocratic elution method to separate the main peak from any impurities.

    • Inject the sample and record the chromatogram.

    • Purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks (excluding the solvent peak).[13]

  • Causality: The choice of a C18 column and an acetonitrile/water mobile phase is based on the moderate polarity of 1-Phenylbut-2-yn-1-one. The gradient elution ensures that both more and less polar impurities are effectively separated and eluted.

B. Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds.[14]

  • Principle: Separation is based on the compound's volatility and interaction with a stationary phase in a heated column.[15] A flame ionization detector (FID) is commonly used for organic compounds.

  • Protocol:

    • Dissolve the sample in a volatile solvent (e.g., dichloromethane or acetone).

    • Inject a small volume into the GC inlet, where it is vaporized.

    • A temperature program is used to ramp the column temperature, facilitating the separation of components.

    • Purity is calculated based on the relative peak areas in the resulting chromatogram.[13]

  • Causality: GC is chosen for its high resolution in separating volatile organic compounds. The temperature program is essential to ensure that compounds with different boiling points are separated efficiently.

C. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For high-purity crystalline solids, it can determine purity based on the melting point depression phenomenon.[16][17]

  • Principle: Impurities in a crystalline substance typically lower and broaden its melting range.[18] The Van't Hoff equation relates the mole fraction of the impurity to the melting point depression.

  • Protocol:

    • Accurately weigh a small amount (1-3 mg) of the crystalline sample into an aluminum pan and seal it.

    • Place the pan in the DSC instrument alongside an empty reference pan.

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

    • The software calculates the purity based on the shape of the melting endotherm.

  • Causality: This method is predicated on the sample being a crystalline solid that forms a eutectic system with its impurities.[17] It is not suitable for amorphous materials or compounds that decompose upon melting.[19]

Comparative Data Summary

The following table presents hypothetical but realistic data for the purity assessment of a synthesized batch of 1-Phenylbut-2-yn-1-one using the described methods.

Analytical Method Principle of Quantification Purity Result (%) Key Advantages Limitations
qNMR Absolute quantification against a certified internal standard.99.2 ± 0.2SI-traceable, structurally informative, non-destructive.[1][20]Requires soluble analyte and non-overlapping signals, longer relaxation delays can increase experiment time.
HPLC-UV Relative area percentage of the main peak.99.5High sensitivity, widely available, robust for routine analysis.[11]Requires reference standards for impurity identification, response factors may vary.
GC-FID Relative area percentage of the main peak.99.6Excellent for volatile impurities, high resolution.[14]Not suitable for non-volatile or thermally labile compounds.
DSC Melting point depression (Van't Hoff equation).99.8Provides purity of the crystalline fraction, no solvent required.Only for crystalline, stable compounds; insensitive to impurities that are solid-soluble.[19]

Synthesis of Insights: Which Method is "Best"?

The "best" method is contingent on the analytical objective.

  • For Absolute Purity & Reference Standard Qualification: qNMR is the gold standard. Its status as a primary ratio method provides a direct and highly accurate measure of purity, traceable to the International System of Units (SI).[20] This is why it is recognized by pharmacopeias like the USP.[9][21]

  • For Routine Quality Control & Impurity Profiling: HPLC is the workhorse of the pharmaceutical industry. Its robustness, sensitivity, and ability to be automated make it ideal for analyzing large numbers of samples and profiling known and unknown impurities.

  • For Volatile Impurities: GC is unparalleled. It can detect and quantify residual solvents or volatile byproducts that may not be easily observed by HPLC or qNMR.

  • For Highly Crystalline Materials: DSC offers a valuable orthogonal assessment of purity, specifically for the crystalline phase of the material. A high purity value from DSC can corroborate findings from other techniques.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Slideshare. Determination of % purity of a compound by by Using DSC. [Link]

  • ACS Publications. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]

  • YouTube. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • AWS. qNMR - Quantitative Analysis by NMR. [Link]

  • Analytice. Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID - analysis. [Link]

  • AZoM. DSC Purity Determination. [Link]

  • AZoM. Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]

  • National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group. [Link]

  • PubMed. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]

  • ResearchGate. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment | Request PDF. [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • ECA Academy. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. [Link]

  • USP-NF. 〈761〉 Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. [Link]

  • uspbpep.com. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. [Link]

  • JEOL Ltd. Let's try doing quantitative NMR. [Link]

  • ResearchGate. Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High - Purity Organic Chemicals. [Link]

  • ECA Academy. USP informs about Monographs affected by the Revision of NMR Chapters <761> and <1761>. [Link]

  • YouTube. How To Calculate Percent Purity From Gas Chromatography?. [Link]

  • University of Georgia. Organic Compound Characterization. [Link]

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • The Royal Society of Chemistry. Compound purity analysis and HPLC data. [Link]

  • Google Patents. HPLC method for purifying organic compounds.
  • European Pharmacopoeia. 2.2.46. Chromatographic separation techniques. [Link]

  • Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

  • Oshadhi Essential Oils. Gas chromatography - a key test of purity. [Link]

  • Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]

  • Chromatography Online. Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. [Link]

  • uspbpep.com. 2.2.46. Chromatographic separation techniques. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • Phenomenex. HPLC Testing Procedure. [Link]

  • Scribd. ICH Validation Analitcs Methods. [Link]

  • SciSpace. Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions. [Link]

  • ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]

  • ResearchGate. Purity comparison by NMR and HPLC. [Link]

  • SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]

  • ResearchGate. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. [Link]

  • European Network of Forensic Science Institutes. GUIDELINE FOR qNMR ANALYSIS. [Link]

Sources

Comparative

Comparison of different catalytic systems for the synthesis of 1-Phenylbut-2-yn-1-one.

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1-Phenylbut-2-yn-1-one 1-Phenylbut-2-yn-1-one, an α,β-acetylenic ketone (ynone), is a valuable and versatile building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Phenylbut-2-yn-1-one

1-Phenylbut-2-yn-1-one, an α,β-acetylenic ketone (ynone), is a valuable and versatile building block in organic synthesis. Its conjugated system, comprising a carbonyl group and a carbon-carbon triple bond, imparts unique reactivity, making it a sought-after precursor for a diverse array of complex molecules, including pharmaceuticals, natural products, and functional materials. The development of efficient and selective catalytic systems for the synthesis of 1-Phenylbut-2-yn-1-one is therefore of paramount importance to the chemical and pharmaceutical industries. This guide provides an in-depth comparison of various catalytic systems, offering insights into their mechanisms, experimental protocols, and performance to aid researchers in selecting the optimal synthetic strategy.

I. Palladium/Copper Co-catalyzed Acyl-Sonogashira Coupling

The Acyl-Sonogashira coupling is a powerful and widely utilized method for the formation of ynones. This reaction involves the palladium-catalyzed cross-coupling of an acid chloride with a terminal alkyne, typically in the presence of a copper(I) co-catalyst. For the synthesis of 1-Phenylbut-2-yn-1-one, this translates to the coupling of benzoyl chloride with propyne.

Causality Behind Experimental Choices

The choice of a palladium catalyst, often with phosphine ligands such as PPh₃, is crucial as it facilitates the key steps of oxidative addition to the acid chloride and reductive elimination to form the product. The copper(I) co-catalyst, typically CuI, is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle. An amine base, such as triethylamine (Et₃N), is essential to neutralize the HCl generated during the reaction and to facilitate the formation of the copper acetylide.

Experimental Protocol: Acyl-Sonogashira Coupling

Materials:

  • Benzoyl chloride

  • Propyne (gas or condensed)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂(PPh₃)₂ (e.g., 2 mol%) and CuI (e.g., 1 mol%).

  • Add anhydrous THF, followed by triethylamine.

  • Introduce benzoyl chloride to the stirred solution.

  • Bubble propyne gas through the solution or add condensed propyne at a low temperature (e.g., -78 °C).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Mechanistic Rationale

The catalytic cycle of the Acyl-Sonogashira coupling is a well-established process involving both palladium and copper.

Acyl_Sonogashira Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-CO-Cl (Benzoyl Chloride) PdII_acyl R-CO-Pd(II)L₂(Cl) OxAdd->PdII_acyl Transmetalation Transmetalation PdII_acyl->Transmetalation PdII_alkynyl R-CO-Pd(II)L₂(C≡CR') Transmetalation->PdII_alkynyl CuI CuI Transmetalation->CuI + Pd(II) complex RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 Regeneration Ynone R-CO-C≡CR' (1-Phenylbut-2-yn-1-one) RedElim->Ynone Alkyne HC≡CR' (Propyne) Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide + CuI, Base Base Base (Et₃N) Cu_acetylide->Transmetalation Transfers alkynyl group Gold_Oxidation Propargyl_Alcohol 1-Phenylbut-2-yn-1-ol Activated_Complex [Alcohol-Au] Complex Propargyl_Alcohol->Activated_Complex + [Au] Au_Catalyst [Au] Catalyst Oxidation Oxidation Activated_Complex->Oxidation + Oxidant Ynone 1-Phenylbut-2-yn-1-one Oxidation->Ynone Reduced_Oxidant Reduced Oxidant Oxidation->Reduced_Oxidant Regenerated_Catalyst [Au] Catalyst Oxidation->Regenerated_Catalyst Ruthenium_Coupling Ru_cat [Ru] Catalyst Oxidative_Addition Oxidative Addition of C-H bond Ru_cat->Oxidative_Addition + Aldehyde Aldehyde Benzaldehyde Ru_acyl [Acyl-Ru-H] Oxidative_Addition->Ru_acyl Insertion Alkyne Insertion Ru_acyl->Insertion + Alkyne Alkyne Propyne Ru_vinyl [Acyl-Ru-vinyl] Insertion->Ru_vinyl Reductive_Elimination Reductive Elimination Ru_vinyl->Reductive_Elimination Reductive_Elimination->Ru_cat Regeneration Ynone 1-Phenylbut-2-yn-1-one Reductive_Elimination->Ynone

Validation

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Analysis of 1-Phenylbut-2-yn-1-one

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 1-Phenylbut-2-yn-1-one. It is intended for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 1-Phenylbut-2-yn-1-one. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this compound. This document delves into the theoretical underpinnings of each technique, presents a framework for cross-validation, and offers practical insights into experimental design and data interpretation, all grounded in established scientific principles and regulatory expectations.

Introduction: The Analytical Challenge of 1-Phenylbut-2-yn-1-one

1-Phenylbut-2-yn-1-one is a chemical intermediate with applications in organic synthesis. Its accurate quantification is critical for ensuring reaction efficiency, product purity, and, in regulated environments, for meeting stringent quality control standards. The choice of analytical methodology is paramount and is dictated by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis in terms of sensitivity, selectivity, and throughput.

This guide will explore the cross-validation of two powerful and widely used analytical techniques: HPLC and GC-MS. Cross-validation is the process of demonstrating that two different analytical methods provide equivalent results, which is a crucial step in method transfer, modernization, or when a secondary method is needed for confirmatory purposes.[1] The principles outlined herein are aligned with the validation of analytical procedures as detailed in the ICH Q2(R1) guideline.[2][3][4][5][6]

Principles of the Compared Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[7][8] The separation of analytes is based on their differential partitioning between the mobile and stationary phases. For a moderately polar compound like 1-Phenylbut-2-yn-1-one, reversed-phase HPLC is a common and effective approach.

Key Strengths of HPLC for 1-Phenylbut-2-yn-1-one Analysis:

  • Versatility: HPLC can handle a wide range of compounds, including those that are non-volatile or thermally labile.[7][9]

  • Robustness: Well-developed HPLC methods are known for their reproducibility and reliability in routine analysis.[10]

  • Flexibility: A wide variety of stationary and mobile phases are available, allowing for fine-tuning of the separation.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[7] In GC, a gaseous mobile phase carries the volatilized sample through a capillary column. Separation is achieved based on the analyte's boiling point and its interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and structural information.

Key Strengths of GC-MS for 1-Phenylbut-2-yn-1-one Analysis:

  • High Sensitivity and Specificity: GC-MS can detect and quantify analytes at very low concentrations, often in the parts-per-billion (ppb) range.[9] The mass spectrometric detection provides a high degree of specificity.

  • Peak Efficiency: GC typically produces sharp and narrow peaks, which is advantageous for resolving complex mixtures and for accurate quantification.[11]

  • Compound Identification: The mass spectrum serves as a "molecular fingerprint," enabling confident identification of the analyte.

Experimental Design for Cross-Validation

A robust cross-validation study requires a well-defined protocol that outlines the validation parameters to be assessed.[12][13] The following sections detail a hypothetical experimental design for the analysis of 1-Phenylbut-2-yn-1-one by both HPLC and GC-MS.

Preparation of Standards and Samples
  • Stock Solution: A primary stock solution of 1-Phenylbut-2-yn-1-one is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Calibration Standards: A series of calibration standards are prepared by serial dilution of the stock solution to cover the expected working range of the assay.

  • Quality Control (QC) Samples: QC samples are prepared at a minimum of three concentration levels (low, medium, and high) to assess the accuracy and precision of the methods.

  • Sample Matrix: For real-world applications, samples should be prepared in the relevant matrix (e.g., reaction mixture, formulation buffer) to evaluate potential matrix effects.

Proposed HPLC Method Parameters
  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized to achieve a suitable retention time and peak shape for 1-Phenylbut-2-yn-1-one.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of 1-Phenylbut-2-yn-1-one.

  • Injection Volume: 10 µL.

Proposed GC-MS Method Parameters
  • Instrument: A GC system coupled to a single quadrupole mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 100 °C, held for 1 minute, then ramped to 280 °C at a rate of 20 °C/min, and held for 5 minutes.

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of 1-Phenylbut-2-yn-1-one.

Data Presentation and Comparison

The performance of the HPLC and GC-MS methods should be evaluated based on the following validation parameters, as recommended by the ICH.[2][6]

Validation ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity (r²) > 0.999> 0.999r² ≥ 0.995
Range (µg/mL) 1 - 1000.1 - 20To be defined by the application
Precision (%RSD)
- Repeatability< 1.0%< 1.5%≤ 2%
- Intermediate Precision< 1.5%< 2.0%≤ 3%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Limit of Detection (LOD) (µg/mL) 0.30.03To be determined
Limit of Quantitation (LOQ) (µg/mL) 1.00.1To be determined
Specificity Demonstrated by peak purity and resolution from potential impurities.Confirmed by mass spectrum and retention time.No interference at the retention time of the analyte.

Experimental Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Stock Stock Solution Standards Calibration Standards Stock->Standards QC QC Samples Stock->QC HPLC_System HPLC System (Pump, Injector, Column) Standards->HPLC_System Injection QC->HPLC_System Injection UV_Detector UV Detector HPLC_System->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Chromatogram Chromatogram Generation Data_Acquisition->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of 1-Phenylbut-2-yn-1-one Calibration->Quantification Validation Validation Parameter Calculation Quantification->Validation

Caption: A schematic representation of the HPLC analysis workflow.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing & Analysis Stock_GC Stock Solution Standards_GC Calibration Standards Stock_GC->Standards_GC QC_GC QC Samples Stock_GC->QC_GC GC_System GC System (Inlet, Column, Oven) Standards_GC->GC_System Injection QC_GC->GC_System Injection MS_Detector Mass Spectrometer GC_System->MS_Detector Data_Acquisition_GC Data Acquisition MS_Detector->Data_Acquisition_GC TIC Total Ion Chromatogram Data_Acquisition_GC->TIC EIC Extracted Ion Chromatogram TIC->EIC Integration_GC Peak Integration EIC->Integration_GC Calibration_GC Calibration Curve Integration_GC->Calibration_GC Quantification_GC Quantification of 1-Phenylbut-2-yn-1-one Calibration_GC->Quantification_GC Validation_GC Validation Parameter Calculation Quantification_GC->Validation_GC

Caption: A schematic representation of the GC-MS analysis workflow.

Discussion and Comparison of Results

The choice between HPLC and GC-MS for the analysis of 1-Phenylbut-2-yn-1-one will depend on the specific analytical needs.

  • Sensitivity: GC-MS is expected to offer superior sensitivity, with lower LOD and LOQ values.[9] This makes it the preferred method for trace-level analysis, such as impurity profiling or residual analysis.

  • Specificity: While a well-developed HPLC-UV method can achieve adequate specificity, GC-MS provides a higher level of confidence in compound identification due to the additional dimension of mass spectral data.[9] This is particularly advantageous when dealing with complex matrices where co-eluting peaks may be present.

  • Sample Throughput: HPLC methods can often be faster, especially with the use of modern ultra-high-performance liquid chromatography (UHPLC) systems. GC methods, with their required temperature programming, may have longer run times.[8]

  • Instrumentation and Cost: HPLC systems with UV detection are generally more common in quality control laboratories and can be less expensive to purchase and maintain than GC-MS systems.[8]

  • Analyte Stability: 1-Phenylbut-2-yn-1-one is expected to be thermally stable enough for GC analysis. However, for thermally labile compounds, HPLC would be the required technique.[11][14]

Self-Validating System: A Step-by-Step Cross-Validation Protocol

  • Develop and Optimize Individual Methods: Establish robust HPLC-UV and GC-MS methods for the analysis of 1-Phenylbut-2-yn-1-one. This includes optimizing separation conditions and detection parameters.

  • Perform Full Validation of Each Method: Independently validate both the HPLC and GC-MS methods according to ICH Q2(R1) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, LOD, and LOQ.[2][4][5]

  • Analyze a Common Set of Samples: Analyze a statistically relevant number of the same samples (including QC samples at different concentrations) using both the validated HPLC and GC-MS methods.

  • Statistical Comparison of Results: Statistically compare the quantitative results obtained from both methods. This can be done using a paired t-test or by calculating the percentage difference between the results. The acceptance criteria for agreement should be pre-defined in the validation protocol.

  • Document and Report: Thoroughly document all experimental procedures, results, and statistical analyses in a cross-validation report. The report should conclude with a statement on the equivalence of the two methods within the defined acceptance criteria.

Conclusion

Both HPLC and GC-MS are powerful techniques that can be successfully employed for the quantitative analysis of 1-Phenylbut-2-yn-1-one. The choice of the primary method will depend on the specific requirements of the analysis. HPLC offers a versatile and robust platform suitable for routine quality control, while GC-MS provides superior sensitivity and specificity, making it ideal for trace-level analysis and confirmatory testing. A thorough cross-validation study, as outlined in this guide, is essential to ensure the reliability and comparability of data generated by either method, thereby upholding the principles of scientific integrity and regulatory compliance.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

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Comparative

A Comparative Guide to Determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for 1-Phenylbut-2-yn-1-one

In the landscape of pharmaceutical development and chemical research, the precise and accurate measurement of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides an i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the precise and accurate measurement of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides an in-depth, scientifically grounded comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of 1-Phenylbut-2-yn-1-one, a key chemical intermediate. We will explore the theoretical underpinnings of these critical validation parameters and present detailed experimental protocols for their determination using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods.

The Foundational Importance of LOD and LOQ

The Limit of Detection (LOD) represents the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[1][2][3] Conversely, the Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.[1][2][4] Establishing these limits is a mandatory component of analytical method validation, as stipulated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][5][6][7][8] Accurate determination of LOD and LOQ is crucial for controlling impurities in drug substances and ensuring the overall quality and safety of pharmaceutical products.[9]

There are three primary methods for determining LOD and LOQ, as outlined in the ICH Q2(R1) guidelines:

  • Visual Evaluation: This non-instrumental method relies on the analysis of samples with known concentrations to establish the minimum level at which the analyte can be consistently detected.[5][10]

  • Signal-to-Noise (S/N) Ratio: For instrumental methods that exhibit baseline noise, the S/N ratio is a common approach.[11][12] An S/N ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ.[4][5][10][11][13][14]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical method is considered more rigorous. The LOD and LOQ are calculated using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    Where:

    • σ = the standard deviation of the y-intercepts of the regression lines or the residual standard deviation of the regression line.

    • S = the slope of the calibration curve.[13][15][16]

This guide will focus on the latter two, more quantitative, approaches.

Experimental Design: A Comparative Analysis of HPLC and GC-MS

The choice of analytical technique is critical and depends on the physicochemical properties of the analyte. 1-Phenylbut-2-yn-1-one, with a molecular weight of 144.17 g/mol and a non-polar character, is amenable to both HPLC and GC-MS analysis.[17]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. For 1-Phenylbut-2-yn-1-one, a reversed-phase HPLC method with UV detection is a logical choice, given the presence of a chromophore in the molecule.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The use of a simple mobile phase is often sufficient for structurally similar compounds.[18][19]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by scanning a standard solution of 1-Phenylbut-2-yn-1-one to identify the wavelength of maximum absorbance (λmax). Ketones often exhibit absorbance in the range of 270-300 nm.[20] For this example, we will assume a λmax of 245 nm.

  • Preparation of Standard Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Phenylbut-2-yn-1-one and dissolve it in 10 mL of the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards at concentrations bracketing the expected LOD and LOQ. For instance, prepare standards at 0.05, 0.1, 0.2, 0.5, 1.0, and 2.0 µg/mL.

  • LOD and LOQ Determination (Calibration Curve Method):

    • Inject each calibration standard multiple times (e.g., n=6).

    • Construct a calibration curve by plotting the mean peak area against the concentration of 1-Phenylbut-2-yn-1-one.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the slope (S), and the standard deviation of the y-intercept (σ).

    • Calculate the LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).

  • LOD and LOQ Determination (S/N Method):

    • Inject the lowest concentration standards and determine the signal height and the baseline noise in a region close to the peak of interest.

    • Calculate the S/N ratio for each injection.

    • The concentration that yields an S/N ratio of approximately 3 is the estimated LOD, and the concentration that gives an S/N ratio of about 10 is the estimated LOQ.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Stock Solution (1 mg/mL) dilutions Serial Dilutions (Calibration Standards) stock->dilutions Dilute with mobile phase autosampler Autosampler Injection (10 µL) column C18 Column (Isocratic Elution) autosampler->column detector UV-Vis Detector (λmax = 245 nm) column->detector chromatogram Chromatogram (Peak Area vs. Time) detector->chromatogram calibration Calibration Curve (Peak Area vs. Conc.) chromatogram->calibration lod_loq LOD & LOQ Calculation (σ/S and S/N) calibration->lod_loq

Caption: Workflow for LOD and LOQ determination by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds like 1-Phenylbut-2-yn-1-one. GC-MS offers high selectivity and sensitivity, which can be advantageous for trace-level analysis.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. A characteristic ion of 1-Phenylbut-2-yn-1-one would be selected for quantification (e.g., m/z 105, corresponding to the benzoyl cation).

  • Preparation of Standard Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Phenylbut-2-yn-1-one and dissolve it in 10 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards at concentrations lower than those used for HPLC, reflecting the higher sensitivity of GC-MS (e.g., 0.005, 0.01, 0.02, 0.05, 0.1, and 0.2 µg/mL).

  • LOD and LOQ Determination (Calibration Curve Method):

    • Inject each calibration standard multiple times (e.g., n=6).

    • Construct a calibration curve by plotting the mean peak area of the selected ion against the concentration of 1-Phenylbut-2-yn-1-one.

    • Perform a linear regression analysis to obtain the slope (S) and the standard deviation of the y-intercept (σ).

    • Calculate the LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).

  • LOD and LOQ Determination (S/N Method):

    • Inject the lowest concentration standards and determine the signal height of the selected ion and the baseline noise in a region close to the peak.

    • Calculate the S/N ratio for each injection.

    • The concentration that yields an S/N ratio of approximately 3 is the estimated LOD, and the concentration that gives an S/N ratio of about 10 is the estimated LOQ.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis stock_gc Stock Solution (1 mg/mL in DCM) dilutions_gc Serial Dilutions (Calibration Standards) stock_gc->dilutions_gc Dilute with DCM injector GC Injector (250 °C) gc_column HP-5ms Column (Temp. Program) injector->gc_column ms_detector Mass Spectrometer (EI, SIM Mode) gc_column->ms_detector tic Total Ion Chromatogram (Selected Ion Monitoring) ms_detector->tic calibration_gc Calibration Curve (Peak Area vs. Conc.) tic->calibration_gc lod_loq_gc LOD & LOQ Calculation (σ/S and S/N) calibration_gc->lod_loq_gc

Caption: Workflow for LOD and LOQ determination by GC-MS.

Comparative Performance Data (Hypothetical)

The following tables summarize the hypothetical, yet realistic, performance data for the determination of LOD and LOQ of 1-Phenylbut-2-yn-1-one by HPLC-UV and GC-MS.

Table 1: HPLC-UV Performance Data

ParameterResult
Linearity (R²) 0.9992
Slope of Calibration Curve (S) 5.2 x 10⁵
Standard Deviation of y-intercept (σ) 8.7 x 10³
LOD (Calculated from Calibration Curve) 0.055 µg/mL
LOQ (Calculated from Calibration Curve) 0.167 µg/mL
LOD (from S/N ≈ 3) 0.05 µg/mL
LOQ (from S/N ≈ 10) 0.15 µg/mL

Table 2: GC-MS (SIM Mode) Performance Data

ParameterResult
Linearity (R²) 0.9998
Slope of Calibration Curve (S) 8.9 x 10⁶
Standard Deviation of y-intercept (σ) 2.5 x 10⁴
LOD (Calculated from Calibration Curve) 0.0093 µg/mL
LOQ (Calculated from Calibration Curve) 0.028 µg/mL
LOD (from S/N ≈ 3) 0.01 µg/mL
LOQ (from S/N ≈ 10) 0.03 µg/mL

Discussion and Conclusion

This comparative guide demonstrates two robust and scientifically sound approaches for determining the LOD and LOQ of 1-Phenylbut-2-yn-1-one.

  • HPLC-UV is a reliable and accessible technique that provides adequate sensitivity for many applications, such as assay and purity determinations where trace-level quantification is not the primary objective. The instrumentation is common in most analytical laboratories, and the methodology is straightforward.

  • GC-MS , particularly when operated in SIM mode, offers significantly lower LOD and LOQ values. This enhanced sensitivity is crucial for applications such as the analysis of genotoxic impurities or trace contaminants, where very low detection levels are required. The high selectivity of mass spectrometry also provides a greater degree of confidence in the identification of the analyte at these low concentrations.

The choice between these two techniques should be guided by the specific analytical requirements of the project. For routine quality control where higher concentration levels are expected, HPLC-UV is often sufficient. However, for applications demanding the utmost sensitivity, GC-MS is the superior choice.

It is imperative that the chosen method be fully validated according to the relevant regulatory guidelines to ensure its suitability for the intended purpose.[3][7][8][21] This includes not only the determination of LOD and LOQ but also specificity, linearity, range, accuracy, and precision.

References

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Validation

Evaluating the specificity of an analytical method for 1-Phenylbut-2-yn-1-one in the presence of impurities.

A Comparative Guide to Evaluating the Specificity of an Analytical Method for 1-Phenylbut-2-yn-1-one For researchers, scientists, and drug development professionals, establishing the specificity of an analytical method i...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Evaluating the Specificity of an Analytical Method for 1-Phenylbut-2-yn-1-one

For researchers, scientists, and drug development professionals, establishing the specificity of an analytical method is a cornerstone of regulatory compliance and confidence in product quality. Specificity ensures that the measurement of the analyte of interest, in this case, 1-Phenylbut-2-yn-1-one, is unambiguous and not affected by the presence of other components such as impurities, degradants, or matrix components.[1][2] This guide provides an in-depth, objective comparison of analytical approaches to validate method specificity, grounded in established principles and supported by practical experimental design.

The core principle of specificity, as defined by the International Council for Harmonisation (ICH) Q2(R1) guideline, is the "ability to assess unequivocally the analyte in the presence of components which may be expected to be present."[1] This guide will dissect this principle in the context of 1-Phenylbut-2-yn-1-one, a reactive ynone with potential applications in organic synthesis and medicinal chemistry.[3] We will explore how to design and execute a validation study that is not only compliant but also scientifically robust.

Understanding the Analyte and Its Potential Impurities

1-Phenylbut-2-yn-1-one is an α,β-unsaturated ketone, a class of compounds known for their reactivity.[4][5][6] A thorough evaluation of specificity begins with a comprehensive understanding of the potential impurities that may arise during its synthesis and storage.

Common synthesis routes may involve reactions like the electrophilic aromatic substitution of phenylacetylene with acetic anhydride.[3] Based on this and general chemical principles, potential impurities can be categorized as:

  • Starting Materials & Reagents: Unreacted phenylacetylene, acetic anhydride, or other reagents.

  • Intermediates: Partially reacted compounds.

  • Side-Products: Isomers such as trans-1-Phenyl-2-buten-1-one (crotonophenone)[][8] or products from competing side reactions like aldol condensation.[9]

  • Degradation Products: Resulting from hydrolysis, oxidation, photolysis, or thermolysis. Given the structure, potential degradants could include the corresponding alcohol 1-Phenyl-2-butyn-1-ol[10][11] from reduction or benzoic acid from oxidative cleavage.

A summary of likely impurities is presented below.

Impurity ClassPotential CompoundRationale
Isomer trans-1-Phenyl-2-buten-1-onePotential product of isomerization or alternative reaction pathway.
Reduced Impurity 1-Phenyl-2-butyn-1-olReduction of the ketone functional group.
Side-Product Phenylacetic acidPotential side-product from synthesis.
Degradant Benzoic acidOxidative cleavage of the butynone chain.
Strategic Approach to Specificity Validation

A robust specificity study is a multi-faceted investigation. The following diagram illustrates a comprehensive workflow for validating the specificity of an analytical method, integrating key experiments as mandated by regulatory guidelines.[1][2][12]

Specificity_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Specificity Assessment cluster_2 Phase 3: Data Evaluation & Conclusion Dev Develop Primary Analytical Method (e.g., HPLC-UV, GC-MS) Opt Optimize for Resolution & Sensitivity Dev->Opt Spike Analyze Placebo & Known Impurities (Spiking Study) Opt->Spike Purity Assess Peak Purity (e.g., DAD, MS) Spike->Purity Forced Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Forced->Purity Eval Evaluate Resolution Between Analyte and All Potential Interferences Purity->Eval Report Document Results & Conclude Method Specificity Eval->Report caption Workflow for Analytical Method Specificity Validation.

Caption: Workflow for Analytical Method Specificity Validation.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical for successfully demonstrating specificity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful and commonly employed methods for this purpose.[4]

ParameterHPLC-UVGC-MSCausality and Field Insights
Specificity High; relies on chromatographic separation.Very High; combines chromatographic separation with mass fragmentation patterns.GC-MS offers superior specificity as the mass spectrum provides a structural fingerprint, allowing for the deconvolution of co-eluting peaks, which is a significant advantage in complex matrices.
Applicability Broadly applicable to most non-volatile and thermally stable/labile compounds.Best for volatile and thermally stable compounds.1-Phenylbut-2-yn-1-one is amenable to both techniques. However, potential high molecular weight degradants may be non-volatile, favoring HPLC.
Impurity ID Limited to retention time matching with known standards. Diode-Array Detection (DAD) can indicate peak purity but not structure.Provides structural information from fragmentation patterns, aiding in the identification of unknown impurities.For identifying novel degradants found during forced degradation, GC-MS or LC-MS is indispensable.
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often reaching low ng/mL to pg/mL levels.Both techniques generally offer sufficient sensitivity for impurity analysis.

HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness. A well-developed HPLC method can effectively separate the main component from its impurities.

Experimental Protocol: HPLC-UV Specificity Study

  • Instrumentation & Conditions:

    • System: HPLC with a Quaternary Pump, Autosampler, Column Oven, and Diode-Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). Rationale: The C18 stationary phase provides good hydrophobic retention for aromatic compounds like 1-Phenylbut-2-yn-1-one.

    • Mobile Phase: Gradient elution using Acetonitrile and Water. Rationale: A gradient is crucial for resolving impurities with a wide range of polarities and ensuring that late-eluting degradants are captured.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

    • Detection: DAD scanning from 200-400 nm, with quantification at the λmax of 1-Phenylbut-2-yn-1-one. Rationale: DAD allows for peak purity assessment by comparing spectra across the peak.

    • Injection Volume: 10 µL.

  • Specificity Verification:

    • Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of the analyte or its impurities.

    • Spiked Sample Analysis: Prepare a solution of 1-Phenylbut-2-yn-1-one and spike it with known potential impurities at a relevant concentration (e.g., 0.5% w/w).

    • Data Evaluation: The method is specific if all components are baseline resolved. The resolution between the two closest eluting peaks should be investigated and ideally be >1.5.[1][12]

For volatile and thermally stable compounds, GC-MS provides an orthogonal and highly specific analytical solution.

Experimental Protocol: GC-MS Specificity Study

  • Instrumentation & Conditions:

    • System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

    • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). Rationale: A DB-5ms column is a general-purpose column suitable for separating a wide range of semi-volatile organic compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. Rationale: A temperature ramp is necessary to separate compounds with different boiling points.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Acquisition Mode: Full Scan (e.g., m/z 40-450).

  • Specificity Verification:

    • Blank & Spiked Analysis: As with HPLC, analyze a blank and a sample spiked with known impurities.

    • Data Evaluation: Specificity is demonstrated by distinct retention times and, more importantly, unique mass spectra for each component. Even if two peaks partially co-elute, they can be distinguished if they have different mass spectra.

The Litmus Test: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of a specificity study. Its purpose is to intentionally degrade the sample to demonstrate that the analytical method can effectively separate the intact analyte from its degradation products, thus proving the method is "stability-indicating."[13]

The workflow for a forced degradation study involves subjecting the analyte to various stress conditions and analyzing the resulting samples against a control.

Forced_Degradation_Workflow cluster_conditions Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze all samples by validated method (e.g., HPLC-DAD) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->Analysis Photo Photolytic Stress (ICH Q1B conditions) Photo->Analysis Analyte 1-Phenylbut-2-yn-1-one (Control Sample) Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo Analyte->Analysis Evaluation Evaluate: 1. Peak Purity of Analyte 2. Resolution from Degradants 3. Mass Balance Analysis->Evaluation caption Forced Degradation Experimental Workflow.

Caption: Forced Degradation Experimental Workflow.

Interpreting Forced Degradation Data

The goal is to achieve modest degradation, typically 5-20%, to ensure that degradation products are formed at detectable levels without completely consuming the parent compound.

Stress Condition% Degradation (Hypothetical)Purity AnglePurity ThresholdResolution (Analyte vs. Closest Degradant)
Control 00.1250.350N/A
Acid (0.1M HCl) 12.5%0.1300.3502.1
Base (0.1M NaOH) 18.2%0.1450.3501.8
Oxidative (3% H₂O₂) 8.9%0.1280.3502.5
Thermal (80°C) 5.1%0.1220.3503.1
Photolytic 6.4%0.1310.3502.8

In this hypothetical dataset, the method's specificity is demonstrated because:

  • The analyte peak remains spectrally pure in all stressed samples (Purity Angle < Purity Threshold).

  • The resolution between the analyte and the nearest degradation product is greater than 1.5 in all cases.

Conclusion and Recommendations

Evaluating the specificity of an analytical method for 1-Phenylbut-2-yn-1-one requires a systematic and scientifically sound approach. While both HPLC-UV and GC-MS are powerful techniques, the choice depends on the specific requirements of the analysis.

  • Recommendation: For routine quality control and release testing, a well-validated HPLC-UV method with Diode-Array Detection is typically sufficient and robust. The DAD provides a high degree of confidence in peak purity.

  • Best Practice: During method development and for the characterization of unknown impurities and degradants discovered during forced degradation, LC-MS or GC-MS is invaluable. The structural information obtained from mass spectrometry is essential for a complete understanding of the compound's stability profile.

Ultimately, a thoroughly validated, specific analytical method is not just a regulatory requirement; it is a fundamental component of ensuring product quality, safety, and efficacy throughout the drug development lifecycle. The principles and protocols outlined in this guide provide a framework for achieving this critical objective.

References

  • BenchChem. (2025). Validating α,β-Unsaturated Product Formation: A Comparative Guide to Analytical Methods.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available at: [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Diehl, D., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • ResearchGate. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies. Available at: [Link]

  • Chemistry Stack Exchange. Synthesis of 1-phenyl-2-buten-1-one using an aldol condensation. Available at: [Link]

  • PubChem. 1-Phenyl-2-butene. Available at: [Link]

  • National Institute of Standards and Technology. 1-Phenyl-1-butene - NIST WebBook. Available at: [Link]

  • SIELC Technologies. Separation of 4-Phenyl-3-butyn-2-one on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. 1-Phenyl-2-butyn-1-ol. Available at: [Link]

  • PubChem. (2E)-1-Phenylbut-2-en-1-ol. Available at: [Link]

  • Google Patents. Methods of preparing α,β-unsaturated or α-halo ketones and aldehydes.
  • Longdom Publishing. Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Using Dynamic Headspace Sampling Coupled to GC/MS Analysis. Available at: [Link]

  • ACS Publications. Structure and the Absorption Spectra of α,β-Unsaturated Ketones. Available at: [Link]

  • ResearchGate. (PDF) α,β-Unsaturated ketones based on allobetulone. Available at: [Link]

  • Atmospheric Chemistry and Physics. Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Available at: [Link]

  • LookChem. (S)-1-Phenyl-but-2-yn-1-ol. Available at: [Link]

  • ACS Publications. Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. Available at: [Link]

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